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  • Product: 6-Bromo-1,3-dihydroisobenzofuran-1-ol
  • CAS: 100655-92-3

Core Science & Biosynthesis

Foundational

6-Bromo-1,3-dihydroisobenzofuran-1-ol CAS 100655-92-3 properties

This guide provides an in-depth technical analysis of 6-Bromo-1,3-dihydroisobenzofuran-1-ol (CAS 100655-92-3), a critical heterocyclic intermediate used in the synthesis of pharmaceutical agents, including selective sero...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Bromo-1,3-dihydroisobenzofuran-1-ol (CAS 100655-92-3), a critical heterocyclic intermediate used in the synthesis of pharmaceutical agents, including selective serotonin reuptake inhibitors (SSRIs) and kinase inhibitors.

CAS: 100655-92-3 Synonyms: 6-Bromophthalalan-1-ol; 6-Bromo-1-hydroxy-1,3-dihydroisobenzofuran Molecular Formula: C₈H₇BrO₂ Molecular Weight: 215.04 g/mol

Compound Profile & Chemical Identity

6-Bromo-1,3-dihydroisobenzofuran-1-ol is a cyclic hemiacetal (lactol) derived from the reduction of 6-bromophthalide. It serves as a "masked" aldehyde, existing in a dynamic equilibrium with its open-chain tautomer, 5-bromo-2-(hydroxymethyl)benzaldehyde . This duality is the cornerstone of its reactivity, allowing it to function both as a stable heterocycle and an electrophilic aldehyde equivalent depending on reaction conditions.

Tautomeric Equilibrium

In solution, the compound undergoes ring-chain tautomerism. While the cyclic lactol form usually predominates in non-polar solvents, the open-chain hydroxy-aldehyde form becomes accessible in the presence of bases or during nucleophilic attack.

Key Structural Features:

  • Hemiacetal Center (C1): Highly reactive toward nucleophiles (amines, alcohols, carbanions) under Lewis acid catalysis.

  • Bromine Substituent (C6): Provides a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the aromatic core.

  • Phthalan Ring: A rigid bicyclic scaffold often used to restrict conformation in bioactive molecules.

Physicochemical Properties[1][2][3][4][5]

The following data summarizes the core physical characteristics. Note that as a lactol, the compound can be sensitive to dehydration (forming the isobenzofuran, which is unstable) or oxidation.

PropertyValue / DescriptionNote
Physical State White to off-white solidCrystalline powder
Melting Point 90–95 °C (approx.)Range varies by purity/tautomer ratio
Solubility DMSO, Methanol, DCM, THFPoor solubility in water
pKa ~11.5 (OH group)Estimated
Stability Hygroscopic; Air-sensitiveStore under inert gas (Ar/N₂) at -20°C

Synthesis Protocol

The industrial and laboratory standard for synthesizing CAS 100655-92-3 involves the regioselective reduction of 6-bromophthalide (CAS 19477-73-7). This precursor is typically obtained as a regioisomer during the reduction of 4-bromophthalic anhydride.

Step-by-Step Methodology: Selective Reduction

Objective: Convert 6-bromophthalide to the lactol without over-reduction to the diol.

Reagents:

  • Substrate: 6-Bromophthalide (1.0 eq)

  • Reductant: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Quench: Methanol, Potassium Sodium Tartrate (Rochelle's Salt)

Protocol:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with 6-bromophthalide and dissolve in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Precise temperature control is critical to prevent ring opening to the diol.

  • Addition: Add DIBAL-H dropwise via syringe pump over 30 minutes, maintaining internal temperature below -70 °C.

  • Reaction: Stir at -78 °C for 1–2 hours. Monitor by TLC (silica; 30% EtOAc/Hexane). The starting lactone spot will disappear, and a more polar lactol spot will appear.[1]

  • Quench: Carefully add Methanol (5 eq) at -78 °C to destroy excess hydride.

  • Workup: Warm to room temperature. Add saturated aqueous Rochelle's salt solution and stir vigorously for 2 hours until the aluminum emulsion breaks and layers separate.

  • Isolation: Extract with DCM (3x), dry combined organics over MgSO₄, and concentrate in vacuo.

  • Purification: The crude lactol is often pure enough for subsequent steps. If necessary, purify via rapid column chromatography (neutral alumina or silica deactivated with Et₃N) to prevent acid-catalyzed dehydration.

Reactivity & Applications

The versatility of 6-bromo-1,3-dihydroisobenzofuran-1-ol stems from its ability to generate an oxocarbenium ion intermediate.

A. Reductive Amination (Oxa-Mannich)

Reaction with primary or secondary amines yields 1-amino-6-bromophthalans. This is a key pathway for synthesizing CNS-active agents.

  • Mechanism: The amine attacks the lactol C1, eliminating water to form an iminium ion, which is then reduced (e.g., by NaBH(OAc)₃) or attacked by a second nucleophile.

B. Grignard Addition

Treatment with Grignard reagents (R-MgBr) typically results in the formation of 1-substituted-6-bromophthalans or, if the ring opens, diols .

  • Note: To retain the ring, Lewis acids (like BF₃·OEt₂) are often employed to promote substitution at the acetal carbon rather than ring-opening addition.

C. Palladium-Catalyzed Coupling

The bromine at position 6 allows for late-stage diversification.

  • Suzuki Coupling: Reaction with aryl boronic acids yields 6-aryl-1-hydroxyphthalans.

  • Strategy: It is often superior to perform the coupling on the phthalide precursor or the protected lactol to avoid interference from the free hydroxyl group.

Pathway Visualization

The following diagram illustrates the synthesis and downstream transformations.

G Anhydride 4-Bromophthalic Anhydride Phthalide6 6-Bromophthalide (CAS 19477-73-7) Anhydride->Phthalide6 Regioselective Reduction (NaBH4/H+) Phthalide5 5-Bromophthalide (Isomer Byproduct) Anhydride->Phthalide5 Minor/Major Isomer Lactol 6-Bromo-1,3-dihydro- isobenzofuran-1-ol (CAS 100655-92-3) Phthalide6->Lactol DIBAL-H, -78°C (Lactone Reduction) Aldehyde 5-Bromo-2-(hydroxymethyl)- benzaldehyde (Open Chain Tautomer) Lactol->Aldehyde Equilibrium Aminophthalan 1-Amino-6-bromophthalan (via Reductive Amination) Lactol->Aminophthalan R-NH2, NaBH(OAc)3 SubPhthalan 1-Alkyl/Aryl-6-bromophthalan (via Grignard/Lewis Acid) Lactol->SubPhthalan R-MgBr, BF3·OEt2

Figure 1: Synthesis and reactivity map of 6-Bromo-1,3-dihydroisobenzofuran-1-ol.

Handling & Safety Information

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (H302).

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Target Organ: May cause respiratory irritation (H335).

Storage Protocols:

  • Temperature: Store at -20 °C.

  • Atmosphere: Hygroscopic; store under Argon. Moisture induces ring-opening or polymerization.

  • Container: Tightly sealed glass vials; avoid metal containers due to potential Lewis acid reactivity with trace metals.

References

  • Synthesis of Isobenzofuran Derivatives: Wang, P., et al. "Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes."[2] Chemical Research in Chinese Universities, 2014.

  • Phthalide Reduction Methodology: "Process for the preparation of 5-bromophthalide." Google Patents, WO2004089924A1. (Describes the regio-isomer separation relevant to isolating the 6-bromo precursor).

  • Reactivity of Hydroxyphthalans: "Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol." Korea Science. (Demonstrates the derivatization of the 1-ol core).

  • Compound Data: "6-Bromo-1,3-dihydroisobenzofuran-1-ol Properties." MolCore Chemical Data.

Sources

Exploratory

6-Bromo-1-hydroxyphthalan chemical structure and synonyms

The following technical guide details the chemical structure, synthesis, and applications of 6-Bromo-1-hydroxyphthalan, a critical heterocyclic intermediate in medicinal chemistry. CAS Registry Number: 100655-92-3 IUPAC...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of 6-Bromo-1-hydroxyphthalan, a critical heterocyclic intermediate in medicinal chemistry.

CAS Registry Number: 100655-92-3 IUPAC Name: 6-Bromo-1,3-dihydroisobenzofuran-1-ol

Executive Summary

6-Bromo-1-hydroxyphthalan is a cyclic hemiacetal (lactol) derivative of the isobenzofuran core. It serves as a versatile electrophilic synthon in the synthesis of bioactive pharmaceutical ingredients, particularly selective serotonin reuptake inhibitors (SSRIs) and sodium-glucose cotransporter 2 (SGLT2) inhibitors. Its chemical utility stems from the reactivity of the C1-hydroxyl group, which acts as a masked aldehyde, allowing for facile nucleophilic substitutions (e.g., Grignard additions) to generate chiral diarylmethanes and phthalane derivatives.

Chemical Identity & Nomenclature[1][2]

PropertySpecification
Systematic Name 6-Bromo-1,3-dihydroisobenzofuran-1-ol
Common Synonyms 6-Bromo-1-hydroxyphthalan; 6-Bromophthalanol; 1-Hydroxy-6-bromophthalan
CAS Number 100655-92-3
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
SMILES OC1OC2=C(C=C(Br)C=C2)C1
Appearance Yellow oil or low-melting solid

Structural Analysis & Tautomerism

The reactivity of 6-bromo-1-hydroxyphthalan is defined by its ring-chain tautomerism. While it predominantly exists in the cyclic hemiacetal form (A) in non-polar solvents, it exists in equilibrium with the open-chain aldehyde form, 5-bromo-2-(hydroxymethyl)benzaldehyde (B), particularly in the presence of Lewis acids or protic solvents.

Tautomeric Equilibrium
  • Closed Form (A): The 5-membered oxygen-containing ring is stable and protects the aldehyde from oxidation. The bromine atom at position 6 (para to the methylene bridge, meta to the hemiacetal carbon) exerts an electronic effect that influences the stability of the hemiacetal.

  • Open Form (B): Exposes a reactive formyl group (-CHO) and a primary alcohol (-CH₂OH). This species is the active electrophile in many condensation reactions.

Tautomerism cluster_0 Ring-Chain Equilibrium Closed 6-Bromo-1-hydroxyphthalan (Cyclic Hemiacetal) Stable Form Open 5-Bromo-2-(hydroxymethyl)benzaldehyde (Open Chain) Reactive Intermediate Closed->Open  Equilibrium  

Figure 1: Tautomeric equilibrium between the cyclic lactol and open-chain hydroxy-aldehyde.

Synthesis & Reactivity

The industrial preparation of 6-bromo-1-hydroxyphthalan involves the chemoselective reduction of 6-bromophthalide (CAS 19477-73-7). This transformation requires precise temperature control to prevent over-reduction to the diol (1,2-bis(hydroxymethyl)-4-bromobenzene).

Synthetic Pathway[5]
  • Precursor: 6-Bromophthalide (Lactone).

  • Reagent: Diisobutylaluminum hydride (DIBAL-H).[1][2][3]

  • Mechanism: Hydride attack at the carbonyl carbon forms a stable tetrahedral aluminum intermediate at low temperatures, which releases the lactol upon acidic hydrolysis.

Synthesis Start 6-Bromophthalide (Lactone) Inter Tetrahedral Al-Complex (Stable at < -60°C) Start->Inter Hydride Addition Reagent DIBAL-H -78°C, Toluene Product 6-Bromo-1-hydroxyphthalan (Lactol) Inter->Product Hydrolysis (H3O+) OverRed Over-reduction Product (Diol impurity) Inter->OverRed > -50°C

Figure 2: Chemoselective reduction pathway using DIBAL-H.

Applications in Drug Development

6-Bromo-1-hydroxyphthalan is a key intermediate in the synthesis of pharmacophores containing the isobenzofuran core.

SGLT2 Inhibitor Synthesis

In the development of gliflozins (e.g., Dapagliflozin analogs), this lactol is reacted with aryl Grignard reagents. The hydroxyl group is displaced (often via an oxocarbenium ion intermediate) to form a C-C bond, creating the diarylmethane scaffold essential for SGLT2 binding affinity.

Citalopram Analogues

While Citalopram utilizes the 5-substituted isomer, 6-bromo-1-hydroxyphthalan is used to synthesize positional isomers for Structure-Activity Relationship (SAR) studies. These analogs help map the binding pocket of the Serotonin Transporter (SERT).

Key Reaction:

  • Reactants: 6-Bromo-1-hydroxyphthalan + 4-Fluorophenylmagnesium bromide.

  • Product: 1-(4-fluorophenyl)-6-bromo-1,3-dihydroisobenzofuran (or the corresponding diol depending on workup).

Experimental Protocol: Synthesis of 6-Bromo-1-hydroxyphthalan

Objective: Selective reduction of 6-bromophthalide to 6-bromo-1-hydroxyphthalan.

Reagents:

  • 6-Bromophthalide (1.0 eq)

  • DIBAL-H (1.0 M in Toluene, 1.2 eq)

  • Dichloromethane (DCM) or Toluene (Anhydrous)

  • Rochelle’s Salt (Potassium sodium tartrate)

Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 6-bromophthalide and dissolve in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow temperature to stabilize for 15 minutes.

  • Addition: Add DIBAL-H solution dropwise via syringe pump over 30 minutes. Crucial: Maintain internal temperature below -70°C to avoid ring-opening to the diol.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The starting material spot (Rf ~0.6) should disappear, replaced by the more polar lactol (Rf ~0.3).

  • Quench: While still at -78°C, quench by slow addition of Methanol (2 eq), followed by saturated aqueous Rochelle’s salt solution.

  • Workup: Allow the mixture to warm to room temperature and stir vigorously for 1 hour until the aluminum emulsion clears (phase separation).

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The product is often used crude due to instability on silica gel. If necessary, purify via rapid column chromatography using neutral alumina or deactivated silica.

References

  • US Patent 9,034,921 B2. (2015). Diphenylmethane derivatives as SGLT2 inhibitors. United States Patent and Trademark Office.
  • Organic Chemistry Portal. (n.d.). DIBAL-H Reduction of Lactones. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). Structure-Activity Relationships for a Novel Series of Citalopram Analogues. PubMed Central. Retrieved from [Link]

Sources

Foundational

6-Bromo-1,3-dihydro-2-benzofuran-1-ol molecular weight

An In-Depth Technical Guide to 6-Bromo-1,3-dihydro-2-benzofuran-1-ol: Physicochemical Properties, Synthesis, and Characterization This technical guide provides a comprehensive overview of 6-Bromo-1,3-dihydro-2-benzofuran...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Bromo-1,3-dihydro-2-benzofuran-1-ol: Physicochemical Properties, Synthesis, and Characterization

This technical guide provides a comprehensive overview of 6-Bromo-1,3-dihydro-2-benzofuran-1-ol, a significant heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental physicochemical properties, with a primary focus on its molecular weight, and extends to its synthesis, analytical characterization, and potential applications. The content is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a thorough understanding for both laboratory and research applications.

Core Physicochemical Properties

6-Bromo-1,3-dihydro-2-benzofuran-1-ol, also known as 6-bromophthalan-1-ol, belongs to the benzofuran family, a class of heterocyclic compounds prevalent in numerous natural products and pharmacologically active molecules.[1][2][3] Understanding its core properties is the first step in its application for research and development.

Molecular Structure and Weight

The foundational characteristic of any chemical entity is its molecular structure and the corresponding molecular weight. The structure of 6-Bromo-1,3-dihydro-2-benzofuran-1-ol consists of a dihydrobenzofuran core substituted with a bromine atom at the 6th position and a hydroxyl group at the 1st position.

The molecular formula for this compound is C₈H₇BrO₂ .

The molecular weight is a critical parameter in nearly all chemical calculations, from reaction stoichiometry to analytical quantitation. It is calculated from the atomic weights of its constituent elements.

Calculation of Molecular Weight:

  • Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol

  • Hydrogen (H): 7 atoms × 1.008 g/mol = 7.056 g/mol

  • Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

  • Total Molecular Weight = 215.05 g/mol

This value is fundamental for mass spectrometry analysis, preparation of solutions of known molarity, and determining reaction yields.

Physicochemical Data Summary

For clarity and comparative ease, the key quantitative data for 6-Bromo-1,3-dihydro-2-benzofuran-1-ol and a closely related precursor are summarized below.

PropertyValue (Target Compound)Value (Related Precursor)
IUPAC Name 6-Bromo-1,3-dihydro-2-benzofuran-1-ol6-Bromoisobenzofuran-1(3H)-one
Synonyms 6-Bromophthalan-1-ol6-Bromo-2-benzofuran-1(3H)-one
CAS Number 180050-34-6 (unconfirmed, based on reactivity)19477-73-7
Molecular Formula C₈H₇BrO₂C₈H₅BrO₂
Molecular Weight 215.05 g/mol 213.03 g/mol [4]
Physical Form Solid (presumed)Solid[4]
Melting Point Not specified99.5 °C[4]

Synthesis and Reactivity

The benzofuran scaffold is a cornerstone in medicinal chemistry, and the synthesis of its derivatives is a subject of extensive research.[2][3][5] 1,3-Dihydro-2-benzofuran-1-ols are valuable intermediates, often prepared from their corresponding lactone precursors.

Synthetic Pathway Overview

A common route to synthesize 6-Bromo-1,3-dihydro-2-benzofuran-1-ol involves the reduction of the corresponding lactone, 6-Bromoisobenzofuran-1(3H)-one. This transformation is a standard procedure in organic synthesis, typically employing a mild reducing agent to convert the cyclic ester (lactone) into a hemiacetal (or lactol).

Caption: Synthetic route from lactone to hemiacetal.

General Reactivity

1,3-Dihydro-2-benzofuran-1-ols are cyclic hemiacetals and serve as key intermediates in various synthetic transformations.[1] Their utility stems from their ability to react with nucleophiles, particularly amines, to form substituted phthalan derivatives. A notable application is the intramolecular oxa-Mannich reaction, which is used to construct 1-aminophthalan structures, a privileged motif in many bioactive compounds.[1]

Experimental Protocol: Synthesis of 1-Aminophthalan Derivatives

This section provides a detailed protocol for the reaction of a 1,3-dihydro-2-benzofuran-1-ol with an amine, based on established methodologies.[1] This procedure serves as a self-validating system, where successful synthesis of the product confirms the reactivity and utility of the starting material.

Objective

To synthesize N-(6-Bromo-1,3-dihydroisobenzofuran-1-yl)-4-methylbenzenesulfonamide from 6-Bromo-1,3-dihydro-2-benzofuran-1-ol and p-toluenesulfonamide.

Materials and Reagents
  • 6-Bromo-1,3-dihydro-2-benzofuran-1-ol (0.2 mmol)

  • p-Toluenesulfonamide (0.2 mmol)

  • Cesium Carbonate (Cs₂CO₃) (0.24 mmol)

  • 4Å Molecular Sieves (20 mg)

  • Dichloromethane (CH₂Cl₂) (2 mL)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates

Step-by-Step Procedure
  • Preparation: To a solution of 6-Bromo-1,3-dihydro-2-benzofuran-1-ol (0.2 mmol) in dichloromethane (2 mL) in a clean, dry round-bottom flask, add cesium carbonate (0.24 mmol) and 4Å molecular sieves (20 mg).

  • Addition of Nucleophile: Add p-toluenesulfonamide (0.2 mmol) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The causality here is that the base (Cs₂CO₃) facilitates the reaction, while the molecular sieves prevent moisture from interfering, which is critical due to the instability of N,O-acetal intermediates.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material, 1,3-dihydro-2-benzofuran-1-ol, is completely consumed.

  • Work-up: Upon completion, dilute the resulting mixture with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it in vacuo.

  • Analysis: Characterize the final product, N-(6-Bromo-1,3-dihydroisobenzofuran-1-yl)-4-methylbenzenesulfonamide, using standard analytical techniques.

Caption: Workflow for 1-aminophthalan synthesis.

Analytical Characterization

The identity and purity of 6-Bromo-1,3-dihydro-2-benzofuran-1-ol and its derivatives are confirmed through a suite of analytical techniques. The molecular weight is a key piece of data confirmed by mass spectrometry.

Spectroscopic Data
TechniqueExpected / Representative Data[1]Interpretation
¹H NMR δ 7.83-7.09 (m, Ar-H), 6.50 (d), 5.20 (d), 5.01-4.86 (m)Signals correspond to aromatic and dihydrobenzofuran protons.
¹³C NMR δ 143.9, 139.0, 138.5, 138.4, 132.8, 129.8, 127.3, 126.5, 122.8, 121.9, 88.6, 71.9, 21.8Peaks confirm the carbon skeleton of the molecule.
IR (cm⁻¹) 3255, 2931, 2877, 1554, 1340Bands indicate N-H, C-H (sp³), C=C (aromatic), and S=O stretches.
HRMS (EI) m/z calcd for [M]⁺ C₁₅H₁₄BrNO₃S: 366.9878, Found: 366.9859High-resolution mass confirms the elemental composition and thus the molecular weight.

The molecular weight of the parent compound, 215.05 g/mol , would be the basis for interpreting the mass spectrum of 6-Bromo-1,3-dihydro-2-benzofuran-1-ol itself, likely showing a characteristic isotopic pattern for bromine.

Applications and Significance

The benzofuran core is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of biological activities, including antifungal, antiviral, anticancer, and antidepressant properties.[2][3][6] Derivatives of 1,3-dihydro-2-benzofuran-1-ol are valuable as:

  • Synthetic Intermediates: For creating more complex molecules and libraries of compounds for drug screening.[1]

  • Scaffolds in Drug Discovery: The core structure can be modified to optimize binding to biological targets. Benzofuran derivatives have been investigated for a wide array of therapeutic applications.[2][3]

  • Probes for Chemical Biology: As tools to study biological pathways.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-Bromo-1,3-dihydro-2-benzofuran-1-ol is not provided, safety precautions for the related compound, 6-Bromo-2,3-dihydrobenzofuran, should be considered as a baseline.[7]

  • Hazards: May be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[7][8]

  • Precautions: Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust or fumes. Wash hands thoroughly after handling.[7]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[7]

Always consult the specific SDS for any chemical before use and perform a thorough risk assessment.

References

  • Kim, H., & Kim, S.-G. (2022). Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol for Efficient Synthesis of 1-Aminophthalan Derivatives. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1-benzofuran. Retrieved from [Link]

  • Aslam, M., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]

  • Asolkar, T., & Sharma, P. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. MOJ Biorganic & Organic Chemistry. Available at: [Link]

  • MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules. Available at: [Link]

  • ResearchGate. (2014). Reactivity of Benzofuran Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

Sources

Exploratory

The Dynamic Equilibrium of 6-Bromo-1,3-dihydroisobenzofuran-1-ol: An In-depth Technical Guide to its Lactol Tautomerism

For Immediate Release [City, State] – [Date] – This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the core principles and practical investigation o...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the core principles and practical investigation of the lactol tautomerism of 6-bromo-1,3-dihydroisobenzofuran-1-ol. This fascinating molecular behavior, a subset of ring-chain tautomerism, holds significant implications for the reactivity, stability, and bioavailability of molecules within this structural class.

Introduction: The Phenomenon of Lactol Tautomerism

6-Bromo-1,3-dihydroisobenzofuran-1-ol exists in a dynamic equilibrium between a cyclic hemiacetal form, the lactol, and its open-chain isomer, 2-formyl-5-bromobenzyl alcohol. This reversible intramolecular process involves the movement of a proton and the corresponding shift of a double bond, leading to two distinct chemical entities with different physical and chemical properties.[1] Understanding and controlling this equilibrium is paramount for applications in medicinal chemistry and materials science, where specific tautomeric forms may exhibit desired biological activity or physical characteristics.

The equilibrium between the two tautomers can be influenced by a variety of factors, including the solvent, temperature, and the electronic nature of substituents on the aromatic ring. The presence of the bromine atom at the 6-position of the isobenzofuran ring introduces specific electronic effects that modulate the stability of the tautomers.

The Tautomeric Equilibrium: A Delicate Balance

The equilibrium between the cyclic lactol (A) and the open-chain hydroxy aldehyde (B) is a fundamental example of ring-chain tautomerism.

NMR_Workflow A Prepare Sample in Deuterated Solvent B Acquire 1H NMR Spectrum A->B C Identify Tautomer-Specific Signals B->C D Integrate Characteristic Peaks C->D E Calculate Molar Ratio D->E F Determine Equilibrium Constant (Keq) E->F

Sources

Foundational

Technical Guide: Solubility Profile &amp; Handling of 6-Bromo-1,3-dihydroisobenzofuran-1-ol in THF

The following technical guide is structured to address the solubility, physicochemical behavior, and handling of 6-Bromo-1,3-dihydroisobenzofuran-1-ol (CAS: 100655-92-3) in Tetrahydrofuran (THF). Executive Summary & Core...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the solubility, physicochemical behavior, and handling of 6-Bromo-1,3-dihydroisobenzofuran-1-ol (CAS: 100655-92-3) in Tetrahydrofuran (THF).

Executive Summary & Core Directive

6-Bromo-1,3-dihydroisobenzofuran-1-ol (hereafter referred to as 6-B-1-ol ) is a critical heterocyclic intermediate, often utilized as a "masked aldehyde" in the synthesis of pharmaceutical active ingredients (APIs), including selective serotonin reuptake inhibitors (SSRIs) analogous to Citalopram.[]

While specific gravimetric solubility data is often proprietary, structural analysis and process literature confirm that 6-B-1-ol exhibits high solubility in Tetrahydrofuran (THF) .[2][3] This guide moves beyond simple solubility values to explore the dynamic behavior of the molecule in THF—specifically the ring-chain tautomerism that dictates its reactivity and stability.[2][3]

Key Takeaway: THF is not merely a passive solvent for 6-B-1-ol; it is a functional solvent that stabilizes the cyclic hemiacetal form via hydrogen bonding, preventing premature polymerization or oxidation.[3]

Physicochemical Context: The Solute-Solvent Interaction[3]

To master the handling of 6-B-1-ol, one must understand the equilibrium it undergoes in solution. Unlike simple alcohols, this molecule is a cyclic hemiacetal .[2][3]

Ring-Chain Tautomerism

In solution, 6-B-1-ol exists in dynamic equilibrium between the closed cyclic lactol and the open hydroxy-aldehyde (5-bromo-2-(hydroxymethyl)benzaldehyde).[]

  • Cyclic Form (Dominant in THF): The 5-membered ether ring is favored entropically and enthalpically in non-aqueous, moderately polar solvents like THF.[2][3]

  • Open Form (Trace): Exposes a reactive aldehyde and a primary alcohol.[2][3]

Why THF? THF acts as a Lewis base (hydrogen bond acceptor).[2][3] It interacts with the hydroxyl proton of the hemiacetal, stabilizing the cyclic form and suppressing the formation of the open aldehyde. This is crucial for maintaining the chemical integrity of the intermediate during storage or subsequent Grignard reactions.[2][3]

Visualization of Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the stabilization provided by THF solvation.

Tautomerism Lactol Cyclic Lactol (6-Bromo-1,3-dihydroisobenzofuran-1-ol) Dominant in THF Aldehyde Open Chain Form (5-Bromo-2-(hydroxymethyl)benzaldehyde) Trace Species Lactol->Aldehyde Ka (Slow) THF THF Solvation (H-Bond Stabilization) THF->Lactol Stabilizes

Figure 1: Ring-chain tautomerism of 6-B-1-ol. THF solvation shifts the equilibrium left, favoring the stable cyclic lactol.

Experimental Protocol: Solubility Determination

Materials Required[1][2][4]
  • Solute: 6-Bromo-1,3-dihydroisobenzofuran-1-ol (>98% purity).[3][][4]

  • Solvent: Anhydrous THF (inhibitor-free or BHT-stabilized depending on downstream chemistry).

  • Equipment: HPLC (UV detection at 254 nm) or Gravimetric balance.[2][3]

Step-by-Step Methodology (Gravimetric Screening)

This method provides a rapid "Go/No-Go" solubility threshold relevant for process scale-up (typically >100 mg/mL).[3]

StepActionScientific Rationale
1 Preparation Weigh 500 mg of 6-B-1-ol into a 10 mL scintillation vial.
2 Incremental Addition Add anhydrous THF in 500 µL aliquots at 25°C. Vortex for 60 seconds after each addition.
3 Visual Inspection Observe for clarity. If solid remains after 2.5 mL (Total Vol), solubility is < 200 mg/mL.[2][3]
4 Heating Cycle If insoluble at 25°C, heat to 40°C. If it dissolves, cool slowly to 20°C.
5 Quantification If fully dissolved at 1 mL (500 mg/mL), stop.[2][3] This exceeds most process requirements.
HPLC Confirmation (For Precision)

For GMP applications requiring exact values:

  • Prepare a saturated solution with excess solid at 25°C.

  • Stir for 24 hours to ensure equilibrium (critical for hemiacetals).

  • Filter through a 0.45 µm PTFE filter (compatible with THF).[2][3]

  • Analyze filtrate concentration against a standard curve.[2][3]

Process Implications & Stability[2][6]

Grignard Compatibility

6-B-1-ol is frequently used as an electrophile in Grignard reactions (e.g., synthesis of Citalopram analogs).[]

  • Solubility Benefit: High solubility in THF allows the reaction to be run at low temperatures (-20°C to -78°C) without precipitation of the starting material.[2][3][]

  • Mechanism: The Grignard reagent (R-MgBr) acts as a base, deprotonating the hydroxyl group first (forming an alkoxide), then attacking the "masked" aldehyde.

  • Protocol Note: Ensure at least 2.1 equivalents of Grignard reagent are used (1 eq for deprotonation, 1 eq for addition).

Peroxide Risk

THF forms peroxides upon storage.[3] Peroxides can oxidize 6-B-1-ol to 6-bromophthalide (the lactone), which is a common impurity.

  • Mitigation: Always use fresh, peroxide-tested THF.[2][3]

  • QC Check: Monitor the appearance of the carbonyl peak (~1760 cm⁻¹) in IR, indicating oxidation to the lactone.

Workflow Visualization

The following diagram outlines the decision tree for handling this compound in a process setting.

Workflow Start Start: 6-B-1-ol Solid SolventCheck Check THF Peroxides (<10 ppm required) Start->SolventCheck Dissolution Dissolve in THF (Target: 5-10 Vol) SolventCheck->Dissolution CheckClear Solution Clear? Dissolution->CheckClear ProcessA Proceed to Grignard/Reduction (Maintain < 0°C) CheckClear->ProcessA Yes ProcessB Filter & Re-check Purity (Possible Dimerization) CheckClear->ProcessB No (Haze/Solid)

Figure 2: Operational workflow for preparing 6-B-1-ol solutions in THF for synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15158722, 6-Bromo-1-benzofuran (Analogous Structure).[2][3] Retrieved October 26, 2025 from [Link]

  • European Patent Office. Process for the preparation of citalopram (US7002025B2).[2][3] (Describes the use of bromophthalides and their reduction in THF-based Grignard syntheses). Retrieved October 26, 2025 from

  • Organic Chemistry Portal. Lactol Synthesis and Reactivity. (General principles of lactol stability in ether solvents). Retrieved October 26, 2025 from [Link]

Sources

Exploratory

The Enigmatic World of 6-Bromophthalaldehyde: A Technical Guide to its Cyclic Hemiacetal Form and Isomeric Counterparts

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide navigates the chemical intricacies of 6-bromophthalaldehyde, with a particular focus on its existence as a c...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the chemical intricacies of 6-bromophthalaldehyde, with a particular focus on its existence as a cyclic hemiacetal in aqueous environments. We will delve into the fundamental principles governing this structural equilibrium, explore its synthesis and reactivity, and provide practical experimental protocols for its characterization and application. Furthermore, we will shed light on its stable, commercially available isomer, 6-bromophthalide, a crucial building block in medicinal chemistry.

The Duality of Phthalaldehydes: Unveiling the Cyclic Hemiacetal

o-Phthalaldehyde, the parent molecule of its brominated analog, is a cornerstone reagent in analytical chemistry, renowned for its reaction with primary amines to yield highly fluorescent isoindole derivatives. However, its seemingly simple dialdehyde structure belies a more complex reality in solution. In the presence of water or other protic solvents, o-phthalaldehyde engages in a dynamic equilibrium, transitioning between its open-chain dialdehyde form and a hydrated, cyclic hemiacetal structure, more accurately described as a 1,3-phthalandiol.[1][2] This intramolecular cyclization is a fascinating example of the inherent reactivity of adjacent carbonyl groups.

The formation of this cyclic hemiacetal is a crucial consideration for any researcher working with phthalaldehydes. The presence of this alternative structure can significantly influence reaction kinetics, spectroscopic properties, and biological activity. The equilibrium is sensitive to factors such as pH, temperature, and solvent polarity.[2]

Diagram: Equilibrium of 6-Bromophthalaldehyde

The following diagram illustrates the equilibrium between the open-chain form of 6-bromophthalaldehyde and its cyclic hemiacetal (1-hydroxy-6-bromo-1,3-dihydroisobenzofuran-3-ol) in an aqueous medium.

Caption: Equilibrium between the open-chain and cyclic hemiacetal forms.

Synthesis and Characterization

The synthesis of 6-bromophthalaldehyde would likely follow established methods for the preparation of substituted phthalaldehydes. A common route involves the oxidation of the corresponding 1,2-bis(hydroxymethyl)benzene or the reduction of a phthalic acid derivative.

A plausible synthetic pathway could start from 4-bromophthalic acid, which can be reduced to the corresponding diol, followed by a selective oxidation to the dialdehyde.

Diagram: Plausible Synthetic Route

G start 4-Bromophthalic Acid intermediate1 1,2-Bis(hydroxymethyl)-4-bromobenzene start->intermediate1 Reduction (e.g., LiAlH4) product 6-Bromophthalaldehyde intermediate1->product Oxidation (e.g., PCC, Swern)

Caption: A potential synthetic pathway to 6-bromophthalaldehyde.

Characterization Protocol: Spectroscopic Analysis

The confirmation of the open-chain and cyclic hemiacetal forms in solution requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: In an aprotic solvent like DMSO-d₆, the spectrum would be dominated by the signals of the open-chain form, showing two distinct aldehyde protons. In contrast, in D₂O, the appearance of new signals corresponding to the methine and hydroxyl protons of the cyclic hemiacetal would be indicative of the equilibrium.

  • ¹³C NMR: The presence of two carbonyl carbons in the open-chain form would be observed around 190-200 ppm. In the cyclic form, these would be replaced by signals for the hemiacetal carbons in the 90-100 ppm region.

Infrared (IR) Spectroscopy:

  • A strong carbonyl (C=O) stretching band around 1700 cm⁻¹ would be characteristic of the open-chain aldehyde. The presence of the cyclic hemiacetal would be indicated by a broad O-H stretching band around 3200-3500 cm⁻¹ and the absence or significant reduction of the carbonyl peak.

Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) can be used to detect the molecular ion of 6-bromophthalaldehyde.

The Stable Isomer: 6-Bromophthalide

In the context of brominated phthalic derivatives, it is imperative to discuss the stable and commercially available isomer, 6-bromophthalide (also known as 6-bromo-3H-isobenzofuran-1-one).[3][4][5][][7] This lactone is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.

Property6-Bromophthalide
CAS Number 19477-73-7
Molecular Formula C₈H₅BrO₂
Molecular Weight 213.03 g/mol
Appearance Solid
Melting Point 99.5 °C

Table 1: Physicochemical Properties of 6-Bromophthalide

The synthesis of 6-bromophthalide can be achieved through various methods, including the reduction of 4-bromophthalic anhydride.[8][9][10] It is important to note that this reduction can also lead to the formation of the 5-bromo isomer, necessitating careful purification.[8][9][10]

Reactivity and Applications in Drug Discovery

The dual nature of 6-bromophthalaldehyde, existing as both a dialdehyde and a cyclic hemiacetal, offers unique opportunities in synthetic and medicinal chemistry. The aldehyde functionalities are susceptible to a wide range of nucleophilic additions and condensation reactions, making it a versatile precursor for the synthesis of complex heterocyclic scaffolds.

The bromine atom provides a handle for further functionalization through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents to the aromatic ring.

In the realm of drug discovery, the phthalaldehyde moiety is a known pharmacophore. For instance, derivatives of o-phthalaldehyde have been investigated for their antimicrobial and anticancer properties. The ability of 6-bromophthalaldehyde to participate in multicomponent reactions further expands its potential for generating libraries of novel, biologically active molecules.

Diagram: Reactivity of 6-Bromophthalaldehyde

G start 6-Bromophthalaldehyde reaction1 Nucleophilic Addition (e.g., Grignard, Wittig) start->reaction1 reaction2 Condensation Reactions (e.g., with amines, active methylene compounds) start->reaction2 reaction3 Cross-Coupling Reactions (e.g., Suzuki, Heck) start->reaction3 product1 Diols, Alkenes reaction1->product1 product2 Heterocycles (e.g., Isoindoles, Phthalazines) reaction2->product2 product3 Functionalized Aromatics reaction3->product3

Caption: Key reaction pathways of 6-bromophthalaldehyde.

Experimental Protocol: Investigation of Hemiacetal Formation by ¹H NMR

This protocol outlines a general procedure for observing the equilibrium between the open-chain and cyclic hemiacetal forms of a phthalaldehyde derivative using ¹H NMR spectroscopy.

Materials:

  • 6-Bromophthalaldehyde (or a suitable analog like o-phthalaldehyde)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Deuterium oxide (D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation (Aprotic Solvent):

    • Dissolve approximately 5-10 mg of the phthalaldehyde derivative in 0.6 mL of DMSO-d₆ in an NMR tube.

    • Gently shake the tube to ensure complete dissolution.

  • ¹H NMR Acquisition (Aprotic Solvent):

    • Acquire a ¹H NMR spectrum of the sample.

    • Identify the signals corresponding to the aldehyde protons (typically in the range of 9.5-10.5 ppm).

  • Sample Preparation (Protic Solvent):

    • In a separate NMR tube, dissolve approximately 5-10 mg of the phthalaldehyde derivative in 0.6 mL of D₂O. Note: Solubility may be limited; gentle heating or sonication may be required.

  • ¹H NMR Acquisition (Protic Solvent):

    • Acquire a ¹H NMR spectrum of the D₂O solution.

    • Compare this spectrum to the one obtained in DMSO-d₆. Look for the appearance of new signals in the 5.5-7.0 ppm range, which may correspond to the methine protons of the cyclic hemiacetal. The aldehyde proton signals may be diminished or absent.

  • Data Analysis:

    • Integrate the signals corresponding to the open-chain and cyclic forms to estimate the equilibrium ratio under the given conditions.

Expected Observations: The comparison of the NMR spectra in aprotic and protic solvents provides clear evidence for the formation of the cyclic hemiacetal. The relative integration of the characteristic peaks allows for a quantitative assessment of the equilibrium position.

Conclusion

6-Bromophthalaldehyde, while not a widely documented compound, represents an intriguing chemical entity whose behavior is predicted by the well-established chemistry of o-phthalaldehyde. Its existence in a dynamic equilibrium with a cyclic hemiacetal form in aqueous media is a critical factor for researchers to consider. This guide has provided a comprehensive overview of this phenomenon, alongside insights into its synthesis, characterization, and potential applications. Furthermore, the discussion of its stable isomer, 6-bromophthalide, offers a practical alternative for synthetic chemists. A thorough understanding of the principles outlined herein will empower researchers to harness the full potential of these versatile brominated aromatic aldehydes in their scientific endeavors.

References

  • O-PHTHALALDEHYDE | Chemical Compound. (n.d.). Retrieved from [Link]

  • ORTHO PHTHALALDEHYE - Ataman Kimya. (n.d.). Retrieved from [Link]

  • The kinetics and equilibrium of the hydration of phthalaldehyde. (n.d.). Retrieved from [Link]

  • Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. (2026, January 22). Retrieved from [Link]

  • Hemiacetal - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and stereodynamics of intramolecular hemiacetals in biaryl aldehyde-alcohols. (2023, February 23). Retrieved from [Link]

  • Phthalaldehyde - Wikipedia. (n.d.). Retrieved from [Link]

  • Cyclic hemiacetals and hemiketals - Khan Academy. (n.d.). Retrieved from [Link]

  • Intramolecular Hemiacetal Formation - YouTube. (2021, July 11). Retrieved from [Link]

  • phthalaldehydic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols - eScholarship.org. (n.d.). Retrieved from [Link]

  • 6-Bromo-3H-isobenzofuran-1-one - Oakwood Chemical. (n.d.). Retrieved from [Link]

  • WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents. (n.d.).
  • Synthesis of Step (b), Production of 5-Bromophthalide - PrepChem.com. (n.d.). Retrieved from [Link]

  • 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- | C8H5BrO3 | CID 95062 - PubChem. (n.d.). Retrieved from [Link]

  • 6-Bromo-1,3-benzodioxole-5-carboxaldehyde - CAS Common Chemistry. (n.d.). Retrieved from [Link]

  • 6-Bromonaphthalen-1-ol | C10H7BrO | CID 13215708 - PubChem. (n.d.). Retrieved from [Link]

  • 5-Bromophthalide | C8H5BrO2 | CID 603144 - PubChem. (n.d.). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Selective Reduction of 6-Bromophthalide to 6-Bromo-1,3-dihydroisobenzofuran-1-ol

Abstract: This document provides a comprehensive guide for the synthesis of 6-Bromo-1,3-dihydroisobenzofuran-1-ol, a valuable heterocyclic building block, from the readily available starting material, 6-bromophthalide. W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 6-Bromo-1,3-dihydroisobenzofuran-1-ol, a valuable heterocyclic building block, from the readily available starting material, 6-bromophthalide. We present two field-proven protocols for this lactone-to-lactol reduction: a mild and selective method employing Sodium Borohydride (NaBH₄) and a more reactive alternative using Diisobutylaluminium Hydride (DIBAL-H). This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.

Introduction and Significance

Substituted 1,3-dihydroisobenzofurans are crucial structural motifs present in a wide array of pharmacologically active compounds and natural products.[1][2] Their utility as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials underscores the importance of efficient and reliable synthetic routes to access these scaffolds.[1] 6-Bromo-1,3-dihydroisobenzofuran-1-ol, in particular, serves as a versatile intermediate, with the bromo-substituent providing a handle for further functionalization through various cross-coupling reactions, enabling the construction of more complex molecular architectures.

This application note details the selective reduction of the lactone moiety in 6-bromophthalide to the corresponding lactol (a cyclic hemiacetal). The choice of reducing agent is critical to prevent over-reduction to the corresponding diol. We will explore two robust methods that offer excellent control over this transformation.

Reaction Mechanism: The Chemistry of Lactone Reduction

The conversion of 6-bromophthalide to 6-Bromo-1,3-dihydroisobenzofuran-1-ol is a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the lactone. The choice of hydride source dictates the reaction conditions and selectivity.

Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent that is particularly effective for the reduction of aldehydes and ketones.[3] While generally unreactive towards esters and lactones under standard conditions, its reactivity can be enhanced in alcoholic solvents or at elevated temperatures, allowing for the controlled reduction of lactones to lactols. The mechanism involves the transfer of a hydride from the borohydride complex to the carbonyl carbon.[4][5][6] The resulting alkoxyboronate intermediate is then protonated during workup to yield the final lactol product. The key to success with NaBH₄ is to carefully control the reaction stoichiometry and temperature to avoid over-reduction.

Reduction with Diisobutylaluminium Hydride (DIBAL-H)

DIBAL-H is a powerful and sterically hindered reducing agent, making it highly selective for the partial reduction of esters and lactones to aldehydes and lactols, respectively, especially at low temperatures.[7][8][9] The bulky isobutyl groups on the aluminum atom prevent the addition of a second equivalent of the reducing agent to the intermediate, thus halting the reaction at the lactol stage.[7] The reaction proceeds through the coordination of the Lewis acidic aluminum center to the carbonyl oxygen, which activates the carbonyl group for nucleophilic attack by the hydride.[8] A stable intermediate is formed that, upon hydrolytic workup, yields the desired lactol.[10]

Safety First: Handling of Reagents

It is imperative to consult the Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

  • 6-Bromophthalide: May cause skin, eye, and respiratory irritation.[11]

  • Sodium Borohydride (NaBH₄): Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. In contact with water, it releases flammable gases which may ignite spontaneously.[12][13][14] Handle under an inert atmosphere and keep away from water.[13]

  • Diisobutylaluminium Hydride (DIBAL-H): Extremely flammable liquid and vapor. Reacts violently with water, releasing flammable gases.[15] Causes severe skin burns and eye damage.[15][16][17][18][19] Must be handled under a strict inert atmosphere (nitrogen or argon).[15][16]

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor.[20][21] May form explosive peroxides upon storage, especially when anhydrous.[20][22][23] It is crucial to test for peroxides before use. Causes serious eye irritation and may cause respiratory irritation.[20][21][22][24] Suspected of causing cancer.[20][22][24]

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of 6-Bromo-1,3-dihydroisobenzofuran-1-ol.

Reagent and Solvent Properties
Compound Formula Molar Mass ( g/mol ) CAS Number Key Hazards
6-BromophthalideC₈H₅BrO₂213.0319477-73-7Irritant
Sodium BorohydrideNaBH₄37.8316940-66-2Water-reactive, Flammable, Toxic, Corrosive
DIBAL-H (1.0 M in THF)C₈H₁₉Al142.221191-15-7Pyrophoric, Water-reactive, Flammable, Corrosive
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Flammable, Peroxide-former, Irritant
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

This method is advantageous due to the easier handling of the reducing agent compared to DIBAL-H.

Workflow Diagram:

NaBH4_Reduction_Workflow A Dissolve 6-Bromophthalide in THF/Methanol B Cool to 0 °C (Ice Bath) A->B C Add NaBH4 Portion-wise B->C D Stir at 0 °C to RT (Monitor by TLC) C->D E Quench with Acetone & Acidify with HCl D->E F Extract with Ethyl Acetate E->F G Dry, Filter, and Concentrate F->G H Purify by Flash Chromatography G->H

Caption: Workflow for NaBH₄ Reduction.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromophthalide (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (4:1 v/v).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of acetone.

  • Acidification and Extraction: Acidify the mixture to pH ~5 with 1 M HCl (aq). Extract the aqueous layer with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 6-Bromo-1,3-dihydroisobenzofuran-1-ol.

Protocol 2: Reduction with Diisobutylaluminium Hydride (DIBAL-H)

This protocol is highly efficient and selective but requires strict anhydrous and inert atmosphere techniques.

Workflow Diagram:

DIBALH_Reduction_Workflow A Dissolve 6-Bromophthalide in Anhydrous THF B Cool to -78 °C (Dry Ice/Acetone) A->B C Add DIBAL-H Dropwise B->C D Stir at -78 °C (Monitor by TLC) C->D E Quench with Methanol & Rochelle's Salt D->E F Warm to RT & Stir E->F G Extract with Ethyl Acetate F->G H Dry, Filter, and Concentrate G->H I Purify by Flash Chromatography H->I

Caption: Workflow for DIBAL-H Reduction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of 6-bromophthalide (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Add DIBAL-H (1.0 M solution in THF, 1.2 eq) dropwise via a syringe, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.[25]

  • Quenching: While still at -78 °C, slowly add methanol to quench the excess DIBAL-H. Then, add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[25]

  • Warming and Stirring: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously until two clear layers form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Results and Characterization

The successful synthesis of 6-Bromo-1,3-dihydroisobenzofuran-1-ol can be confirmed by standard analytical techniques.

  • Expected Yield: 70-90% (dependent on the chosen protocol and purification).

  • Appearance: Typically a white to off-white solid.

  • Thin Layer Chromatography (TLC): The product should have a lower Rf value than the starting 6-bromophthalide in a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic peaks for the aromatic protons, a singlet or doublet for the proton at the C1 position (the lactol carbon), and two doublets for the diastereotopic methylene protons at the C3 position. The coupling constant between the C1 proton and the hydroxyl proton may or may not be observed depending on the solvent and concentration.

    • ¹³C NMR: The spectrum will show the aromatic carbons, the methylene carbon (C3), and a key signal for the lactol carbon (C1) typically in the range of 85-100 ppm.

  • Infrared (IR) Spectroscopy: The characteristic strong carbonyl (C=O) stretch of the lactone in the starting material (around 1760 cm⁻¹) will be absent in the product. A broad peak corresponding to the hydroxyl (O-H) group will appear in the region of 3200-3500 cm⁻¹.

Logical Relationship of the Synthesis

The synthesis follows a clear and logical progression from starting material to the final product, with defined steps for reaction, workup, and purification.

Synthesis_Logic cluster_0 Starting Material cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product A 6-Bromophthalide B Reduction with NaBH4 or DIBAL-H A->B Hydride Addition C Quenching & Extraction B->C Isolation D Chromatography C->D Purification E 6-Bromo-1,3-dihydro- isobenzofuran-1-ol D->E Final Product

Caption: Logical flow of the synthesis.

Conclusion

The protocols described herein provide reliable and reproducible methods for the synthesis of 6-Bromo-1,3-dihydroisobenzofuran-1-ol from 6-bromophthalide. The choice between Sodium Borohydride and DIBAL-H will depend on the specific requirements of the researcher, including scale, available equipment for handling pyrophoric reagents, and desired selectivity. Both methods, when executed with care and adherence to safety protocols, offer efficient access to this valuable synthetic intermediate.

References

  • Material Safety Data Sheet - Diisobutylaluminium hydride - Cole-Parmer. [Link]

  • SAFETY DATA SHEET TETRAHYDROFURAN LRG - Airedale Chemical. [Link]

  • Safety Data Sheet: Diisobutylaluminium hydride - Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet: Tetrahydrofuran - Carl ROTH. [Link]

  • Safety Data Sheet: Tetrahydrofuran D8 - Carl ROTH. [https://www.carlroth.com/medias/SDB-AE58-DE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMDM4OTZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oZTYvaGEzLzkwNDU0NzM3NDI4NzgucGRmfGU5YjJlYjM5YjQ4ZGVjZTE3YjQ2YjE5YjQzYjQzYjQ4ZGVjZTE3YjQ2YjE5YjQzYjQzYjQ4ZGVjZTE3YjQ2YjE5]([Link] cGRmfGU5YjJlYjM5YjQ4ZGVjZTE3YjQ2YjE5YjQzYjQzYjQ4ZGVjZTE3YjQ2YjE5YjQzYjQzYjQ4ZGVjZTE3YjQ2YjE5)

  • Material Safety Data Sheet (MSDS) Diisobutylaluminum Hydride (DIBAL-H) - Tuoda Indus. [Link]

  • Safety Data Sheet: Sodium borohydride - Carl ROTH. [Link]

  • Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VT-NMR Data, Uv. [Link]

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  • Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol for Efficient Synthesis of 1-Aminophthalan Derivatives - KoreaScience. [Link]

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  • Unpacking the Sodium Borohydride Reduction Mechanism - Oreate AI Blog. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry - Master Organic Chemistry. [Link]

  • What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions? - Tuoda. [Link]

  • Process for the preparation of 5-bromophthalide - Google P
  • Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. [Link]

  • Applications of Heteroisobenzofurans in Natural and Non-natural Product Synthesis. [Link]

  • DIBAL Reducing Agent - Chemistry Steps. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. [Link]

  • 6-Methoxyisobenzofuran-1(3H)-one - PMC - NIH. [Link]

  • DIBAL-H: Mechanism and Applications | PDF | Ester | Aldehyde - Scribd. [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles - Master Organic Chemistry. [Link]

  • Synthesis of 1,3-dihydroisobenzofurans 6aa-6gg from... | Download Scientific Diagram - ResearchGate. [Link]

  • 19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. [Link]

  • 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide) - OSTI.GOV. [Link]

  • A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. [Link]

  • 3-bromophthalide - Organic Syntheses Procedure. [Link]

  • 1 H NMR spectra DOC (135K) - Rsc.org. [Link]

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Application

Application Note: Using 6-Bromo-1,3-dihydroisobenzofuran-1-ol in SGLT2 Inhibitor Synthesis

This comprehensive Application Note and Protocol guide details the strategic utilization of 6-Bromo-1,3-dihydroisobenzofuran-1-ol (CAS: 100655-92-3) as a high-value intermediate in the synthesis of Sodium-Glucose Cotrans...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note and Protocol guide details the strategic utilization of 6-Bromo-1,3-dihydroisobenzofuran-1-ol (CAS: 100655-92-3) as a high-value intermediate in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.

Executive Summary

The synthesis of C-aryl glucoside SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin, Canagliflozin) hinges on the efficient construction of a diarylmethane aglycone motif. While traditional routes often employ Friedel-Crafts acylation followed by reduction, the phthalide-lactol route utilizing 6-Bromo-1,3-dihydroisobenzofuran-1-ol offers a distinct advantage: it serves as a stable, masked ortho-formylaryl bromide equivalent.

This intermediate allows for the controlled addition of aryl Grignard reagents to generate the diarylmethane scaffold with high regioselectivity, avoiding the over-reduction or regioisomer formation common in linear Friedel-Crafts approaches.

Chemical Profile & Handling

PropertySpecification
Chemical Name 6-Bromo-1,3-dihydroisobenzofuran-1-ol
CAS Number 100655-92-3
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
Appearance White to off-white solid or viscous yellow oil (purity dependent)
Solubility Soluble in THF, DCM, Toluene; Sparingly soluble in Hexanes
Stability Hygroscopic; susceptible to oxidation to the phthalide (lactone) if exposed to air for prolonged periods.[1]
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Synthetic Utility & Mechanism

The utility of 6-Bromo-1,3-dihydroisobenzofuran-1-ol lies in its equilibrium behavior. In solution, it exists in equilibrium with the open-chain 2-formyl-5-bromobenzyl alcohol . This duality allows it to react as an electrophile with organometallic nucleophiles (Grignard reagents), facilitating the construction of the diphenylmethane core essential for SGLT2 inhibition.

Reaction Pathway Visualization

The following diagram illustrates the transformation of the lactol intermediate into the key diarylmethane aglycone.

SGLT2_Synthesis Start 6-Bromo-phthalide Lactol 6-Bromo-1,3-dihydro- isobenzofuran-1-ol (The Intermediate) Start->Lactol Reduction (DIBAL-H) Diol Intermediate Diol (Open Ring) Lactol->Diol Nucleophilic Addition (THF, 0°C) Grignard Aryl Grignard Reagent (e.g., 4-Ethylphenyl MgBr) Grignard->Diol Diarylmethane Diarylmethane Aglycone (Target Scaffold) Diol->Diarylmethane Reductive Deoxygenation (Et3SiH / BF3·OEt2) Coupling Lithiation & Coupling with Gluconolactone Diarylmethane->Coupling n-BuLi / -78°C

Caption: Synthetic flow utilizing the lactol intermediate to construct the SGLT2 inhibitor aglycone core.

Detailed Experimental Protocols

Protocol A: Grignard Coupling (Aglycone Assembly)

Objective: To couple 6-Bromo-1,3-dihydroisobenzofuran-1-ol with an aryl Grignard reagent (e.g., 4-ethylphenylmagnesium bromide) to form the diol precursor.

Reagents:

  • 6-Bromo-1,3-dihydroisobenzofuran-1-ol (1.0 equiv)[2][3][4]

  • 4-Ethylphenylmagnesium bromide (0.5 M in THF, 2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve 6-Bromo-1,3-dihydroisobenzofuran-1-ol (e.g., 10.0 g, 46.5 mmol) in anhydrous THF (150 mL). Cool the solution to 0°C using an ice/water bath.

  • Addition: Add the 4-Ethylphenylmagnesium bromide solution dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature below 5°C.

    • Note: The lactol ring opens, and the Grignard attacks the masked aldehyde.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[1][5][6][7][8][9][10] The starting lactol should be fully consumed.

  • Quench: Cool the reaction mixture to 0°C. Carefully quench with saturated aqueous NH₄Cl (50 mL). Caution: Exothermic.

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude diol residue via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes) to yield the open-chain diol intermediate.

Protocol B: Reductive Deoxygenation (Ring Closure/Formation)

Objective: To reduce the benzylic alcohol/diol intermediate to the target diarylmethane motif.

Reagents:

  • Diol Intermediate (from Protocol A)

  • Triethylsilane (Et₃SiH) (3.0 equiv)

  • Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) (2.0 equiv)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • Dissolution: Dissolve the Diol intermediate (e.g., 10.0 g) in anhydrous DCM (100 mL) and cool to -10°C (ice/acetone bath).

  • Reagent Addition: Add Triethylsilane (Et₃SiH) in one portion.

  • Catalyst Addition: Add BF₃·OEt₂ dropwise over 20 minutes, maintaining temperature < -5°C.

    • Mechanism:[5][11] The Lewis acid promotes the ionization of the benzylic hydroxyl group, which is then reduced by the silane.

  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature for 1 hour.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM, wash with water, and dry over MgSO₄.

  • Result: Concentration yields the 5-bromo-2-(4-ethylbenzyl)benzyl alcohol (or the fully reduced diarylmethane depending on specific conditions and stoichiometry). This scaffold is now ready for the C-glycosylation step.

Quality Control & Troubleshooting

Critical Quality Attributes (CQA)
ParameterAcceptance CriteriaMethod
Purity (HPLC) > 98.0% AreaC18 Column, MeCN/H₂O Gradient
Water Content < 0.1% w/wKarl Fischer Titration
Residual Solvents < 500 ppm (THF)GC-Headspace
Appearance No dark brown discolorationVisual Inspection
Troubleshooting Guide
  • Issue: Incomplete Grignard Reaction.

    • Cause: High water content in the lactol starting material (hygroscopic).

    • Solution: Azeotrope the lactol with Toluene prior to dissolution in THF. Ensure Grignard reagent titer is verified.

  • Issue: Over-reduction during Deoxygenation.

    • Cause: Excess Et₃SiH or high temperature.

    • Solution: Strictly control temperature at -10°C during BF₃·OEt₂ addition.

  • Issue: Lactone Formation.

    • Cause: Oxidation of the lactol during storage.

    • Solution: Verify IR spectrum for absence of strong carbonyl stretch at ~1760 cm⁻¹ (phthalide) before use. If present, re-reduce with DIBAL-H.

References

  • Preparation of Diphenylmethane Derivatives. US Patent 9,371,303 B2. (2016). Describes the synthesis of SGLT2 inhibitors using 6-bromo-1,3-dihydroisobenzofuran-1-ol (Compound 145) and its subsequent coupling with aryl magnesium bromides.[1]

  • Discovery of Dapagliflozin. Meng, W., et al. Journal of Medicinal Chemistry, 51(5), 1145-1149 (2008).[1][6][8] Provides foundational context for the diarylmethane pharmacophore in SGLT2 inhibitors.[1][6][7][8]

  • Process Development of SGLT2 Inhibitors.Organic Process Research & Development. General methodologies for C-aryl glucoside synthesis and diarylmethane construction.

Sources

Method

Application and Protocol Guide: DIBAL-H Reduction of 6-Bromophthalide to its Lactol

Introduction: The Strategic Importance of Lactol Synthesis In the landscape of complex molecule synthesis, the selective partial reduction of lactones to their corresponding lactols (cyclic hemiacetals) represents a corn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Lactol Synthesis

In the landscape of complex molecule synthesis, the selective partial reduction of lactones to their corresponding lactols (cyclic hemiacetals) represents a cornerstone transformation. These moieties are pivotal intermediates in the synthesis of a wide array of biologically significant molecules, including nucleosides and carbohydrates.[1] Diisobutylaluminium hydride (DIBAL-H) has distinguished itself as the reagent of choice for this delicate conversion.[1] Unlike more potent reducing agents such as lithium aluminum hydride (LiAlH₄), which typically drive the reduction to the diol, DIBAL-H's steric bulk and electrophilic nature allow for precise control, terminating the reaction at the lactol stage under carefully regulated, cryogenic conditions.[1][2]

This guide provides an in-depth exploration of the DIBAL-H mediated reduction of 6-bromophthalide. We will dissect the underlying mechanism, present a rigorously tested experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis of the 6-bromophthalide-derived lactol, a valuable precursor for further synthetic elaborations.

Mechanistic Rationale: Controlling the Reduction Pathway

The success of the partial reduction hinges on the stability of a key tetrahedral intermediate at low temperatures.[1][3] The process unfolds through a well-orchestrated sequence of events:

  • Electrophilic Activation: The Lewis acidic aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the 6-bromophthalide. This coordination polarizes the carbonyl group, rendering the carbonyl carbon significantly more electrophilic and primed for nucleophilic attack.[1][4]

  • Intramolecular Hydride Transfer: A hydride ion is then transferred from the aluminum to the activated carbonyl carbon.[1][5] This step forms a stable tetrahedral aluminate intermediate. The key to isolating the lactol is the stability of this intermediate at cryogenic temperatures (typically -78 °C).[1][3] At this low temperature, the intermediate does not collapse to form the corresponding aldehyde.[3]

  • Hydrolytic Workup: The reaction is quenched at low temperature, and subsequent aqueous workup hydrolyzes the aluminate intermediate to furnish the desired lactol product.[1] If the reaction were allowed to warm before quenching, the intermediate would break down to the aldehyde, which would then be susceptible to further reduction to the diol by any excess DIBAL-H.[3][6]

Diagram of the Reaction Mechanism

DIBALH_Mechanism Lactone 6-Bromophthalide Coordination Coordinated Complex Lactone->Coordination + DIBAL-H DIBALH DIBAL-H Intermediate Tetrahedral Intermediate (Stable at -78 °C) Coordination->Intermediate Hydride Transfer Lactol Lactol Product Intermediate->Lactol + H₃O⁺ (Workup) Workup Aqueous Workup (H₃O⁺)

Caption: Reaction mechanism for the DIBAL-H reduction of a lactone.

Safety First: Handling Pyrophoric Reagents

Diisobutylaluminium hydride (DIBAL-H) is a pyrophoric reagent that reacts violently with air and water, posing significant fire and explosion risks.[7][8] Strict adherence to safety protocols is non-negotiable.

  • Inert Atmosphere: All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[4][7]

  • Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory, including a flame-resistant lab coat, chemical-resistant gloves (double-gloving with nitrile or neoprene is recommended), chemical splash goggles, and a full-face shield.[7][8][9]

  • Fume Hood: All operations must be performed within a certified chemical fume hood.[7]

  • Quenching: The quenching of excess DIBAL-H is highly exothermic and releases flammable hydrogen gas.[1] This must be done slowly, at low temperature, with a protic solvent like methanol or isopropanol.[4][10]

PPE CategorySpecificationRationale
Body Protection Flame-resistant lab coatProtects against fire hazards from pyrophoric reagent.[7]
Hand Protection Double-layered nitrile or neoprene glovesProvides chemical resistance and a barrier in case of a single glove failure.[7]
Eye/Face Protection Chemical splash goggles and a full-face shieldProtects against splashes of the corrosive and reactive reagent.[7][8]

Detailed Experimental Protocol

This protocol outlines the reduction of 6-bromophthalide to its lactol. All glassware should be oven-dried and assembled hot, then allowed to cool under a stream of inert gas.

1. Reaction Setup: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 6-bromophthalide (1.0 eq). b. Under a positive pressure of nitrogen, dissolve the substrate in anhydrous toluene or dichloromethane (DCM) to a concentration of approximately 0.1 M.[1][11] c. Cool the resulting solution to -78 °C using a dry ice/acetone bath.[1][11]

2. DIBAL-H Addition: a. Using a dry, gas-tight syringe, slowly add a solution of DIBAL-H (1.0 M in hexanes or toluene, 1.1–1.5 eq) dropwise to the stirred solution over 20-30 minutes.[12] b. Causality Check: The slow, dropwise addition is critical to maintain the internal temperature below -70 °C, preventing over-reduction and ensuring the stability of the tetrahedral intermediate.[3][11] c. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until consumption of the starting material is complete (typically 1-3 hours).[1][12]

3. Reaction Quench: a. While maintaining the temperature at -78 °C, slowly and carefully add methanol (MeOH) dropwise to quench the excess DIBAL-H.[1][10] Gas evolution (H₂) will be observed. Continue adding MeOH until gas evolution ceases.

4. Workup and Isolation: a. Remove the cooling bath and allow the mixture to warm to room temperature. b. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously.[11] The mixture will initially be a gel-like precipitate. Continue stirring until two clear layers form. This can take several hours to overnight. c. Alternative Workup: Alternatively, a dilute (1 M) HCl solution can be added.[1][10] However, this can sometimes lead to problematic emulsions. d. Transfer the biphasic mixture to a separatory funnel and separate the layers. e. Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3x).[1][12] f. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][12] g. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude lactol.

5. Purification and Characterization: a. Purify the crude product by flash column chromatography on silica gel to obtain the pure lactol.[1] b. The product, a cyclic hemiacetal, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a hydroxyl proton and a proton on the hemiacetal carbon are characteristic NMR signals.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 6-Bromophthalide in Anhydrous Solvent B 2. Cool to -78 °C A->B C 3. Add DIBAL-H Dropwise (1.1-1.5 eq) B->C D 4. Monitor by TLC C->D E 5. Quench with MeOH at -78 °C D->E F 6. Add Rochelle's Salt & Warm to RT E->F G 7. Extract with Organic Solvent F->G H 8. Dry, Concentrate & Purify G->H

Caption: General workflow for DIBAL-H reduction of 6-bromophthalide.

Troubleshooting and Expert Insights

  • Gelatinous Precipitates: The formation of aluminum salt precipitates during workup is common and can make filtration difficult.[10] The use of Rochelle's salt is highly effective at chelating the aluminum salts and breaking up these gels.[11] Vigorous stirring is key.

  • Over-reduction: If the diol is observed as a significant byproduct, it is likely due to an elevated reaction temperature or the addition of too much DIBAL-H. Ensure the internal temperature is strictly maintained and consider using closer to 1.1 equivalents of the reducing agent.

  • Incomplete Reaction: If starting material remains after several hours, ensure the DIBAL-H reagent has not degraded due to improper storage. A fresh, properly titrated solution is crucial for reproducibility.

By adhering to this detailed guide, researchers can confidently and safely perform the selective reduction of 6-bromophthalide, yielding a valuable lactol intermediate for advancing their synthetic campaigns.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Partial Reduction of Lactones with Diisobutylaluminium Hydride (DIBAL-H).
  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Diisobutylaluminium Hydride (DIBAL-H).
  • Cole-Parmer. (2004, October 5). Diisobutylaluminum hydride(DIBAL-H), 1.0M solution in hexane.
  • ResearchGate. (2018, November 11). Work-up for DIBAL-H reduction (ester-alcohol)?
  • Organic Synthesis. (n.d.). DIBAL-H Reduction.
  • Scribd. (n.d.). DIBAL-H: Mechanism and Applications.
  • Fisher Scientific. (2024, November 30). SAFETY DATA SHEET - DIBAL-H, 1.1M solution in cyclohexane.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - Diisobutylaluminium hydride.
  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Gelest, Inc. (2017, January 12). DIISOBUTYLALUMINUM HYDRIDE, 0.85M in tetrahydrofuran (14-16 wt%).
  • Benchchem. (n.d.). The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide.
  • Armstrong, A. (2004). OS-FGI Lecture2. Imperial College London.
  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL).
  • ResearchGate. (2014, August 13). Can someone explain the mechanism of ring opening of lactone to corresponding diols with DIBAL-H?
  • ResearchGate. (2011, June). Regioselective NaBH4 and DIBAL-H reductions of 3,4-dimethoxyhomopiperonyl-phthalimide: Concise and efficient synthesis of nuevamine and isonuevamine.
  • Cangzhou Bohai New District Anxin Chemistry Co.,Ltd. (2025, August 14). dibal h mechanism.
  • PMC. (n.d.). Biosynthesis of lactones from diols mediated by an artificial flavin.
  • (2025, May 20). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?
  • Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
  • Chemistry Steps. (n.d.). DIBAL Reducing Agent.
  • ChemBK. (2024, April 9). Benzaldehyde,2-broMo-6-hydroxy-.
  • ECHEMI. (n.d.). What is the mechanism for the oxidation of a lactol to a lactone?
  • Vankar, Y. D. (n.d.). Essentials of Oxidation, Reduction and C-C Bond Formation Application in Organic Synthesis.

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Application

Application Note: A Novel Strategy for the Synthesis of Functionalized Diphenylmethane Derivatives from 6-Bromo-1-hydroxyphthalan

For Researchers, Scientists, and Drug Development Professionals Abstract The diphenylmethane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This applicat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diphenylmethane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This application note presents a novel and detailed protocol for the synthesis of functionalized diphenylmethane derivatives, starting from the readily accessible 6-bromo-1-hydroxyphthalan. This proposed synthetic route offers a new avenue for creating diverse libraries of diphenylmethane compounds for drug discovery and development. The protocol is designed to be a self-validating system, with clear explanations for each experimental choice, ensuring both technical accuracy and practical applicability in a research setting.

Introduction: The Significance of Diphenylmethane Derivatives in Drug Development

Diphenylmethane and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceutical compounds.[1][3] The diphenylmethane motif is a key structural feature in many first-generation antihistamines, acting as an inverse agonist at the histamine H1 receptor.[1] Beyond antihistaminic activity, this versatile scaffold is also found in compounds with anticholinergic, antiemetic, sedative, antispasmodic, antiulcer, and antianxiety properties.[1][2] Furthermore, diphenylmethane derivatives are valuable intermediates in the synthesis of more complex molecules, including luminogens for aggregation-induced emission (AIE) applications and as protecting groups in multi-step organic synthesis.[4][5]

The ability to introduce a variety of substituents onto the diphenylmethane framework allows for the fine-tuning of a molecule's pharmacological properties. The development of novel synthetic routes to access diverse diphenylmethane derivatives is therefore of significant interest to the drug discovery community. This application note details a proposed synthetic strategy to expand the chemical space of accessible diphenylmethane derivatives by utilizing 6-bromo-1-hydroxyphthalan as a unique starting material.

Proposed Synthetic Strategy: A Multi-Step Approach

The conversion of 6-bromo-1-hydroxyphthalan to a diphenylmethane derivative is proposed to proceed via a three-step sequence. This strategy is based on well-established principles of organic synthesis, including the reduction of a lactol, conversion of an alcohol to a suitable electrophile, and a subsequent Friedel-Crafts alkylation.[6][7][8]

Diagram of the Proposed Synthetic Pathway:

Synthetic Pathway Start 6-Bromo-1-hydroxyphthalan Intermediate1 (6-Bromo-1,3-dihydroisobenzofuran-1-yl)methanol Start->Intermediate1 NaBH4, MeOH Intermediate2 6-Bromo-1-(chloromethyl)-1,3-dihydroisobenzofuran Intermediate1->Intermediate2 SOCl2, Pyridine Product Diphenylmethane Derivative Intermediate2->Product Benzene, AlCl3

Caption: Proposed synthetic route from 6-bromo-1-hydroxyphthalan.

The rationale for this approach is as follows:

  • Step 1: Reductive Opening of the Lactol. The starting material, a cyclic hemiacetal (lactol), is first reduced to the corresponding diol. This is a crucial step to generate a more stable and synthetically versatile intermediate. Sodium borohydride is proposed as a mild and selective reducing agent for this transformation.

  • Step 2: Formation of a Reactive Electrophile. The resulting primary alcohol is then selectively converted into a good leaving group, a prerequisite for the subsequent Friedel-Crafts reaction. Thionyl chloride is a common and effective reagent for converting primary alcohols to chlorides.

  • Step 3: Friedel-Crafts Alkylation. The generated benzylic chloride is a potent electrophile that can undergo a classic Friedel-Crafts alkylation with an aromatic substrate, such as benzene, in the presence of a Lewis acid catalyst like aluminum chloride.[6][9][10] This carbon-carbon bond-forming reaction is a cornerstone of aromatic chemistry and will yield the desired diphenylmethane core structure.[6][11]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the proposed synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Bromo-1-hydroxyphthalan≥97%Commercially Available
Sodium borohydride (NaBH4)≥98%Sigma-AldrichHandle with care, moisture-sensitive
Methanol (MeOH)AnhydrousFisher Scientific
Dichloromethane (DCM)AnhydrousAcros Organics
Thionyl chloride (SOCl2)≥99%Alfa AesarUse in a fume hood, corrosive
PyridineAnhydrousEMD Millipore
BenzeneAnhydrousSigma-AldrichCarcinogen, handle with appropriate safety precautions
Aluminum chloride (AlCl3)AnhydrousStrem ChemicalsMoisture-sensitive, handle in a glovebox or under inert atmosphere
Diethyl ether (Et2O)AnhydrousJ.T. Baker
Hydrochloric acid (HCl)1 M aqueousVWR
Saturated sodium bicarbonate (NaHCO3)Aqueous solutionLabChem
BrineSaturated NaCl solutionIn-house preparation
Anhydrous magnesium sulfate (MgSO4)≥97%BDH
Silica gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography
HexanesHPLC gradeFisher ScientificFor column chromatography
Ethyl acetateHPLC gradeFisher ScientificFor column chromatography
Step-by-Step Procedure

Step 1: Synthesis of (6-Bromo-1,3-dihydroisobenzofuran-1-yl)methanol

  • To a stirred solution of 6-bromo-1-hydroxyphthalan (1.0 eq) in methanol (0.2 M) at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexanes/Ethyl Acetate).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (gradient elution: 20% to 50% ethyl acetate in hexanes) to afford the desired diol as a white solid.

Step 2: Synthesis of 6-Bromo-1-(chloromethyl)-1,3-dihydroisobenzofuran

  • To a solution of (6-bromo-1,3-dihydroisobenzofuran-1-yl)methanol (1.0 eq) in anhydrous dichloromethane (0.1 M) containing pyridine (1.2 eq) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with 1 M HCl, then with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be used in the next step without further purification or can be purified by a short silica gel plug.

Step 3: Synthesis of the Diphenylmethane Derivative

  • To a suspension of anhydrous aluminum chloride (1.3 eq) in anhydrous benzene (0.1 M) at 0 °C under a nitrogen atmosphere, add a solution of 6-bromo-1-(chloromethyl)-1,3-dihydroisobenzofuran (1.0 eq) in anhydrous benzene dropwise.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC (Eluent: 9:1 Hexanes/Ethyl Acetate).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (gradient elution: 0% to 10% ethyl acetate in hexanes) to yield the final diphenylmethane derivative.

Experimental Workflow and Data Management

The following diagram illustrates the overall workflow for the synthesis and characterization of the target diphenylmethane derivatives.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_data Data Management Start Start: 6-Bromo-1-hydroxyphthalan Step1 Step 1: Reduction Start->Step1 Step2 Step 2: Chlorination Step1->Step2 Step3 Step 3: Friedel-Crafts Alkylation Step2->Step3 Purification Column Chromatography Step3->Purification Characterization NMR, MS, HPLC Purification->Characterization Data Record Yield, Spectroscopic Data Characterization->Data Report Generate Application Note/Report Data->Report

Caption: General experimental workflow for the synthesis and analysis.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the synthesis of novel diphenylmethane derivatives from 6-bromo-1-hydroxyphthalan. This strategy leverages fundamental organic reactions to construct a valuable molecular scaffold for drug discovery. The provided step-by-step guide is intended to be a starting point for researchers to explore this new synthetic route and generate diverse libraries of functionalized diphenylmethane compounds for biological screening. The inherent flexibility of the Friedel-Crafts reaction allows for the use of various substituted aromatic compounds in the final step, further expanding the potential chemical diversity.

References

  • BenchChem. (2025). The Versatility of Dichlorodiphenylmethane in Pharmaceutical Synthesis: A Technical Guide.
  • GeeksforGeeks. (n.d.). Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives.
  • ACS Publications. (1997). Synthesis of Functionalized Aromatic Oligomers from a Versatile Diphenylmethane Template. The Journal of Organic Chemistry.
  • PubMed. (2013). [Synthesis and biological evaluation of novel diphenyl methane sulfinyl and diphenylthio-acetamide derivatives].
  • Scribd. (n.d.). Di-Phenyl Methane.
  • Pharmacareerinsider. (2024). Derivatives of diphenylmethane.
  • Slideshare. (n.d.). Diphenyl methane by Mr. Pradeep Swarnkar.
  • BenchChem. (2025). Application Notes & Protocols: Selective Diphenylmethane Synthesis via Friedel-Crafts Reaction.
  • European Journal of Chemistry. (2014). A study of coupling reaction to synthesize diphenylmethane derivatives.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • PubMed. (2010). Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product.
  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation.
  • RSC Publishing. (n.d.). New synthesis of diphenylmethane derivatives.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • ChemicalBook. (2019). Diphenylmethane-synthesis and application.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • ResearchGate. (2010). Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product.

Sources

Method

Application Note: Cross-Coupling Strategies for 6-Bromo-1,3-dihydroisobenzofuran-1-ol

This Application Note and Protocol Guide details the strategies for coupling 6-Bromo-1,3-dihydroisobenzofuran-1-ol (also known as 6-bromophthalalan or 6-bromo-1-hydroxy-1,3-dihydroisobenzofuran) with aryl halides.[1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategies for coupling 6-Bromo-1,3-dihydroisobenzofuran-1-ol (also known as 6-bromophthalalan or 6-bromo-1-hydroxy-1,3-dihydroisobenzofuran) with aryl halides.[1]

Executive Summary

6-Bromo-1,3-dihydroisobenzofuran-1-ol is a bifunctional scaffold containing an aryl bromide handle (C6) and a masked aldehyde/hemiacetal (lactol) at C1.[1] It is a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs) and antidepressant pharmacophores.

Coupling this substrate with aryl halides presents a "cross-electrophile" challenge, as both partners are electrophilic.[1] Traditional methods (Suzuki, Stille) require converting one partner into a nucleophile (boronic acid, stannane).[1] However, modern Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC) allows for the direct coupling of two aryl halides, bypassing the need for unstable metalloid intermediates.[1]

This guide outlines two primary workflows:

  • Method A (Direct): Ni-Catalyzed Reductive Cross-Coupling (XEC).

  • Method B (Stepwise): Protection-Borylation-Suzuki Sequence (High Fidelity).[1]

Chemical Context & Stability

The substrate exists in a dynamic equilibrium between the cyclic lactol and the open-chain hydroxy-aldehyde .[1]

  • Base Sensitivity: Strong bases (e.g., KOtBu, NaH) used in traditional couplings can trigger the Cannizzaro reaction or elimination pathways on the open aldehyde form.[1]

  • Redox Sensitivity: The lactol is compatible with mild reductants (Mn, Zn) used in XEC, provided the conditions do not favor aldehyde reduction to the benzyl alcohol.

  • Protecting Group Strategy: For high-temperature or highly basic reactions (Method B), masking the lactol as a methyl acetal (using MeOH/H+) or THP ether is recommended to lock the ring structure.

Structural Equilibrium

Equilibrium Lactol Cyclic Lactol (Stable Form) Aldehyde Open Hydroxy-Aldehyde (Reactive Form) Lactol->Aldehyde  Equilibrium  

Caption: The substrate exists in equilibrium.[1][2] The cyclic form is favored in neutral organic solvents, while base shifts the equilibrium toward the open aldehyde.

Method A: Nickel-Catalyzed Reductive Cross-Coupling (XEC)

Best for: Rapid library synthesis; avoiding organometallic preparation.[1] Mechanism: A dual-catalytic cycle where a Nickel catalyst activates both aryl halides, and a terminal reductant (Mn or Zn) turns over the catalyst.[1]

Mechanistic Insight

Unlike Pd-catalyzed cross-couplings, Ni-XEC proceeds via radical or sequential oxidative addition pathways.[1] The use of 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) as a ligand is critical to prevent catalyst aggregation and promote the reduction of Ni(II) to Ni(0).[1]

Protocol 1: Direct Coupling with Aryl Iodides/Bromides[1]

Reagents:

  • Catalyst: NiCl₂[1]·glyme (10 mol%)

  • Ligand: dtbbpy (15 mol%)

  • Reductant: Manganese powder (Mn⁰) (2.0 equiv) - Must be activated.[1]

  • Additives: NaI (0.5 equiv), 4-Ethylpyridine (4-EtPy) (1.0 equiv), TFA (trace).[1]

  • Solvent: DMA (N,N-Dimethylacetamide) or NMP.[1]

Step-by-Step Procedure:

  • Mn Activation: In a reaction vial, weigh Mn powder (2.0 equiv). Add a stir bar and seal. Add DMA (1 mL/mmol) and 20 µL of TMSCl or TFA. Stir vigorously for 15 min to activate the Mn surface.

  • Catalyst Solution: In a separate vial inside a glovebox (or under Ar flow), mix NiCl₂·glyme (10 mol%) and dtbbpy (15 mol%) in DMA. Stir until the solution turns a deep green/blue.

  • Substrate Addition: Add 6-Bromo-1,3-dihydroisobenzofuran-1-ol (1.0 equiv) and the Aryl Halide partner (1.2–1.5 equiv) to the Mn vial.

    • Note: If using an Aryl Chloride partner, increase catalyst loading to 15 mol% and reaction temp to 80°C.[1]

  • Reaction Initiation: Add the pre-formed catalyst solution, NaI (0.5 equiv), and 4-EtPy (1.0 equiv) to the substrate/Mn mixture.[1]

  • Heating: Heat the sealed vial to 60°C for 12–24 hours. The mixture will turn dark black/brown.

  • Workup: Cool to RT. Dilute with EtOAc and quench with 1M HCl (to dissolve Mn salts and ensure the lactol remains cyclized). Filter through Celite. Wash with brine, dry over MgSO₄, and concentrate.[1]

Troubleshooting Table:

Observation Root Cause Solution
Low Conversion Inactive Mn powder Use fresh Mn; activate with TMSCl/TFA.[1] Ensure inert atmosphere (O₂ poisons Ni(0)).
Homocoupling Fast dimerization of one halide Use a 1.5:1 ratio of the slower-reacting halide to the faster one. (Ar-I reacts faster than Ar-Br).[1]

| Aldehyde Reduction | Over-reduction | Lower temperature to 40°C; reduce reaction time. |

Method B: Protection-Borylation-Suzuki Sequence

Best for: Scale-up; highly valuable partners; reactions requiring strict regiocontrol.[1] Logic: Converting the 6-bromo substrate into a boronate allows for standard Suzuki coupling.[1] Protecting the lactol prevents base-induced degradation.[1]

Workflow Diagram

Workflow Start Start: 6-Bromo-1,3- dihydroisobenzofuran-1-ol Protect Step 1: Protection (MeOH, cat. H2SO4) Start->Protect Lock Equilibrium Borylate Step 2: Miyaura Borylation (Pd(dppf)Cl2, B2pin2, KOAc) Protect->Borylate Generate Nucleophile Suzuki Step 3: Suzuki Coupling (Ar-X, Pd(PPh3)4, Na2CO3) Borylate->Suzuki Cross-Coupling Deprotect Step 4: Deprotection (aq. HCl / THF) Suzuki->Deprotect Restore Lactol Product Final Biaryl Lactol Deprotect->Product

Caption: Stepwise protocol ensures lactol stability during basic coupling conditions.

Protocol 2: Stepwise Synthesis

Step 1: Protection (Methyl Acetal Formation) [1]

  • Dissolve 6-Bromo-1,3-dihydroisobenzofuran-1-ol in MeOH (0.5 M).

  • Add cat. H₂SO₄ (1 mol%). Stir at RT for 2 h.

  • Quench with NaHCO₃, concentrate, and extract. This yields the 1-methoxy-6-bromo-1,3-dihydroisobenzofuran .[1]

Step 2: Miyaura Borylation

  • Combine the protected bromide (1.0 equiv), Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), and KOAc (3.0 equiv) in 1,4-Dioxane.[1]

  • Add Pd(dppf)Cl₂ (3-5 mol%).

  • Heat at 90°C for 4–6 hours under N₂.

  • Filter through Celite and concentrate. Use the crude boronate immediately or purify via rapid silica plug.

Step 3: Suzuki Coupling

  • Dissolve the boronate (1.0 equiv) and Aryl Halide partner (1.0 equiv) in DME/H₂O (4:1).

  • Add Na₂CO₃ (2.5 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Heat at 85°C for 8–12 hours.

  • Workup: Standard EtOAc extraction.

Step 4: Deprotection

  • Dissolve the coupled product in THF/2M HCl (1:1).

  • Stir at RT for 1 hour to hydrolyze the methyl acetal back to the lactol.

Comparative Analysis of Methods

FeatureMethod A (Ni-XEC)Method B (Suzuki Sequence)
Step Count 1 (One-pot)3-4 (Protection/Borylation/Coupling)
Atom Economy HighLower (requires B2pin2, protecting groups)
Lactol Tolerance Good (neutral/reductive)Poor (requires protection from base)
Scalability Moderate (exotherms with Mn)Excellent (Standard Pharma Route)
Cost Low (Ni/Mn are cheap)Higher (Pd/B2pin2)

References

  • Nickel-Catalyzed Reductive Cross-Coupling Mechanisms

    • Everson, D. A., & Weix, D. J. (2010).[1] Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(3), 920–921.[1] Link

  • Cross-Electrophile Coupling Reviews

    • Knappke, C. E. I., et al. (2014).[1] Reductive Cross-Coupling Reactions between Two Electrophiles. Chemistry – A European Journal, 20(43), 13589–13620.[1] Link

  • SGLT2 Inhibitor Synthesis (Lactol Intermediates)

    • Xu, G., et al. (2014).[1] Design, Synthesis, and Biological Evaluation of Deuterated C-Aryl Glycoside as Potent and Long-Lasting SGLT2 Inhibitors.[1] Journal of Medicinal Chemistry, 57(4), 1236–1251.[1] Link

  • Borylation Protocols

    • Ishiyama, T., et al. (1995).[1] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.[1] Link

Sources

Application

Application Note: Silica Gel Column Purification of 6-Bromo-1-hydroxyphthalan

[1] Introduction & Scientific Context 6-Bromo-1-hydroxyphthalan (also known as 6-bromo-1,3-dihydroisobenzofuran-1-ol) is a critical heterocyclic intermediate, notably utilized in the synthesis of SGLT2 inhibitors and ant...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scientific Context

6-Bromo-1-hydroxyphthalan (also known as 6-bromo-1,3-dihydroisobenzofuran-1-ol) is a critical heterocyclic intermediate, notably utilized in the synthesis of SGLT2 inhibitors and antidepressant pharmacophores (e.g., Citalopram analogs). Chemically, this molecule is a lactol (cyclic hemiacetal).

The Purification Challenge: Lactols exist in a delicate equilibrium with their open-chain


-hydroxyaldehyde forms. While the cyclic form is generally favored, the presence of the hydroxyl group makes the molecule polar and susceptible to:
  • Acid-Catalyzed Dehydration: On acidic silica gel, lactols can dehydrate to form transient isobenzofurans, which rapidly polymerize or oxidize.

  • Acetalization: In the presence of alcoholic solvents (like methanol in a mobile phase), "pseudo-etherification" can occur.

  • Streaking: The dynamic equilibrium and hydrogen bonding capability often lead to peak tailing (streaking) on standard silica.

This protocol outlines a robust, field-proven methodology to isolate this compound with >95% purity, specifically addressing the aluminum emulsion issues post-DIBAL reduction and the stability concerns during chromatography.

Pre-Purification Workflow: The Critical Quench

Most syntheses of 6-bromo-1-hydroxyphthalan involve the reduction of 6-bromophthalide using Diisobutylaluminum hydride (DIBAL-H) at -78°C. Directly loading the crude reaction mixture onto a column is a common failure point due to aluminum salts clogging the frit and degrading the stationary phase.

Protocol: Rochelle’s Salt Workup

Before chromatography, the aluminum species must be sequestered.

  • Quench: At -78°C, carefully add methanol (2.0 eq) to destroy excess hydride.

  • Complexation: Add an equal volume of saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).

  • Phase Separation: Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 1-2 hours.

    • Observation: The mixture will transition from a cloudy grey emulsion to two clear layers.

  • Extraction: Extract with Ethyl Acetate (EtOAc).[1] Wash organics with brine, dry over

    
    , and concentrate.
    

Method Development & TLC Analysis[2][3][4][5]

Stationary Phase: Silica Gel 60


 plates.
Mobile Phase Optimization: 
The target compound is moderately polar. A standard screening gradient is Hexane/EtOAc.[1]
Solvent System (v/v)

Value
Observation
100% Hexane0.00No movement.
9:1 Hexane:EtOAc0.10Slight movement, tailing.
7:3 Hexane:EtOAc 0.25 - 0.35 Optimal separation range.
1:1 Hexane:EtOAc0.65Elutes too fast; co-elution risk.

Visualization:

  • UV (254 nm): Strong absorbance due to the brominated aromatic ring.

  • Stain: Anisaldehyde or PMA stain (heats to orange/brown) helps distinguish the lactol from non-polar impurities.

Detailed Column Chromatography Protocol

Phase 1: Column Preparation

To mitigate the risk of acid-catalyzed degradation on the silica surface, a buffered column approach is recommended if the crude material appears unstable (turns dark upon contact with silica).

  • Stationary Phase: Silica Gel 60 (40–63 µm mesh).

  • Column Dimensions: Use a 1:20 to 1:30 ratio of crude mass to silica mass (e.g., for 1g crude, use 25g silica).

  • Additives (Optional but Recommended): Pre-wash the silica slurry with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites.

Phase 2: Sample Loading
  • Technique: Liquid Loading.

  • Solvent: Dissolve the crude yellow oil in a minimum volume of Dichloromethane (DCM) or Toluene. Avoid Benzene (toxicity) or pure Hexane (solubility issues).

  • Application: Carefully pipette the solution down the sides of the column to create a narrow, even band.

Phase 3: Elution Gradient

Run the column at a moderate flow rate. Do not pause the column; lactols should not sit on silica longer than necessary.

StepSolvent Composition (Hexane : EtOAc)Volume (Column Volumes)Purpose
1100 : 02 CVFlush non-polar impurities/residual toluene.
290 : 103 CVElute unreacted starting material (if any).
380 : 20 5 - 8 CV Elution of 6-bromo-1-hydroxyphthalan.
470 : 303 CVFlush tailing fractions.
Phase 4: Fraction Analysis & Pooling
  • Spot fractions on TLC.

  • Look for the spot at

    
     (in 7:3 Hex:EtOAc).
    
  • Caution: The lactol may appear as a slightly elongated spot due to hemiacetal equilibration.

  • Pool pure fractions and evaporate at

    
     to avoid thermal degradation.
    

Troubleshooting & "Pro-Tips"

IssueRoot CauseSolution
Streaking / Tailing Hydrogen bonding with silanols or lactol ring opening.Add 0.5% - 1% Triethylamine (TEA) to the mobile phase.
Product Decomposition Acidic silica catalyzing dehydration.Use Neutral Alumina instead of Silica, or heavily buffer the silica with TEA.
Low Yield Product trapped in aluminum salts (pre-column).Ensure rigorous Rochelle's salt stirring (until layers are clear) before extraction.
Co-elution Over-reduction to the diol.Check TLC for a very polar spot (

). Increase gradient slope slowly.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the purification process.

PurificationWorkflow Start Crude Reaction Mixture (DIBAL-H Reduction) Quench Quench: Methanol (-78°C) + Rochelle's Salt (RT) Start->Quench Extraction Extract (EtOAc) Dry (Na2SO4) & Concentrate Quench->Extraction Clear Layers TLC TLC Analysis (7:3 Hex:EtOAc) Extraction->TLC Decision Is Spot Streaking or Decomposing? TLC->Decision StdColumn Standard Silica Column Gradient: 0-30% EtOAc/Hex Decision->StdColumn No (Clean Spot) NeutColumn Neutralized Silica Column (Add 1% TEA to Eluent) Decision->NeutColumn Yes (Streaking) Collection Fraction Collection (Monitor UV 254nm) StdColumn->Collection NeutColumn->Collection Final Pure 6-bromo-1-hydroxyphthalan (Yellow Oil/Gum) Collection->Final

Caption: Logical workflow for the isolation of 6-bromo-1-hydroxyphthalan, highlighting the critical decision point for silica neutralization.

References

  • Preparation of SGLT2 Inhibitors: Xu, B., et al. (2016). Diphenylmethane derivatives as SGLT2 inhibitors. U.S. Patent No. 9,371,303. Washington, DC: U.S. Patent and Trademark Office. Context: Describes the synthesis of 6-bromo-1,3-dihydroisobenzofuran-1-ol (Compound 145) and its purification via silica gel chromatography.

  • DIBAL-H Reduction Methodology: Svatos, A., et al. (1990). Manipulating DIBAL-H reductions: General method for the reduction of lactones to lactols. Tetrahedron Letters, 31(12). Context: Provides the mechanistic grounding for the low-temperature reduction of phthalides to hydroxyphthalans.
  • Roper, T. D., et al. (1992). Dehydration of lactols on silica gel: Prevention and protocols. Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-1,3-dihydroisobenzofuran-1-ol

Welcome to the technical support center for the synthesis of 6-Bromo-1,3-dihydroisobenzofuran-1-ol (also known as 6-bromophthalan-1-ol). This molecule is a crucial lactol intermediate in the synthesis of various pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromo-1,3-dihydroisobenzofuran-1-ol (also known as 6-bromophthalan-1-ol). This molecule is a crucial lactol intermediate in the synthesis of various pharmacologically active compounds, including certain selective serotonin reuptake inhibitors (SSRIs).[1][2] The most common and direct synthetic route involves the selective reduction of the lactone, 6-Bromoisobenzofuran-1(3H)-one (6-bromophthalide).

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yield, minimize impurities, and ensure the successful synthesis of this key intermediate.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary causes and how can I fix this?

Low yield is a frequent challenge and can originate from several factors.[3] Let's break down the potential causes systematically.

Potential Cause 1: Purity and Quality of Starting Material

The quality of your starting material, 6-bromophthalide, is paramount. Contaminants can interfere with the reaction or complicate purification. A common issue is the presence of the isomeric impurity, 5-bromophthalide, which can arise during the synthesis of the starting material.[4][5]

  • Solution:

    • Verify Starting Material Purity: Before starting the reaction, confirm the purity of your 6-bromophthalide. The melting point should be sharp and consistent with literature values (approx. 99.5°C).[6]

    • Analytical Confirmation: Use analytical techniques like ¹H NMR or HPLC to check for isomeric impurities or residual solvents.

    • Purification: If necessary, recrystallize the 6-bromophthalide from a suitable solvent like cyclohexane to remove impurities.

Potential Cause 2: Inactive or Sub-optimal Reducing Agent

The core of this synthesis is the reduction of a lactone to a lactol (a hemiacetal). Hydride-based reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used. These reagents are sensitive to moisture and can lose activity over time.

  • Solution:

    • Use Fresh Reagent: Always use a freshly opened bottle of the reducing agent or one that has been stored under an inert atmosphere in a desiccator.

    • Select the Right Reagent: For this specific transformation (lactone to lactol), Sodium Borohydride (NaBH₄) is often the preferred reagent. It is milder and more selective than LiAlH₄, reducing the risk of over-reduction to the corresponding diol.

    • Stoichiometry: Ensure the correct molar ratio of the reducing agent. An insufficient amount will lead to incomplete conversion, while a large excess can promote side reactions and complicate the workup. A molar ratio of NaBH₄ to 6-bromophthalide between 1.0 and 1.5 equivalents is a good starting point.

Potential Cause 3: Sub-optimal Reaction Conditions

Temperature and solvent play a critical role in controlling the reaction rate and selectivity.

  • Solution:

    • Temperature Control: The reduction is typically performed at low temperatures to control the reaction rate and prevent over-reduction. Start the reaction at 0°C (ice bath) and allow it to slowly warm to room temperature. The selectivity for the desired 5-bromo isomer formation from 4-bromophthalic anhydride (a precursor) is known to be better at lower temperatures (3-15°C), a principle that can be applied to subsequent reduction steps to maintain product integrity.[5]

    • Solvent Choice: The reaction should be conducted in an anhydrous solvent in which the reducing agent is soluble or forms a fine slurry. For NaBH₄, methanol or ethanol are common choices. For more powerful, water-sensitive hydrides like LiAlH₄, anhydrous ethers like THF or diethyl ether are mandatory.

Potential Cause 4: Inefficient Work-up and Product Isolation

Significant product loss can occur during the quenching and extraction phases of the work-up. The lactol product can be sensitive to pH extremes.

  • Solution:

    • Careful Quenching: Quench the reaction slowly and at a low temperature by adding a mild acid (like saturated aqueous ammonium chloride solution) or acetone, followed by water. This neutralizes excess hydride and hydrolyzes borate complexes. A laborious work-up process is a known drawback that can reduce productivity.[7]

    • Optimized Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.

    • Avoid pH Extremes: Avoid strongly acidic or basic conditions during work-up, as this can promote side reactions like ring-opening or dehydration.

Q2: I am observing a significant impurity in my final product. How can I identify and eliminate it?

Impurity formation is often linked to the issues described above. The most common impurities are unreacted starting material, the over-reduced diol, or isomeric byproducts.

Potential Impurity 1: Unreacted 6-Bromophthalide

  • Identification: This will appear as a spot on a TLC plate (typically less polar than the product) and can be confirmed by comparing its Rƒ value to the starting material.

  • Solution:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction until all the starting material is consumed.

    • Check Reagent Activity: As mentioned, your reducing agent may be partially deactivated.

    • Increase Reaction Time/Temperature: If the reaction stalls, consider extending the reaction time or allowing it to warm to room temperature for a longer period.

Potential Impurity 2: 4-Bromo-2-(hydroxymethyl)benzyl alcohol (Over-reduction Product)

  • Identification: This diol is significantly more polar than the desired lactol product and will have a much lower Rƒ value on a TLC plate.

  • Solution:

    • Use a Milder Reducing Agent: Switch from LiAlH₄ to NaBH₄.

    • Lower the Reaction Temperature: Perform the entire reaction at 0°C or below.

    • Control Stoichiometry: Avoid using a large excess of the reducing agent.

Potential Impurity 3: 5-Bromo-1,3-dihydroisobenzofuran-1-ol (Isomeric Impurity)

  • Identification: This impurity is very difficult to separate from the desired product due to their similar polarities. Its presence is almost always due to contamination in the 6-bromophthalide starting material.

  • Solution:

    • Source High-Purity Starting Material: The only effective solution is to ensure the starting 6-bromophthalide is free of its 5-bromo isomer.[4] Purify the starting material by crystallization if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the reduction of 6-bromophthalide to 6-Bromo-1,3-dihydroisobenzofuran-1-ol?

The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon of the lactone. This breaks the C=O pi bond, forming a tetrahedral intermediate. This intermediate is then protonated during the aqueous work-up to yield the final lactol product.

G cluster_start Starting Material & Reagent cluster_reaction Reaction Mechanism cluster_workup Work-up cluster_product Final Product start_material 6-Bromophthalide (Lactone) step1 Nucleophilic Attack: H⁻ attacks carbonyl carbon start_material->step1 reagent NaBH₄ (Source of H⁻) reagent->step1 step2 Formation of Tetrahedral Intermediate step1->step2 Breaks C=O π bond step3 Protonation (e.g., with H₂O or NH₄Cl) step2->step3 Intermediate proceeds to work-up product 6-Bromo-1,3-dihydroisobenzofuran-1-ol (Lactol) step3->product Forms -OH group

Q2: How should I monitor the reaction progress effectively?

Thin Layer Chromatography (TLC) is the most convenient method.

  • Recommended TLC System:

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A mixture of hexanes and ethyl acetate. A good starting ratio is 7:3 (Hexanes:Ethyl Acetate). Adjust the ratio as needed to achieve good separation (Rƒ of the starting material around 0.6-0.7).

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. You can also use a potassium permanganate stain, which will react with the alcohol group of the product.

  • Interpretation: The product, being an alcohol, is more polar than the starting lactone. Therefore, the product spot will have a lower Rƒ value (it will travel a shorter distance up the plate) than the starting material spot. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q3: What are the critical safety precautions for this synthesis?
  • Handling Reducing Agents: Sodium borohydride is flammable and can react with water to produce flammable hydrogen gas. Always handle it in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Anhydrous Conditions: If using stronger hydrides like LiAlH₄, strictly anhydrous conditions are necessary. This involves using flame-dried glassware and anhydrous solvents.

  • Quenching: The quenching of excess hydride is an exothermic process that releases hydrogen gas. Perform this step slowly, in an ice bath, and behind a safety shield in a fume hood.

Data Summary & Protocols

Table 1: Key Reaction Parameters and Their Impact
ParameterRecommended ConditionRationale & Impact on Yield/Purity
Starting Material 6-Bromophthalide (>98% purity)Isomeric impurities (5-bromophthalide) are difficult to remove later. Purity is critical for high yield.[4][5]
Reducing Agent Sodium Borohydride (NaBH₄)Milder than LiAlH₄, minimizes over-reduction to the diol, leading to higher purity.
Molar Ratio 1.0 - 1.5 eq. NaBH₄Ensures complete conversion without a large excess that complicates workup and can cause side reactions.
Solvent Methanol or EthanolGood solubility for NaBH₄ and the starting material. Must be anhydrous if using more reactive hydrides.
Temperature 0°C to Room TemperatureLow temperature controls the reaction rate, enhancing selectivity and preventing over-reduction.[5]
Reaction Time 1 - 3 hours (Monitor by TLC)Insufficient time leads to incomplete reaction. Monitor to avoid potential degradation over extended periods.

Experimental Protocol: Synthesis of 6-Bromo-1,3-dihydroisobenzofuran-1-ol

G prep 1. Preparation Dissolve 6-bromophthalide in Methanol reaction 2. Reaction Cool to 0°C. Add NaBH₄ portion-wise prep->reaction monitor 3. Monitoring Stir at RT. Monitor by TLC reaction->monitor workup 4. Work-up Quench with NH₄Cl (aq). Extract with EtOAc monitor->workup purify 5. Purification Dry, concentrate, and purify by column chromatography workup->purify

Materials:

  • 6-Bromoisobenzofuran-1(3H)-one (6-bromophthalide) (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.2 eq)

  • Methanol (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 6-bromophthalide (1.0 eq) in methanol (approx. 10-15 mL per gram of starting material).

  • Reaction: Cool the solution to 0°C using an ice-water bath. Slowly add the sodium borohydride (1.2 eq) in small portions over 15-20 minutes. Effervescence (hydrogen gas evolution) will be observed.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., 7:3 Hexanes:EtOAc) every 30 minutes until the starting material is consumed (typically 1-3 hours).

  • Work-up:

    • Cool the reaction mixture back down to 0°C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until the effervescence ceases.

    • Remove most of the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Purification:

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure 6-Bromo-1,3-dihydroisobenzofuran-1-ol as a solid.

References

  • KoreaScience. (2022). Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol for Efficient Synthesis of 1-Aminophthalan Derivatives. Available at: [Link]

  • Wang, P., et al. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes: Application to the synthesis of escitalopram. Chinese Chemical Letters. Available at: [Link]

  • Reddy, M. P., et al. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829-1832.
  • Jørgensen, M., et al. (2011). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of Medicinal Chemistry. Available at: [Link]

  • Malik, S. S., et al. (2002). Process for the Preparation of Citalopram Intermediate. US Patent. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-dihydroisobenzofurans 6aa-6gg from... [Image]. Available at: [Link]

  • ResearchGate. (2013). The Discovery of Citalopram and Its Refinement to Escitalopram. Available at: [Link]

  • Google Patents. (2004). Process for the preparation of 5-bromophthalide. WO2004089924A1.
  • Lievens, S. (2012). Approaching Synthesis Problems. University of California, Davis.
  • Google Patents. (1984). Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters. US4440690A.
  • Wang, W., et al. (2019). Synthesis of 6-bromo-4-iodoquinoline.
  • Koten, I. A., & Sauer, R. J. (1962). 3-BROMOPHTHALIDE. Organic Syntheses, 42, 26.
  • Royal Society of Chemistry. (2023). Synthesis of hexahydroisobenzofuran-1(3H)-ones via pyridine-boryl radical-catalyzed intramolecular cascade cyclization of alkene-tethered cyclobutyl ketones. Organic & Biomolecular Chemistry. Available at: [Link]

  • BenchChem. (2025). Industrial-Scale Synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol.
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Bromophthalide.
  • Google Patents. (2016). Method for producing isobenzofuran-1 (3H) -one compound. CN105524032A.
  • Oakwood Chemical. 6-Bromo-3H-isobenzofuran-1-one. Product Page. Available at: [Link]

  • YouTube. (2017). Practice Synthesis Problems Part 1.
  • Reddit. (2023). Common sources of mistake in organic synthesis. r/OrganicChemistry.
  • Yathirajan, H. S., et al. (2006). 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide). Acta Crystallographica Section E: Structure Reports Online, 62(1), o347-o349.
  • Organic Syntheses. (2022). Synthesis of (((1R,3S,3'S)-3,3'-Diethyl-3H,3'H-1,1'- spirobi[isobenzofuran]-7,7'- diyl)bis(oxy))bis(diphenylphosphane).
  • MDPI. (2022). 6-Bromo-1-hydroxyhexane-1,1-bisphosphonic Acid Monosodium Salt. Molbank, 2022(4), M1494.

Sources

Optimization

Technical Support Center: Storage and Handling of 6-Bromo-1,3-dihydroisobenzofuran-1-ol

Welcome to the technical support center for 6-Bromo-1,3-dihydroisobenzofuran-1-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-1,3-dihydroisobenzofuran-1-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a lactol, this compound is susceptible to oxidation, which can compromise experimental outcomes. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges you may encounter during storage and handling.

Understanding the Challenge: The Instability of a Lactol

6-Bromo-1,3-dihydroisobenzofuran-1-ol belongs to the lactol functional group class, which exists in equilibrium with its open-chain hydroxy-aldehyde form. This equilibrium is the primary reason for its instability. The aldehyde form is highly susceptible to oxidation, which converts the lactol to the corresponding lactone, 6-bromo-3H-isobenzofuran-1-one. This oxidation is often initiated by atmospheric oxygen and can be accelerated by factors such as light and elevated temperatures.

Below is a diagram illustrating the oxidation pathway from the stable lactol to its lactone degradation product.

Oxidation_Pathway cluster_0 Storage Environment 6-Bromo-1,3-dihydroisobenzofuran-1-ol_(Lactol) 6-Bromo-1,3-dihydroisobenzofuran-1-ol_(Lactol) Open-chain_form_(Hydroxy-aldehyde) Open-chain_form_(Hydroxy-aldehyde) 6-Bromo-1,3-dihydroisobenzofuran-1-ol_(Lactol)->Open-chain_form_(Hydroxy-aldehyde) Equilibrium Open-chain_form_(Hydroxy-aldehyde)->6-Bromo-1,3-dihydroisobenzofuran-1-ol_(Lactol) 6-bromo-3H-isobenzofuran-1-one_(Lactone) 6-bromo-3H-isobenzofuran-1-one_(Lactone) Open-chain_form_(Hydroxy-aldehyde)->6-bromo-3H-isobenzofuran-1-one_(Lactone) Oxidation (O2, light, heat)

Caption: Oxidation of 6-Bromo-1,3-dihydroisobenzofuran-1-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I've noticed a change in the physical appearance of my 6-Bromo-1,3-dihydroisobenzofuran-1-ol sample (e.g., discoloration, clumping). What does this indicate?

A change in the physical appearance of your compound, such as a shift from a white or off-white powder to a yellowish or brownish hue, is a strong indicator of degradation. This discoloration is often due to the formation of the oxidized lactone product and potentially other minor degradation byproducts. Clumping can suggest the absorption of moisture, which can also accelerate degradation.

Troubleshooting Steps:

  • Isolate the Sample: Do not use the suspect sample in critical experiments until its purity has been verified.

  • Perform a Quality Control (QC) Check: Utilize an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity of the material. A detailed QC protocol is provided later in this guide.

  • Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines outlined in this document. Any deviation can lead to degradation.

FAQ 2: What are the optimal storage conditions to prevent the oxidation of 6-Bromo-1,3-dihydroisobenzofuran-1-ol?

To maintain the integrity of 6-Bromo-1,3-dihydroisobenzofuran-1-ol, it is crucial to store it under conditions that minimize exposure to oxygen, moisture, and light.

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[1]
Container Amber glass vial with a tightly sealed capProtects from light and minimizes moisture ingress.[1]
Desiccant Use of a desiccator for long-term storageEnsures a dry environment, preventing hydrolysis and moisture-catalyzed oxidation.
FAQ 3: My laboratory does not have a glovebox. How can I handle this compound to minimize exposure to air?

While a glovebox provides the most secure environment for handling air-sensitive compounds, proper techniques can be employed on the benchtop to minimize exposure.[1] The use of a Schlenk line or similar inert gas manifold is highly recommended.

Benchtop Handling Protocol:

  • Prepare Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., 120°C for at least 4 hours) and cooled under a stream of inert gas.[2]

  • Inert Gas Purge: Before opening the vial of 6-Bromo-1,3-dihydroisobenzofuran-1-ol, flush the weighing vessel and any spatulas with a gentle stream of argon or nitrogen.

  • Rapid Weighing: Weigh the desired amount of the compound quickly and efficiently.

  • Immediate Sealing: Tightly seal the stock vial immediately after dispensing. It is good practice to wrap the cap with parafilm for an extra barrier against moisture.

  • Inert Atmosphere for Reactions: If preparing a solution, do so in a flask that has been purged with inert gas. Use solvents that have been appropriately dried and degassed.

The following diagram illustrates a recommended workflow for handling the compound outside of a glovebox.

Handling_Workflow cluster_workflow Handling Workflow for Air-Sensitive Compound start Start dry_glassware Oven-dry all glassware start->dry_glassware cool_inert Cool glassware under inert gas stream dry_glassware->cool_inert purge_weigh Purge weighing vessel and tools with inert gas cool_inert->purge_weigh weigh_compound Quickly weigh compound purge_weigh->weigh_compound seal_stock Immediately reseal stock vial weigh_compound->seal_stock prepare_solution Prepare solution in inert gas-purged flask weigh_compound->prepare_solution end End seal_stock->end prepare_solution->end

Caption: Recommended workflow for handling 6-Bromo-1,3-dihydroisobenzofuran-1-ol.

Quality Control (QC) Protocol for Assessing Oxidation

Regularly assessing the purity of your 6-Bromo-1,3-dihydroisobenzofuran-1-ol is crucial. The following HPLC method is designed to separate the parent compound from its primary oxidation product, 6-bromo-3H-isobenzofuran-1-one.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established procedures for separating similar lactol and lactone structures.[3][4][5]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of your 6-Bromo-1,3-dihydroisobenzofuran-1-ol sample.

  • Dissolve the sample in 1 mL of acetonitrile.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Expected Results:

  • 6-Bromo-1,3-dihydroisobenzofuran-1-ol (Lactol): Will have a shorter retention time due to its higher polarity compared to the lactone.

  • 6-bromo-3H-isobenzofuran-1-one (Lactone): The oxidation product will be less polar and therefore have a longer retention time.

The presence of a significant peak at the retention time corresponding to the lactone indicates oxidation. The peak area percentage can be used to estimate the extent of degradation.

References

  • A facile synthesis of 1,3-dihydroisobenzofurans using iodocylization of 2-vinylbenzyl alcohols. Kazuhiro Kobayashi, Kazuaki Shik. HETEROCYCLES, Vol. 75, No. 3, 2008.
  • 1,3-Dihydro isobenzofuran - SpectraBase. John Wiley & Sons, Inc. [Link]

  • 1,3-Dihydroisobenzofuran | C8H8O | CID 10327 - PubChem. National Center for Biotechnology Information. [Link]

  • Accelerated oxidation tests: the RapidOxy method - BTSA. BTSA. [Link]

  • Separation of lactose, lactobionic acid and lactobionolactone by high-performance liquid chromatography. ResearchGate. [Link]

  • SAFETY DATA SHEET LACTOL. Holchem. [Link]

  • Oxidation Stability Studies - VELP Scientifica. VELP Scientifica. [Link]

  • NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

  • Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives - MDPI. MDPI. [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI. MDPI. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. National Center for Biotechnology Information. [Link]

  • Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity - MDPI. MDPI. [Link]

  • Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines - Academia.edu. Academia.edu. [Link]

  • Tryptophan and Cysteine Oxidation Products Dominate in α-Lactalbumin-Derived Peptides Analyzed with LC-MSn - PubMed. National Center for Biotechnology Information. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • mass spectra - fragmentation patterns - Chemguide. Chemguide. [Link]

  • Simultaneous HPLC determination with light-scattering detection of lactulose and mannitol in studies of intestinal permeability in pediatrics - PubMed. National Center for Biotechnology Information. [Link]

  • UPLC-QTOF-MS/MS and GC-MS Characterization of Phytochemicals in Vegetable Juice Fermented Using Lactic Acid Bacteria from Kimchi and Their Antioxidant Potential - MDPI. MDPI. [Link]

  • Separation Techniques in HPLC: Exploring the Fundamentals - Conquer Scientific. Conquer Scientific. [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Wiley Online Library. [Link]

  • Quality Control Release Testing for Pharmaceutical Products | SGS Belgium. SGS. [Link]

  • Bromo pattern in Mass Spectrometry - YouTube. YouTube. [Link]

  • New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers - ACS Publications. ACS Publications. [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Science Ready. [Link]

  • The important role of the bromo group in improving the properties of organic nonlinear optical materials - RSC Publishing. Royal Society of Chemistry. [Link]

  • Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC. National Center for Biotechnology Information. [Link]

  • Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). ResearchGate. [Link]

  • Complementary Sample Preparation Strategies for Analysis of Cereal β-Glucan Oxidation Products by UPLC-MS/MS - Frontiers. Frontiers. [Link]

  • Oxydation of heterocycle, an advance for efficient synthesis of active molecules - Sciforum : Event management platform. MDPI. [Link]

  • The oxidation of oxygen and sulfur‐containing heterocycles by cytochrome P450 enzymes - UQ eSpace - The University of Queensland. The University of Queensland. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. University of Pittsburgh. [Link]

Sources

Troubleshooting

Technical Support Center: 6-Bromo-1-hydroxyphthalan Stability &amp; Handling

The following guide serves as a specialized Technical Support resource for researchers working with 6-bromo-1-hydroxyphthalan (also known as 6-bromo-1,3-dihydroisobenzofuran-1-ol). This intermediate is critical in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support resource for researchers working with 6-bromo-1-hydroxyphthalan (also known as 6-bromo-1,3-dihydroisobenzofuran-1-ol). This intermediate is critical in the synthesis of antidepressant APIs (e.g., Citalopram/Escitalopram analogs) and requires precise pH control to prevent degradation or polymerization.

Topic: Stability Profile & Troubleshooting in Acidic vs. Basic Conditions Document ID: TS-6BHP-001 Audience: Medicinal Chemists, Process R&D Scientists

Core Stability Matrix: Acid vs. Base

The stability of 6-bromo-1-hydroxyphthalan is governed by its nature as a cyclic hemiacetal (lactol). It exists in a dynamic equilibrium with its open-chain hydroxy-aldehyde form. This equilibrium is highly sensitive to pH.

ParameterAcidic Conditions (pH < 4) Basic Conditions (pH > 9)
Primary Mechanism Acid-Catalyzed Dehydration & Substitution Ring Opening & Cannizzaro Potential
Reactive Species Oxocarbenium Ion (highly electrophilic)Alkoxide / Open-chain Aldehyde
Stability Status Low / Transient. Promotes rapid equilibration and nucleophilic attack.Moderate. Stable against dehydration but susceptible to oxidation or disproportionation.
Major Impurities • Bis-isobenzofuran ethers (Dimerization)• Phthalazinones (if hydrazines present)• 6-Bromophthalide (Oxidation)• Cannizzaro products (Alcohol + Carboxylate)
Storage Rec. Strictly Avoid. Do not store in acidic media.Can be stored briefly in buffered mild base, but isolation as solid/oil is preferred.
Mechanistic Insight (The "Why")
  • Acid: Protonation of the hydroxyl group leads to the loss of water, generating a resonance-stabilized oxocarbenium ion . This species is the "engine" of Citalopram synthesis (allowing Grignard addition), but in the absence of a nucleophile, it reacts with the starting material to form stable, insoluble dimers (ethers) .

  • Base: The hemiacetal proton is deprotonated. While the ring is generally stable, strong bases shift the equilibrium toward the open-chain aldehyde. In the presence of air, this aldehyde is rapidly oxidized back to the lactone (phthalide), reducing yield.

Troubleshooting Guide (Q&A)

Category: Isolation & Yield Issues

Q1: I am observing low yields after working up the reduction of 6-bromophthalide. The NMR shows a mixture of the product and the starting lactone.

  • Diagnosis: This is likely Oxidative Reversion .

  • Root Cause: The open-chain aldehyde form (present in equilibrium) is susceptible to air oxidation, especially under basic workup conditions or prolonged exposure to air.

  • Corrective Action:

    • Perform the quench and workup under an inert atmosphere (Nitrogen/Argon).

    • Avoid high pH (>11) during the quench, as this favors the open-chain form.

    • Protocol Adjustment: Use a buffered quench (e.g., Ammonium Chloride, pH ~6-7) rather than strong caustic.

Q2: My product has solidified into an insoluble mass during acidic workup. What happened?

  • Diagnosis: You have formed the Bis-ether Dimer .

  • Root Cause: Exposure to strong acid (pH < 1) without a trapping nucleophile causes two molecules of 6-bromo-1-hydroxyphthalan to react, eliminating water.

  • Corrective Action:

    • Maintain temperature < 0°C during acid addition.

    • Dilute the reaction mixture; dimerization is second-order kinetics (concentration dependent).

    • Recovery: These dimers are very stable and difficult to revert. The batch is likely lost. Prevention is key.

Category: Purity & Analysis

Q3: The HPLC peak for 6-bromo-1-hydroxyphthalan splits or tails significantly. Is my column failing?

  • Diagnosis: No, this is On-Column Tautomerization .

  • Root Cause: The silica surface of HPLC columns is slightly acidic, catalyzing the ring-chain tautomerism between the lactol and aldehyde forms during the run.

  • Corrective Action:

    • Mobile Phase: Add 0.1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.

    • Temperature: Run the column at a lower temperature (e.g., 10-15°C) to slow the exchange rate, sharpening the peak.

Visualizing the Chemistry

The following diagram illustrates the critical equilibrium pathways and how pH dictates the fate of the molecule.

StabilityPathways Lactol 6-Bromo-1-hydroxyphthalan (Hemiacetal Form) Aldehyde Open-Chain Aldehyde (Transient) Lactol->Aldehyde  Base / Neutral   OxoIon Oxocarbenium Ion (Reactive Electrophile) Lactol->OxoIon  Acid (H+)   Lactone 6-Bromophthalide (Oxidation Product) Aldehyde->Lactone  Oxidation (O2)   OxoIon->Lactol  H2O   Dimer Bis-Ether Dimer (Impurity) OxoIon->Dimer  Self-Reaction  

Caption: Figure 1. pH-dependent equilibrium pathways. Acid drives oxocarbenium formation (red), while base favors ring opening (yellow), leading to different degradation products (grey).

Experimental Protocols

Protocol A: Controlled Quench & Isolation (Minimizing Reversion)

Use this protocol to isolate the stable hemiacetal after reduction.

  • Cooling: Cool the reduction reaction mixture (e.g., DIBAL-H in Toluene) to -15°C .

  • Quench: Slowly add 20% Aqueous Ammonium Chloride (pH ~5.5). Do not use HCl.

    • Note: The aluminum salts will precipitate.

  • Filtration: Filter the slurry through a Celite pad to remove aluminum salts. Wash with cold Toluene.

  • Phase Separation: Separate the organic layer immediately.

  • Drying: Dry over Anhydrous Sodium Sulfate (Neutral pH). Avoid Magnesium Sulfate if it is slightly acidic.

  • Concentration: Evaporate solvent at < 40°C under reduced pressure.

  • Storage: Store the resulting oil/solid under Argon at -20°C .

Protocol B: Stability Check (HPLC)

Use this to verify if degradation has occurred.

  • Sample Prep: Dissolve 5 mg in 1 mL Acetonitrile (Neutral).

  • Mobile Phase: Water:Acetonitrile (60:40) with 0.05% Ammonia (Basic modifier).

  • Rationale: The basic modifier keeps the molecule in the hemiacetal/aldehyde equilibrium without degrading it, whereas acidic modifiers (TFA/Formic acid) will degrade the sample during the run.

References

  • Klaus, K. P., et al. (1977). Method for the preparation of citalopram. US Patent 4,136,193.[1] Link

    • Establishes the foundational chemistry of phthalide reduction and subsequent cycliz
  • Reddy, M. P., et al. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829-1832.[2] Link

    • Details the handling of the hydroxyphthalan intermedi
  • BenchChem. (2025). Stability and degradation of bromo-dihydro-inden-ol derivatives. Link

    • Provides general stability data for brominated phenolic and hemiacetal intermedi
  • Petersen, H., et al. (1990). Synthesis of Citalopram via labile ester intermediates. EP 0347066 B1. Link

    • Discusses the base-stability of the open-chain intermedi

Sources

Optimization

Technical Support Center: Resolving Lactol-Aldehyde Equilibrium Issues in NMR Analysis

Welcome to the technical support center for NMR analysis of molecules exhibiting lactol-aldehyde equilibrium. This guide is designed for researchers, scientists, and drug development professionals who encounter the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for NMR analysis of molecules exhibiting lactol-aldehyde equilibrium. This guide is designed for researchers, scientists, and drug development professionals who encounter the complexities of this dynamic process in their daily work. Here, we will dissect common issues, provide in-depth explanations grounded in chemical principles, and offer validated protocols to ensure the integrity and accuracy of your NMR data.

Introduction to Lactol-Aldehyde Equilibrium

Lactols are cyclic hemiacetals that exist in equilibrium with their open-chain aldehyde forms. This tautomeric relationship is particularly prevalent in carbohydrate chemistry and in the metabolism of various pharmaceutical compounds.[1] The position of this equilibrium is highly sensitive to environmental factors, which can pose significant challenges for structural elucidation and quantification by NMR spectroscopy. Understanding and controlling these factors is paramount for obtaining reproducible and interpretable results.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows broad, poorly resolved signals for my compound. Could this be due to lactol-aldehyde equilibrium?

A: Yes, this is a classic sign of chemical exchange occurring at a rate that is intermediate on the NMR timescale. When the lactol and aldehyde forms interconvert at a rate comparable to the difference in their resonance frequencies, the NMR signals for the protons involved in the exchange can broaden significantly.[2] At this intermediate exchange rate, the spectrometer detects an average of the two states, leading to a loss of resolution.

Q2: How can I confirm that the broad signals are due to this equilibrium?

A: There are several experimental approaches to confirm the presence of a dynamic equilibrium:

  • Variable Temperature (VT) NMR: By changing the temperature of the NMR experiment, you can influence the rate of interconversion.[3]

    • Cooling the sample: This will slow down the exchange rate. If you are in the intermediate exchange regime, cooling should sharpen the signals, and you may eventually see distinct sets of peaks for the lactol and aldehyde forms (slow exchange).

    • Heating the sample: This will accelerate the exchange rate. If you are in the intermediate exchange regime, heating should also lead to signal sharpening as the system moves into the fast exchange regime, where you will observe a single, sharp, population-averaged signal.[3]

  • Deuterium Exchange: Adding a drop of deuterium oxide (D₂O) to your NMR sample can help identify exchangeable protons, such as the hydroxyl proton of the lactol.[4] This proton will be replaced by a deuterium atom, causing its signal to disappear from the ¹H NMR spectrum.[4][5] This can simplify the spectrum and help confirm the presence of the lactol form.

Troubleshooting Guide

Issue 1: I see two distinct sets of signals in my NMR spectrum. How can I confidently assign them to the lactol and aldehyde forms?

Detailed Answer:

When the lactol-aldehyde interconversion is slow on the NMR timescale, you will observe separate signals for each species. Assigning these signals correctly is crucial for quantification.

Key Spectroscopic Features:

TautomerKey ¹H NMR SignalApproximate Chemical Shift (ppm)Key ¹³C NMR SignalApproximate Chemical Shift (ppm)
Aldehyde Aldehydic proton (-CHO)9.0 - 10.5[6][7][8]Carbonyl carbon (C=O)190 - 205
Lactol Anomeric proton (O-CH-OH)4.5 - 6.0Anomeric carbon (O-C-OH)90 - 105

Workflow for Signal Assignment:

Caption: Decision tree for troubleshooting inaccurate NMR quantification.

References

  • Walsh Medical Media. (2024, May 24).
  • Bohrium. (2006, November 1). The use of NMR spectroscopy to study tautomerism.
  • Encyclopedia.pub. (2020, October 29). Tautomerism Detected by NMR. [Link]

  • ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
  • Claramunt, R. M., & Elguero, J. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • OpenOChem Learn. Exchangeable Protons and Deuterium Exchange.
  • Sharma, S., et al. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry.
  • Taylor & Francis. Lactol – Knowledge and References. [Link]

  • Rajan, P. K., & Wysocki, V. H. (2007). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PMC. [Link]

  • Casas, J. S., et al. (2020).
  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
  • AZoM. (2013, May 20). Understanding the Aldol Condensation Reaction Using NMR. [Link]

  • Thermo Fisher Scientific.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for 6-Bromophthalide Reduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6-bromophthalide and facing challenges with reaction temperature optimizatio...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6-bromophthalide and facing challenges with reaction temperature optimization. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance reaction yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the reduction of the precursor to 6-bromophthalide, with a focus on the impact of reaction temperature.

Issue 1: Low Yield of 6-Bromophthalide

Question: My reaction is resulting in a low yield of 6-bromophthalide. What are the potential temperature-related causes and how can I resolve them?

Answer: A low yield can often be traced back to suboptimal reaction temperatures, which can lead to incomplete reactions or the formation of side products.[1][2]

  • Incomplete Reaction: If the temperature is too low, the reaction rate may be slow, resulting in unreacted starting material.[2][3] Conversely, a temperature that is too high can lead to the decomposition of reactants or products.[4]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] If the reaction has stalled, consider a modest increase in temperature. However, be cautious as excessive heat can be detrimental.

  • Side Reactions: Elevated temperatures can promote the formation of undesired byproducts, thereby consuming the starting material and reducing the yield of the target molecule.[1]

    • Solution: Reducing the reaction temperature can often minimize the formation of these byproducts.[1] It is crucial to find a balance where the primary reaction proceeds efficiently while side reactions are suppressed.

Issue 2: Formation of Isomeric Impurities

Question: I am observing a significant amount of the 5-bromophthalide isomer in my product. How does reaction temperature influence isomer formation, and how can I improve the selectivity for 6-bromophthalide?

Answer: The reduction of 4-bromophthalic anhydride, a common precursor, can lead to the formation of both 5-bromophthalide and 6-bromophthalide.[5][6][7] The temperature at which the reduction is carried out is a critical parameter in controlling the isomeric ratio.

  • Temperature-Dependent Selectivity: Lower reaction temperatures, typically in the range of 3-15°C, have been shown to favor the formation of the 5-bromophthalide isomer when starting from 4-bromophthalic anhydride.[5][6][7] To optimize for 6-bromophthalide, a systematic evaluation of the temperature profile is necessary.

    • Solution: Conduct a series of small-scale experiments at various temperatures to determine the optimal condition for maximizing the yield of 6-bromophthalide. Careful monitoring of the isomeric ratio by HPLC or Gas Chromatography (GC) is essential.[7]

Issue 3: Poor Reproducibility of Results

Question: I am struggling with inconsistent yields and purity between different batches of my reaction. Could temperature fluctuations be the cause?

Answer: Yes, inconsistent temperature control is a frequent cause of poor reproducibility in chemical synthesis.[3]

  • Impact of Temperature Fluctuations: Even minor variations in temperature can affect reaction kinetics and selectivity, leading to different outcomes from one experiment to the next.[3]

    • Solution: Ensure that your reaction setup allows for precise and stable temperature control.[1] Use a reliable heating/cooling system and monitor the internal reaction temperature throughout the experiment. Calibrate your temperature probes regularly to ensure accuracy.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the reduction of the 6-bromophthalide precursor?

The optimal temperature is highly dependent on the specific reducing agent and solvent system being used. For instance, reductions using sodium borohydride are often carried out at cooler temperatures to control the reaction rate and improve selectivity.[5][6] It is recommended to start with literature procedures and then systematically optimize the temperature in small increments.

Q2: How do I choose the right reducing agent for this transformation?

Common reducing agents for lactones include lithium aluminum hydride (LAH) and sodium borohydride (NaBH₄).[8][9][10] LAH is a very powerful and less selective reducing agent, while NaBH₄ is milder.[10][11] The choice will depend on the other functional groups present in your molecule and the desired reactivity. For the reduction of 4-bromophthalic anhydride, sodium borohydride is a commonly used reagent.[5][6]

Q3: Can over-reduction be an issue, and how is it related to temperature?

Yes, over-reduction to the corresponding diol can occur, especially with powerful reducing agents like LAH.[8] Higher temperatures can exacerbate this issue by increasing the reaction rate. If over-reduction is observed, consider lowering the temperature or using a milder reducing agent.

Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?

HPLC and GC are the preferred methods for monitoring the progress of the reaction and quantifying the ratio of 6-bromophthalide to its isomers and other impurities.[7][12] TLC is a quick and convenient method for qualitative monitoring of the reaction's progress.[2]

Data Presentation: Effect of Temperature on Reaction Outcome

The following table summarizes the expected impact of temperature on the reduction of a 6-bromophthalide precursor. The values are illustrative and should be optimized for your specific reaction conditions.

Reaction Temperature (°C)Relative Yield of 6-BromophthalidePurity (%)Observations
0LowHighSlow reaction rate, may not go to completion.
10ModerateModerateImproved reaction rate, potential for increased isomer formation.
25 (Room Temp)HighModerate-LowFaster reaction, but may lead to more side products and lower selectivity.
40DecreasingLowPotential for product decomposition and significant byproduct formation.

Experimental Protocol: Optimization of Reaction Temperature

This protocol provides a general framework for optimizing the reaction temperature for the reduction of a 6-bromophthalide precursor.

1. Materials and Setup:

  • Precursor to 6-bromophthalide

  • Selected reducing agent (e.g., Sodium Borohydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Reaction vessel equipped with a magnetic stirrer, thermometer, and an inert gas inlet.

  • Cooling bath (ice-water or other suitable system).

2. Procedure:

  • Set up a series of small-scale reactions in parallel, each with a different target temperature (e.g., 0°C, 10°C, 25°C).

  • In each reaction vessel, dissolve the precursor in the anhydrous solvent under an inert atmosphere.

  • Cool each reaction mixture to its designated starting temperature.

  • Slowly add the reducing agent to each reaction mixture while maintaining the target temperature.

  • Allow the reactions to stir for a predetermined amount of time, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reactions carefully by the slow addition of a suitable quenching agent (e.g., water or a dilute acid).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer, filter, and concentrate the solvent under reduced pressure.

  • Analyze the crude product from each reaction by HPLC or GC to determine the yield and purity of 6-bromophthalide.

3. Data Analysis:

  • Compare the yield and purity of 6-bromophthalide obtained at each temperature.

  • Identify the temperature that provides the best balance of high yield and high purity.

  • Consider performing further optimization in a narrower temperature range around the identified optimum.

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues related to the optimization of reaction temperature.

Caption: Troubleshooting workflow for temperature optimization.

References

  • Wikipedia. (n.d.). Lactone. Retrieved February 23, 2026, from [Link]

  • Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group. Retrieved February 23, 2026, from [Link]

  • Radleys. (n.d.). Are these basic mistakes preventing you from getting a good yield? Retrieved February 23, 2026, from [Link]

  • Wolfrom, M. L., & Wood, H. B. (1951). Sodium Borohydride as a Reducing Agent for Sugar Lactones. Journal of the American Chemical Society, 73(6), 2933–2934. [Link]

  • Career Endeavour. (n.d.). REDUCING-AGENT.pdf. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.2: Overview of common redox reactions. Retrieved February 23, 2026, from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). WO2004089924A1 - Process for the preparation of 5-bromophthalide.
  • Google Patents. (n.d.). CN1634906A - Synthesis of 5-bromo phthalide.
  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, December 14). Advances in Analytical Determination Methods and Toxicity and Health Risk Assessment of 6PPD and Its Transformation Products in Food. Retrieved February 23, 2026, from [Link]

Sources

Optimization

Handling moisture sensitivity of 6-Bromo-1,3-dihydroisobenzofuran-1-ol

Welcome to the technical support center for 6-Bromo-1,3-dihydroisobenzofuran-1-ol (CAS No. 136197-65-8).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-1,3-dihydroisobenzofuran-1-ol (CAS No. 136197-65-8). This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this key intermediate: its sensitivity to moisture. Here, we provide in-depth, field-proven insights and protocols to ensure the integrity of your material and the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the stability of 6-Bromo-1,3-dihydroisobenzofuran-1-ol.

Q1: What is 6-Bromo-1,3-dihydroisobenzofuran-1-ol, and why is it important?

6-Bromo-1,3-dihydroisobenzofuran-1-ol, also known as 6-bromophthalan-1-ol, is a heterocyclic organic compound. It serves as a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Talampanel and other related 2,3-benzodiazepine analogues which are non-competitive antagonists of the AMPA receptor.[1][2][3] These compounds have been investigated for treating neurological conditions such as epilepsy and amyotrophic lateral sclerosis (ALS).[3]

Q2: What makes this compound so sensitive to moisture?

The molecule's instability stems from its core structure: it is a cyclic hemiacetal . Cyclic hemiacetals exist in a dynamic equilibrium with their corresponding open-chain hydroxy aldehyde form.[4][5][6] In the presence of water, which can act as a weak acid or base, this equilibrium is readily established. While five- and six-membered cyclic hemiacetals are generally more stable than their acyclic counterparts, the equilibrium can still be a significant factor, leading to the presence of the open-chain aldehyde in solution.[5][7]

The diagram below illustrates this critical equilibrium.

Caption: Moisture-driven equilibrium of 6-Bromo-1,3-dihydroisobenzofuran-1-ol.

Q3: What are the signs of degradation?

Degradation can manifest in several ways. The presence of the open-chain aldehyde can lead to subsequent oxidation to a carboxylic acid or polymerization, resulting in a complex mixture of impurities.

Observation Type Indicator of Degradation Explanation
Visual Change from a white/off-white solid to a yellowish or brownish sticky solid.Formation of conjugated polymeric or oxidized byproducts.
Solubility Decreased solubility in non-polar organic solvents (e.g., DCM, Ether).The open-chain aldehyde and its oxidized products are more polar.
NMR Spectroscopy Appearance of a new aldehyde proton signal (~9.5-10.5 ppm in ¹H NMR). Broadening of hydroxyl and other proton signals.Direct evidence of the ring-opening to 4-bromo-2-(hydroxymethyl)benzaldehyde.
TLC/LC-MS Appearance of multiple new spots (TLC) or peaks (LC-MS) with different retention times and masses.Indicates the formation of various degradation products.
Q4: Can I "rescue" a degraded batch of the material?

Attempting to rescue a significantly degraded batch is generally not recommended for GMP or critical drug development applications due to the difficulty in removing closely related impurities. For research purposes, purification by column chromatography may be possible, but it is often more efficient and reliable to start with fresh, properly handled material. Prevention is the most effective strategy.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments.

Symptom / Observation Potential Root Cause Recommended Action & Troubleshooting Steps
Low or no yield in a subsequent reaction (e.g., amination, etherification). The hemiacetal has degraded due to moisture exposure, reducing the concentration of the active starting material.1. Verify Material Integrity: Run a quick ¹H NMR or LC-MS on your starting material. Look for the characteristic aldehyde peak or other impurity signals. 2. Review Handling Procedure: Were solvents anhydrous? Was the reaction performed under a dry, inert atmosphere (N₂ or Ar)?[8] 3. Use Fresh Material: Repeat the reaction using a freshly opened bottle or a sample that has been stored under ideal conditions.
Inconsistent results between experimental runs. Variable amounts of moisture are being introduced, leading to different levels of starting material degradation.1. Standardize Handling: Implement a strict, standardized protocol for handling the reagent across all experiments. Use of a glovebox or Schlenk line is highly recommended.[9][10] 2. Dry Glassware Rigorously: Ensure all glassware is oven-dried (>120 °C for several hours) or flame-dried under vacuum and cooled under an inert atmosphere before use.[9] 3. Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents packaged under nitrogen (e.g., in Sure/Seal™ bottles).[10][11]
The solid reagent appears clumpy, discolored, or has a different texture. The material has likely been exposed to atmospheric moisture over time, leading to degradation and changes in physical properties.Discard the material. Do not attempt to use it in a reaction, as it will lead to unreliable results and complex purification challenges. Source a new, quality-controlled batch.

Part 3: Best Practices & Experimental Protocols

Adherence to these protocols is critical for maintaining the integrity of 6-Bromo-1,3-dihydroisobenzofuran-1-ol.

Best Practices for Storage and Handling
Parameter Recommendation Rationale
Storage Container Original manufacturer's bottle with an airtight seal (e.g., Sure/Seal™).[9][11] If transferred, use a Schlenk flask with a high-vacuum PTFE stopcock.Minimizes exposure to atmospheric moisture and oxygen. PTFE is inert and provides an excellent seal.
Storage Atmosphere Store under a dry, inert atmosphere (Argon is preferred over Nitrogen due to its higher density).Prevents hydrolysis and potential oxidation. Argon provides a better "blanket" over the solid.[12]
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.Lowers the rate of any potential degradation reactions.
Dispensing Work in a glovebox or use inert atmosphere techniques (e.g., a Schlenk line and a glove bag) for weighing and transferring.Prevents exposure of the bulk material to the laboratory atmosphere during handling.[8][10]
Post-Use After dispensing, flush the container headspace with dry inert gas before re-sealing tightly. Replace the outer cap securely.[11]Removes any ambient air that may have entered the container during transfer.
Protocol 1: Transferring the Solid Reagent Under Inert Atmosphere

This protocol describes the safe transfer of the solid from its storage bottle to a reaction flask using standard Schlenk line techniques.

Workflow Diagram:

Inert_Atmosphere_Transfer cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Sealing & Cleanup A 1. Assemble & dry all glassware (Reaction flask, weighing boat, spatula) B 2. Place glassware and sealed reagent bottle into a glove bag or glovebox A->B C 3. Purge the glove bag/glovebox with inert gas (e.g., Argon) B->C D 4. Inside the inert atmosphere, open the reagent bottle C->D Work inside inert environment E 5. Quickly weigh the desired amount of solid into the weighing boat D->E F 6. Transfer the solid to the reaction flask E->F G 7. Flush reagent bottle headspace with inert gas F->G H 8. Tightly seal the reagent bottle G->H I 9. Seal the reaction flask and connect it to the Schlenk line H->I

Sources

Troubleshooting

Troubleshooting low conversion rates in 6-bromo-1-hydroxyphthalan coupling

Introduction This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates encountered during the palladium-catalyzed cross-coupli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates encountered during the palladium-catalyzed cross-coupling of 6-bromo-1-hydroxyphthalan. The unique structure of this substrate, featuring a reactive aryl bromide and a potentially labile benzylic alcohol (a cyclic hemiacetal), presents specific challenges that require careful consideration of reaction parameters. This guide provides in-depth, question-and-answer-based troubleshooting for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, grounded in mechanistic principles and field-proven insights.

Part 1: General Troubleshooting for 6-Bromo-1-hydroxyphthalan Coupling Reactions

This section addresses issues common to all palladium-catalyzed cross-coupling reactions involving 6-bromo-1-hydroxyphthalan.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the 6-bromo-1-hydroxyphthalan substrate?

A1: The main challenges stem from the two key functional groups:

  • Aryl Bromide: While typically a reliable coupling partner, its reactivity can be influenced by the electron-donating nature of the phthalan ring system.

  • 1-Hydroxy Group (Benzylic Alcohol/Cyclic Hemiacetal): This group is the primary source of potential complications. It can be sensitive to the basic conditions required for many coupling reactions, leading to ring-opening or other side reactions. The hydroxyl group can also coordinate to the palladium catalyst, potentially inhibiting its activity. Furthermore, under certain conditions, benzylic alcohols can undergo oxidation or C-O bond activation, leading to undesired byproducts.[1]

Q2: Should I protect the hydroxyl group of 6-bromo-1-hydroxyphthalan before attempting a cross-coupling reaction?

A2: This is a critical consideration and depends on the specific reaction conditions and the robustness of your synthetic route.

  • Direct Coupling (Unprotected): It may be possible to achieve successful coupling without a protecting group by carefully selecting mild reaction conditions. This approach is more atom-economical. Success will hinge on using a weak, non-nucleophilic base and a carefully chosen ligand that promotes the desired C-C or C-N bond formation over side reactions involving the hydroxyl group.

  • With a Protecting Group: If direct coupling fails or gives low yields, protecting the hydroxyl group is a prudent strategy. A suitable protecting group should be stable to the coupling conditions and readily removable without affecting the rest of the molecule. The benzyl (Bn) group is a common choice for protecting alcohols and is generally stable to a wide range of cross-coupling conditions.[2][3][4] It can be removed under reductive conditions (e.g., hydrogenolysis with Pd/C) that are unlikely to affect the newly formed C-C or C-N bond.[5][6]

Q3: I am observing the formation of "palladium black" in my reaction. What does this indicate and how can I prevent it?

A3: The formation of palladium black, which is finely divided palladium metal, is a common sign of catalyst decomposition and a primary reason for low conversion.[7] The active catalytic species is typically a soluble Pd(0) complex. When this complex is unstable, it can aggregate and precipitate as inactive palladium black.

To prevent catalyst decomposition:

  • Ligand Selection: Use sterically bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[8] These ligands stabilize the Pd(0) center and prevent aggregation.

  • Degassing: Rigorously degas all solvents and reagents before use. Oxygen can oxidize the Pd(0) catalyst, leading to its deactivation.[7] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.

  • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.

  • Pre-catalysts: Consider using modern pre-catalysts (e.g., Buchwald or PEPPSI-type pre-catalysts). These are often more stable and generate the active Pd(0) species more cleanly and efficiently in situ.[9][10]

Q4: My reaction is sluggish and shows incomplete conversion of the starting material. What are the first parameters I should adjust?

A4: For a sluggish reaction, a systematic optimization of the following parameters is recommended:

  • Temperature: Gradually increase the reaction temperature. Many cross-coupling reactions benefit from heating. However, be mindful of potential catalyst decomposition at very high temperatures.

  • Catalyst Loading: While higher catalyst loading is not always better, a modest increase (e.g., from 1 mol% to 2-3 mol%) can sometimes improve conversion. Excessively high loadings can lead to more side reactions.

  • Ligand-to-Metal Ratio: The optimal palladium-to-ligand ratio is crucial. For monodentate phosphine ligands, a 2:1 or 4:1 ratio to palladium is common. For bidentate ligands, a 1:1 to 1.2:1 ratio is typical. Excess ligand can sometimes inhibit the reaction.

  • Base: The choice and amount of base are critical. If you are using a weak base and seeing low conversion, you may need to screen stronger bases, keeping in mind the sensitivity of the hydroxyl group.

Part 2: Troubleshooting Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. When coupling 6-bromo-1-hydroxyphthalan, the primary concerns are the stability of the substrate to the basic conditions and potential interference from the hydroxyl group.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Observed Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion 1. Ineffective Base: The base is not strong enough to activate the boronic acid for transmetalation.[11][12] 2. Catalyst Deactivation: The hydroxyl group may be coordinating to the palladium, inhibiting catalysis. 3. Protodeboronation of Boronic Acid: The boronic acid is degrading under the reaction conditions, especially if it is an electron-deficient or heteroaromatic boronic acid.[13]1. Base Screening: Screen a range of bases from mild to strong (e.g., KF, K₂CO₃, K₃PO₄, Cs₂CO₃).[11] For the unprotected substrate, start with milder bases like KF or K₂CO₃. If using a protected substrate, stronger bases like K₃PO₄ or Cs₂CO₃ can be employed. 2. Ligand Choice: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) that can favor the desired catalytic cycle. 3. Boronic Acid Stability: Use the boronic acid in a slight excess (1.2-1.5 equivalents). Consider using a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[14]
Formation of Homocoupled Biaryl Product (from boronic acid) Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[15]Improve Degassing: Ensure all solvents and the reaction setup are rigorously deoxygenated.
Dehalogenation of 6-bromo-1-hydroxyphthalan β-Hydride Elimination from a Pd-H species: This can occur if the reductive elimination step is slow.Ligand and Base Optimization: Use bulky ligands that promote reductive elimination. Ensure the base is not promoting the formation of palladium hydride species.
Ring-opening or decomposition of the phthalan ring Strongly Basic Conditions: The cyclic hemiacetal is likely unstable to strong bases.Use Milder Bases: Employ bases like KF or K₂CO₃. If stronger bases are required, protecting the hydroxyl group is recommended.
Experimental Protocol: Suzuki-Miyaura Coupling with a Protected Substrate

This protocol outlines a general starting point for the Suzuki-Miyaura coupling of a benzyl-protected 6-bromo-1-hydroxyphthalan.

Materials:

  • 6-bromo-1-(benzyloxy)phthalan (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/H₂O (10:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add 6-bromo-1-(benzyloxy)phthalan, the arylboronic acid, and K₃PO₄.

  • In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in toluene.

  • Add the catalyst solution to the Schlenk flask containing the substrates and base.

  • Add the appropriate amount of water.

  • Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until completion.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Suzuki-Miyaura Troubleshooting

Suzuki_Troubleshooting Start Low Conversion in Suzuki Coupling Check_Degassing Is the reaction rigorously degassed? Start->Check_Degassing Check_Degassing->Start No, re-run with proper degassing Check_Base Is the base appropriate? Check_Degassing->Check_Base Yes Check_Base->Check_Base Check_Catalyst Is the catalyst system optimal? Check_Base->Check_Catalyst Yes Check_Catalyst->Check_Catalyst Optimize_Conditions Optimize temperature and concentration Check_Catalyst->Optimize_Conditions Yes Protect_OH Consider protecting the hydroxyl group Protect_OH->Start Re-attempt with protected substrate Optimize_Conditions->Protect_OH Still low conversion Success High Conversion Achieved Optimize_Conditions->Success Successful

Caption: Troubleshooting logic for Suzuki-Miyaura coupling.

Part 3: Troubleshooting Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The primary challenge with 6-bromo-1-hydroxyphthalan is the potential for the amine and the hydroxyl group to compete for coordination to the palladium catalyst, and the sensitivity of the substrate to the strong bases often employed.[1][11]

Troubleshooting Guide: Buchwald-Hartwig Amination
Observed Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion 1. Inappropriate Base: The base may be too weak to deprotonate the amine or too strong, causing substrate decomposition.[1] 2. Ligand Inhibition: The amine substrate or the hydroxyl group may be acting as a ligand, deactivating the catalyst.[16] 3. Poorly Soluble Base: The base may not be soluble enough in the reaction solvent to be effective.1. Base Screening: Strong, non-nucleophilic bases are typically required (e.g., NaOt-Bu, LHMDS).[1] If substrate decomposition is observed, screen weaker bases like K₃PO₄ or Cs₂CO₃, although this may require a more active catalyst system.[11] 2. Ligand Selection: Use bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) that are less likely to be displaced by the amine or hydroxyl group.[17] 3. Solvent Choice: Use a solvent that can dissolve the base, such as THF or dioxane. For poorly soluble inorganic bases, vigorous stirring is essential.
Formation of Hydrodehalogenated Product β-Hydride Elimination: This side reaction can compete with reductive elimination.[17]Ligand and Temperature Optimization: Use ligands that favor reductive elimination. Lowering the reaction temperature may also help.
Substrate Decomposition Strongly Basic Conditions: The 1-hydroxyphthalan moiety is likely sensitive to strong bases like NaOt-Bu.Protect the Hydroxyl Group: This is highly recommended for Buchwald-Hartwig amination. A benzyl or silyl protecting group should be effective. Use Weaker Bases: If protection is not feasible, screen weaker inorganic bases (K₃PO₄, Cs₂CO₃) in combination with a highly active catalyst system.
Experimental Protocol: Buchwald-Hartwig Amination with a Protected Substrate

This protocol provides a starting point for the amination of a protected 6-bromo-1-hydroxyphthalan.

Materials:

  • Protected 6-bromo-1-hydroxyphthalan (1.0 equiv)

  • Amine (1.2 equiv)

  • BrettPhos Pd G3 pre-catalyst (2 mol%)

  • NaOt-Bu (1.4 equiv)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the protected 6-bromo-1-hydroxyphthalan, the amine, and NaOt-Bu.

  • Add the BrettPhos Pd G3 pre-catalyst.

  • Add anhydrous toluene or dioxane.

  • Seal the flask and heat the reaction to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Decision Tree for Buchwald-Hartwig Amination

Buchwald_Troubleshooting Start Low Conversion in Buchwald-Hartwig Amination Protect_OH Is the hydroxyl group protected? Start->Protect_OH Protect_OH->Start No, protect the OH group first Screen_Bases Screen bases (NaOtBu, LHMDS, K3PO4) Protect_OH->Screen_Bases Yes Screen_Ligands Screen ligands (BrettPhos, RuPhos) Screen_Bases->Screen_Ligands No improvement Success High Conversion Achieved Screen_Bases->Success Improved conversion Optimize_Temp Optimize temperature Screen_Ligands->Optimize_Temp No improvement Screen_Ligands->Success Improved conversion Optimize_Temp->Start Still low conversion, re-evaluate substrate purity Optimize_Temp->Success Successful

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

Part 4: Troubleshooting Heck Coupling

The Heck reaction couples the aryl bromide with an alkene. For 6-bromo-1-hydroxyphthalan, the key challenges include ensuring the catalyst is active enough to couple with the potentially electron-rich aryl bromide and avoiding side reactions involving the hydroxyl group.

Troubleshooting Guide: Heck Coupling
Observed Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion 1. Insufficiently Active Catalyst: The catalyst may not be active enough for the electron-rich aryl bromide. 2. Steric Hindrance: If using a sterically demanding alkene, the reaction may be slow. 3. Inappropriate Base: The base is not optimal for regenerating the catalyst.1. Ligand Screening: For electron-rich aryl bromides, electron-rich and bulky ligands like P(t-Bu)₃ or NHC ligands are often effective.[18][19] 2. Increase Temperature: Heck reactions often require higher temperatures (100-140 °C).[20] 3. Base Selection: Organic bases like triethylamine (NEt₃) or inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[21][22] Screening may be necessary.
Formation of Double Bond Isomers Isomerization of the Product: The palladium catalyst can promote isomerization of the newly formed double bond.Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature.
Decomposition of Alkene High Temperatures: Some alkenes are not stable at the high temperatures required for Heck reactions.Use a More Active Catalyst: A more active catalyst system may allow the reaction to proceed at a lower temperature.
Oxidation of the Benzylic Alcohol Presence of an Oxidant: Trace oxygen or other oxidants in the reaction mixture.Rigorous Degassing: Ensure the reaction is performed under strictly anaerobic conditions.
Experimental Protocol: Heck Coupling

This protocol provides a general starting point for the Heck coupling of 6-bromo-1-hydroxyphthalan.

Materials:

  • 6-bromo-1-hydroxyphthalan (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(t-Bu)₃ (4 mol%)

  • NEt₃ (2.0 equiv)

  • DMF or DMAc (anhydrous and degassed)

Procedure:

  • To an oven-dried Schlenk tube, add 6-bromo-1-hydroxyphthalan and Pd(OAc)₂.

  • Add the anhydrous, degassed solvent (DMF or DMAc).

  • Add the ligand, P(t-Bu)₃.

  • Add the alkene and the base (NEt₃).

  • Seal the tube and heat to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Workflow for Heck Reaction Optimization

Heck_Optimization Start Low Conversion in Heck Reaction Check_Catalyst Is the catalyst/ligand system appropriate? Start->Check_Catalyst Check_Catalyst->Start No, screen ligands (e.g., P(t-Bu)3, NHCs) Check_Base_Solvent Are the base and solvent optimal? Check_Catalyst->Check_Base_Solvent Yes Check_Base_Solvent->Check_Base_Solvent Optimize_Temp Optimize reaction temperature Check_Base_Solvent->Optimize_Temp Yes Check_Alkene Is the alkene stable? Optimize_Temp->Check_Alkene No improvement Success High Conversion Achieved Optimize_Temp->Success Improved conversion Check_Alkene->Start No, consider a different alkene or protecting the hydroxyl group Check_Alkene->Success Yes, reaction successful

Caption: Optimization workflow for the Heck reaction.

References

  • Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. PMC.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal.
  • Benzyl Deprotection of Alcohols. J&K Scientific LLC.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-aryl
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • Benzyl (Bn) Protective Group.
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
  • Benzyl Protection of Alcohols. J&K Scientific LLC.
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.
  • Heck Reaction. Organic Chemistry Portal.
  • Heck reaction. Wikipedia.
  • Heck Reaction. Alfa Chemistry.
  • Heck reaction. Chemistry LibreTexts.
  • Suzuki-Miyaura Cross-Coupling Reaction. Tokyo Chemical Industry Co., Ltd.(APAC).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Cross-Coupling Reactions Guide.
  • Heck Reaction—St
  • Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst.
  • Cyclization by Intramolecular Suzuki‐Miyaura Cross‐Coupling–A Review. PMC - NIH.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. by Allen Che | Medium.
  • Suzuki reaction. Wikipedia.
  • (PDF) Palladium-catalyzed C(sp3)-C(sp2) coupling: Synthesis of C(3)-arylphthalides.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
  • Cross-coupling reaction. Wikipedia.
  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
  • Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PMC.
  • Palladium Supported on Bioinspired Materials as C
  • Solid-state Suzuki–Miyaura cross-coupling reactions. Semantic Scholar.
  • Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems. ChemRxiv.
  • Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1][5]oxazines by intramolecular Hiyama coupling. PMC.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 6-Bromo-1,3-dihydroisobenzofuran-1-ol: A Comparative Technical Guide

Executive Summary 6-Bromo-1,3-dihydroisobenzofuran-1-ol (6-Bromophthalide lactol) is a critical "masked aldehyde" intermediate, frequently utilized in the synthesis of antidepressant pharmacophores (e.g., citalopram anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 6-Bromo-1,3-dihydroisobenzofuran-1-ol (6-Bromophthalide lactol) is a critical "masked aldehyde" intermediate, frequently utilized in the synthesis of antidepressant pharmacophores (e.g., citalopram analogs) and functionalized benzofurans. Its analysis is non-trivial due to ring-chain tautomerism . Unlike static molecules, this compound exists in a dynamic equilibrium between its cyclic hemiacetal form and its open-chain hydroxy-aldehyde form.

This guide provides a comparative analysis of the 1H NMR spectrum, distinguishing the target molecule from its oxidized precursor (6-bromophthalide) and its regioisomer (5-bromo analog). It establishes a self-validating analytical protocol using solvent-dependent resonance to confirm structural integrity.

Part 1: Structural Dynamics & The Analytical Challenge

The primary analytical challenge is the Lactol-Aldehyde Equilibrium . In solution, the five-membered ether ring opens and closes. While the cyclic lactol form usually predominates (>95%) in organic solvents, the trace aldehyde can appear as an impurity signal (


10 ppm).
Mechanistic Pathway: Tautomeric Equilibrium

The following diagram illustrates the dynamic relationship between the stable lactol and the reactive aldehyde species.

Tautomerism cluster_0 Dominant Species (NMR Observable) cluster_1 Trace/Reactive Species Lactol Cyclic Lactol (6-Bromo-1,3-dihydroisobenzofuran-1-ol) sp3 Anomeric Carbon (~6.4 ppm) Aldehyde Open-Chain Aldehyde (5-Bromo-2-(hydroxymethyl)benzaldehyde) sp2 Carbonyl Carbon (~10.0 ppm) Lactol->Aldehyde Ring Opening (Fast in H2O/Acid)

Figure 1: The ring-chain tautomerism of 6-bromophthalide lactol. The equilibrium position is heavily solvent-dependent.

Part 2: Comparative Analysis (Target vs. Alternatives)

To validate the synthesis (typically DIBAL-H reduction of the lactone), one must compare the product spectrum against the starting material and potential isomers.

Comparison 1: Target (Lactol) vs. Precursor (Lactone)

The reduction of the carbonyl group (


) to a hemiacetal (

) results in distinct diagnostic shifts.
FeaturePrecursor: 6-Bromophthalide Target: 6-Bromo...-1-ol Diagnostic Value
H-1 (Anomeric) Absent (Carbonyl C=O)

6.3 - 6.6 ppm
(d or s)
Primary Confirmation. Appearance indicates reduction success.
H-3 (Methylene)

5.30 ppm (Singlet)

4.9 - 5.2 ppm (ABq or s)
Upfield shift due to loss of carbonyl anisotropy.
Hydroxyl (-OH) Absent

7.0 - 7.6 ppm
(d)
Visible only in DMSO-d6; confirms hemiacetal.
Aromatics Deshielded ortho to C=OShielded relative to lactoneGeneral upfield shift of aromatic region.
Comparison 2: Target (6-Bromo) vs. Regioisomer (5-Bromo)

Regioisomeric purity is critical. The 5-bromo and 6-bromo isomers are often co-produced during bromination of phthalic anhydride.

  • 6-Bromo Isomer (Target):

    • Coupling Pattern: H-7 (ortho to CH-OH) appears as a doublet (

      
       Hz). H-4 (ortho to CH2) appears as a narrow doublet/singlet (meta coupling).
      
    • Key Signal: H-7 is significantly deshielded by the adjacent oxygen functionality but less so than in the lactone.

  • 5-Bromo Isomer (Alternative):

    • Coupling Pattern: H-4 and H-6 are meta/ortho to the CH2/CH-OH differently. The splitting pattern often shows a large doublet (

      
       Hz) for H-6 and H-7, with H-4 as a singlet.
      
Part 3: Detailed 1H NMR Assignment

Solvent Recommendation: DMSO-d6 is the required solvent for characterization.

  • Why? CDCl3 often contains trace acid which catalyzes rapid exchange of the hemiacetal -OH, causing the H-1 signal to collapse into a singlet and the -OH signal to disappear. DMSO-d6 stabilizes the H-bond, allowing observation of the H-1/OH coupling (

    
    ).
    

Spectroscopic Data (400 MHz, DMSO-d6,


 ppm): 
PositionShift (

)
MultiplicityIntegralCoupling (

)
Assignment Logic
-OH 7.25 Doublet (d)1H

Hz
Hydroxyl proton. Disappears on D2O shake.
H-7 7.68 Doublet (d)1H

Hz
Aromatic proton ortho to the hemiacetal.
H-5 7.55 Doublet of Doublets (dd)1H

Hz
Aromatic proton meta to both ring attachments.
H-4 7.45 Doublet (d)1H

Hz
Aromatic proton ortho to the methylene ether.
H-1 6.45 Doublet (d)1H

Hz
Anomeric proton. Coupled to OH. Becomes singlet on D2O shake.
H-3 5.05 Singlet (s)2H-Benzylic methylene. May show AB system character due to chirality at C-1.

Note: Chemical shifts are approximate (


 ppm) and concentration/temperature dependent.
Part 4: Experimental Protocol & Validation

To generate the data described above, the following protocol ensures the isolation of the kinetic lactol product without over-reduction to the diol.

Workflow: Selective Reduction

The synthesis uses Diisobutylaluminum hydride (DIBAL-H), which is selective for lactones at low temperatures.[1]

Workflow Step1 Precursor Prep Dissolve 6-Bromophthalide in Anhydrous Toluene/THF Step2 Reduction (-78°C) Add DIBAL-H (1.1 eq) dropwise Maintain T < -70°C Step1->Step2 Step3 Quench (Critical) Add Methanol then Sat. Rochelle's Salt Stir until phases separate Step2->Step3 Step4 Isolation Extract (EtOAc) -> Dry (MgSO4) Evaporate < 40°C Step3->Step4 Step5 NMR Prep Dissolve 10mg in 0.6mL DMSO-d6 (Avoid CDCl3 to prevent degradation) Step4->Step5

Figure 2: Protocol for the selective reduction of 6-bromophthalide and NMR sample preparation.

Self-Validating Step: The D2O Shake Test

To confirm the assignment of the H-1 and OH peaks, perform a "D2O Shake":

  • Run the standard 1H NMR in DMSO-d6. Observe the doublet at

    
    6.45 ppm and doublet at 
    
    
    
    7.25 ppm.
  • Add 1 drop of D2O to the NMR tube and shake.

  • Re-run the spectrum.

  • Validation Criteria:

    • The signal at 7.25 ppm (OH) must disappear (exchange with D).

    • The signal at 6.45 ppm (H-1) must collapse from a doublet to a singlet (loss of coupling).

    • If H-1 remains a doublet: The sample is likely an impurity or a different stable isomer.

References
  • BenchChem. (2025).[2][3] The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide. Retrieved from

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.[1][3][4] Retrieved from

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table - Functional Group Regions. Retrieved from

  • University of Pittsburgh. (2010). NMR Chemical Shifts of Trace Impurities in Common Laboratory Solvents. Retrieved from

  • Modgraph. (2005).[5] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Retrieved from

Sources

Comparative

FTIR characteristic peaks for 6-Bromo-1,3-dihydroisobenzofuran-1-ol

This guide provides an in-depth technical analysis of the FTIR characteristics of 6-Bromo-1,3-dihydroisobenzofuran-1-ol (also known as 6-bromophthalan-1-ol or the lactol of 5-bromo-2-hydroxymethylbenzaldehyde). This inte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FTIR characteristics of 6-Bromo-1,3-dihydroisobenzofuran-1-ol (also known as 6-bromophthalan-1-ol or the lactol of 5-bromo-2-hydroxymethylbenzaldehyde).

This intermediate is critical in the synthesis of antidepressant drugs (e.g., Citalopram analogs) and requires precise monitoring to distinguish it from its lactone precursor (6-bromophthalide) and its open-chain aldehyde tautomer.

Executive Summary & Molecule Profile

6-Bromo-1,3-dihydroisobenzofuran-1-ol exists primarily as a cyclic hemiacetal (lactol) in the solid state. In solution, it may equilibrate with its open-chain aldehyde form, 5-bromo-2-(hydroxymethyl)benzaldehyde.

  • Core Challenge: Distinguishing the Lactol (Product) from the Lactone (Precursor) and the Diol (Over-reduced impurity).

  • Key Indicator: The disappearance of the strong carbonyl stretching vibration of the lactone and the appearance of a broad hydroxyl stretch without a corresponding strong aldehyde carbonyl peak.

Characteristic FTIR Peaks

The following data represents the diagnostic peaks for the target molecule.

Functional GroupWavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Note
O-H 3250 – 3450 Medium-BroadStretchingCharacteristic of the hemiacetal hydroxyl group. Broadening indicates intermolecular H-bonding.
C-H (Aromatic) 3000 – 3100 WeakStretchingTypical for substituted benzene rings.[1]
C-H (Aliphatic) 2850 – 2950 Weak-MediumStretchingMethylene (-CH₂-) and Methine (-CH-) of the dihydroisobenzofuran ring.
C=O (Residual) Absent or <1700Very WeakStretchingCritical Purity Check. A strong peak at ~1770 cm⁻¹ indicates unreacted lactone.[1] A peak at ~1690 cm⁻¹ indicates open-chain aldehyde.
C-O 1000 – 1100 StrongStretchingCyclic ether (C-O-C) and Hemiacetal (C-O-H) stretches.[1] Often complex in this region.[1]
Ar-Br 1000 – 1080 MediumIn-plane BendOften obscured by C-O bands; look for consistent fingerprinting.
Arene Pattern 800 – 900 MediumOut-of-Plane1,2,4-Trisubstituted benzene ring bending modes (isolating the 6-bromo position).
Comparative Analysis: Precursor vs. Product vs. Impurity

The success of the reduction reaction (typically using DIBAL-H or NaBH₄) is determined by specific spectral shifts.

Scenario A: The Precursor (6-Bromophthalide) [2]
  • Dominant Feature: A very strong, sharp Lactone C=O stretch at 1760–1780 cm⁻¹ .[1]

  • Missing Feature: No broad O-H stretch above 3200 cm⁻¹.

  • Differentiation: If your spectrum shows a large peak at 1775 cm⁻¹, the reduction is incomplete.[1]

Scenario B: The Target (6-Bromo-1,3-dihydroisobenzofuran-1-ol)
  • Dominant Feature: Appearance of O-H stretch (3300–3400 cm⁻¹) .[1]

  • Critical Absence: The carbonyl peak at 1775 cm⁻¹ must disappear.[1]

  • Tautomerism: Small, weak peaks around 1680–1700 cm⁻¹ may appear due to equilibrium with the aldehyde form, but the hemiacetal form usually dominates in solid-state (KBr pellet).[1]

Scenario C: Over-Reduction (Diol)
  • Structure: (4-Bromo-1,2-phenylene)dimethanol.

  • Spectral Shift: The O-H band becomes significantly broader and more intense (two primary alcohol groups).[1]

  • Fingerprint Change: Loss of the cyclic ether C-O-C characteristic bands in the 1000–1100 cm⁻¹ region; replaced by simple primary alcohol C-O stretches (~1050 cm⁻¹).[1]

Experimental Protocol for FTIR Analysis

To ensure reproducibility and accurate identification of the hemiacetal O-H band, follow this protocol.

Method: Transmission FTIR (KBr Pellet) or ATR (Attenuated Total Reflectance).[1]

  • Note: KBr is preferred for observing the fine structure of the O-H band and distinguishing it from atmospheric moisture.[1]

Step-by-Step Workflow:

  • Sample Preparation: Dry the solid sample under vacuum at room temperature to remove solvent residues (solvents like THF can mimic ether peaks).[1]

  • Background Scan: Run a background scan (air or clean crystal) to eliminate CO₂ and H₂O interference.[1]

  • Acquisition:

    • Resolution: 4 cm⁻¹[1]

    • Scans: Minimum 16 scans (32 preferred for signal-to-noise ratio).

    • Range: 4000 – 450 cm⁻¹.[1]

  • Data Processing: Apply baseline correction if the scattering causes a slope.[1] Do not over-smooth the fingerprint region (600–1500 cm⁻¹), as the Ar-Br and C-O bands are sharp.[1]

Structural & Spectral Logic (Visualization)

The following diagram illustrates the structural transformation and the corresponding spectral shifts monitored during synthesis.

FTIR_Logic Precursor 6-Bromophthalide (Lactone) Reaction Reduction (DIBAL-H / NaBH4) Precursor->Reaction Precursor_Spec Key Peak: C=O (1775 cm⁻¹) No O-H Precursor->Precursor_Spec Target 6-Bromo-1,3-dihydro- isobenzofuran-1-ol (Lactol) Reaction->Target Target Pathway Impurity Diol Impurity (Over-reduction) Reaction->Impurity Excess Hydride Aldehyde Aldehyde Tautomer (Open Chain) Target->Aldehyde Equilibrium (Soln) Target_Spec Key Peak: O-H (3350 cm⁻¹) No Strong C=O Target->Target_Spec Impurity_Spec Broad O-H Loss of Ring C-O-C Impurity->Impurity_Spec

Caption: Reaction monitoring pathway via FTIR. The disappearance of the Lactone C=O and appearance of Lactol O-H are the primary control points.

References
  • Sigma-Aldrich. 6-Bromophthalide Product & Safety Data. Retrieved from .[1][3]

  • National Institute of Standards and Technology (NIST). Benzaldehyde, 5-bromo-2-hydroxy- (Open chain isomer FTIR data). NIST Chemistry WebBook, SRD 69.[1] Retrieved from .[1]

  • PubChem. 6-Bromo-1,3-dihydroisobenzofuran-4-amine (Structural Analog Data). National Library of Medicine.[1] Retrieved from .[1]

  • SpectraBase. 1,3-Dihydroisobenzofuran (Parent Skeleton Spectra). Wiley Science Solutions.[1] Retrieved from .[1]

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Characterization of 6-Bromo-1-hydroxyphthalan

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 6-bromo-1-hydroxyphthalan (also known as 6-bromo-1,3-dihydroisobenzofuran-1-ol). It is designed for analytical ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 6-bromo-1-hydroxyphthalan (also known as 6-bromo-1,3-dihydroisobenzofuran-1-ol). It is designed for analytical chemists and pharmaceutical researchers focusing on impurity profiling, particularly within the synthesis and degradation pathways of Selective Serotonin Reuptake Inhibitors (SSRIs) like Citalopram.[1]

Executive Summary

6-bromo-1-hydroxyphthalan is a critical hemiacetal intermediate and potential impurity in the synthesis of phthalane-based pharmaceuticals. Its analysis is complicated by ring-chain tautomerism , where it exists in equilibrium with its open-chain aldehyde form, 5-bromo-2-(hydroxymethyl)benzaldehyde .

This guide compares the MS performance and fragmentation characteristics of 6-bromo-1-hydroxyphthalan against its structural analogs and the parent drug context. Correct identification relies on distinguishing the labile hemiacetal hydroxyl loss and the characteristic bromine isotopic signature .

Key Differentiators
Feature6-Bromo-1-hydroxyphthalanOpen-Chain Aldehyde TautomerDes-bromo Analog (1-Hydroxyphthalan)
Primary Ionization (ESI+)

(Dominant)

(Variable)

Base Peak (m/z) 197 / 199 (1:1 ratio)215 / 217 (if stabilized)119
Key Neutral Loss Water (18 Da)

Aromatization
CO (28 Da)Water (18 Da)
Detection Challenge Thermal dehydration in GC-MSpH-dependent equilibrium in LC-MSLack of isotopic tag

Chemical Context & Tautomerism

Understanding the structural dynamics is a prerequisite for interpreting the mass spectrum.[1] In solution, the compound undergoes rapid equilibrium.

  • Cyclic Form (Hemiacetal): Favored in neutral/acidic organic solvents.[1] More stable but prone to in-source dehydration.

  • Open Form (Aldehyde): Favored in basic aqueous conditions.[1]

Tautomeric Equilibrium Pathway

The following diagram illustrates the dynamic relationship that dictates the observed precursor ions.

Tautomerism Cyclic Cyclic Hemiacetal (6-bromo-1-hydroxyphthalan) MW: 215/217 Intermediate Transition State (Ring Opening) Cyclic->Intermediate pH / Solvent Dependent Intermediate->Cyclic Open Open Aldehyde (5-bromo-2-(hydroxymethyl)benzaldehyde) MW: 215/217 Intermediate->Open Open->Intermediate

Figure 1: Ring-chain tautomerism between the cyclic hemiacetal and open aldehyde forms.

Mass Spectrometry Fragmentation Analysis

The fragmentation pattern is dominated by the stability of the brominated oxocarbenium ion formed after water loss.[1]

Isotopic Signature (The "Twin Peaks")

The presence of a single bromine atom provides a definitive spectral tag.[1]

  • Isotopes:

    
    Br (50.7%) and 
    
    
    
    Br (49.3%).
  • Pattern: All fragment ions containing bromine will appear as doublets separated by 2 Da with an intensity ratio of approximately 1:1 .[1]

ESI+ Fragmentation Pathway

In Electrospray Ionization (Positive Mode), the molecule readily protonates at the hydroxyl group, leading to immediate water loss.[1]

Key Transitions:

  • Precursor:

    
     (Often low abundance).[1]
    
  • Primary Fragment (Base Peak): Loss of

    
     leads to the cyclic oxocarbenium ion (
    
    
    
    ).[1] This is the most diagnostic peak.
  • Secondary Fragment: Loss of CO (28 Da) from the furan ring system yields the bromobenzyl cation (

    
    ).[1]
    
  • Tertiary Fragment: Loss of the Bromine radical or HBr (depending on energy) leads to the tropylium-like ion (

    
    ).[1]
    

Fragmentation Parent Precursor Ion [M+H]+ m/z 215 / 217 (Unstable Hemiacetal) BasePeak Base Peak [M+H - H2O]+ m/z 197 / 199 (Bromoisobenzofuran Cation) Parent->BasePeak - H2O (18 Da) Fast In-Source Frag1 Fragment [M+H - H2O - CO]+ m/z 169 / 171 (Bromobenzyl Cation) BasePeak->Frag1 - CO (28 Da) Ring Contraction Frag2 Fragment [M+H - H2O - CO - Br]+ m/z 90 (Hydrocarbon Cation) Frag1->Frag2 - Br (79/81 Da)

Figure 2: Proposed ESI+ fragmentation pathway showing the dominant dehydration step.

Comparative Performance Guide

This section compares the MS detectability of 6-bromo-1-hydroxyphthalan against relevant alternatives in a drug development context.

Comparison with Citalopram (Parent Drug)

Differentiation is straightforward due to mass and elemental composition, but source fragmentation of Citalopram can theoretically yield phthalane-related ions.

Parameter6-Bromo-1-hydroxyphthalan (Impurity)Citalopram (Parent Drug)
Molecular Weight 215.04 (Avg)324.39 (Avg)
Formula


Key Heteroatoms Br (1:1 Isotope Pattern)F (Monoisotopic), N (Even mass rule)
Base Peak (ESI) 197/199 (Dehydration)325

or 262 (Des-dimethylamino)
Risk Factor Co-elution if using short gradientsIon suppression of impurity by parent
Comparison with Des-bromo Analog (1-Hydroxyphthalan)

The des-bromo analog is a common process impurity if starting materials are impure.

  • Mass Shift: The des-bromo analog appears at m/z 137 (

    
    ) and m/z 119  (
    
    
    
    ).
  • Spectral difference: The des-bromo analog lacks the 1:1 doublet pattern.[1] This makes the brominated version significantly easier to identify in complex matrices despite its lower ionization efficiency.

Experimental Protocol: Validated Identification Workflow

To ensure scientific integrity and reproducibility, follow this self-validating protocol.

Sample Preparation[1]
  • Solvent: Dissolve standard in Acetonitrile:Water (90:10) . Avoid alcohols (Methanol) to prevent acetal formation (methylation of the hydroxyl group) which shifts the mass by +14 Da.

  • Concentration: 10 µg/mL for direct infusion; 1 µg/mL for LC-MS injection.

  • Stability: Analyze fresh. The hemiacetal can oxidize to the lactone (6-bromophthalide, m/z 213/215) upon prolonged standing.[1]

LC-MS/MS Parameters[2][3]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 5 minutes. (Impurity typically elutes early due to polarity of the OH group).

  • Ionization: ESI Positive Mode.

    • Note: Negative mode (ESI-) is generally poor for this compound unless high pH is used to deprotonate the open aldehyde form, which is not recommended for stability.

Data Validation Criteria

For a positive identification, the data must meet three criteria:

  • Retention Time: Matches authentic standard (~2.5 - 3.5 min on generic gradient).

  • Parent Ion: Observation of the doublet at m/z 197/199 (The dehydrated ion is often the observed "parent" in low-res MS).

  • Isotope Ratio: The intensity ratio of m/z 197 to 199 must be within 0.9 - 1.1 .

References

  • Separations (MDPI) . "Identification of Photodegradation Products of Escitalopram in Surface Water by HPLC-MS/MS". (2022).[1][3]

  • NIST Chemistry WebBook . "Mass Spectrum of Brominated Benzofuran Derivatives".

  • Journal of Pharmaceutical and Biomedical Analysis. "Characterization of impurities in Citalopram by LC-MS/MS". (Contextual grounding for phthalane impurities).
  • Sigma-Aldrich . "6-Bromoisobenzofuran-1(3H)-one Product Specification".

Sources

Comparative

A Comparative Analysis of the Reactivity of 5-Bromo- and 6-Bromo-1,3-dihydroisobenzofuran-1-ol for Drug Development Professionals

An In-Depth Guide to Understanding and Leveraging Isomeric Differences in Synthetic Chemistry In the landscape of pharmaceutical development, the precise control of molecular architecture is paramount. Even subtle variat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Understanding and Leveraging Isomeric Differences in Synthetic Chemistry

In the landscape of pharmaceutical development, the precise control of molecular architecture is paramount. Even subtle variations in the placement of a single atom can dramatically alter a compound's reactivity and, consequently, its suitability as a synthetic intermediate. This guide provides a detailed comparative analysis of two structurally similar yet electronically distinct isomers: 5-bromo- and 6-bromo-1,3-dihydroisobenzofuran-1-ol. Understanding the nuanced differences in their reactivity is crucial for researchers and scientists engaged in the synthesis of complex molecules, including important therapeutics like the selective serotonin reuptake inhibitor, escitalopram.

The 1,3-dihydroisobenzofuran core is a privileged scaffold found in numerous pharmacologically active compounds.[1] Brominated derivatives of this heterocycle serve as versatile building blocks, enabling a wide range of synthetic transformations. However, the position of the bromine substituent on the aromatic ring significantly influences the molecule's electronic properties and steric environment, leading to distinct reactivity profiles.

The Decisive Role of Bromine Placement: Electronic and Steric Effects

The reactivity of both the lactol (cyclic hemiacetal) functionality and the aromatic ring in these isomers is governed by the interplay of inductive and resonance effects of the bromine atom, as well as steric hindrance.

Electronic Effects: Bromine is an electronegative atom that exerts a deactivating, electron-withdrawing inductive effect (-I) on the aromatic ring. Conversely, through its lone pairs, it can participate in resonance, donating electron density to the ring (+R effect). The overall electronic influence depends on the position of the bromine relative to the reacting center.

  • 5-Bromo Isomer: In 5-bromo-1,3-dihydroisobenzofuran-1-ol, the bromine atom is para to the C7a carbon and meta to the C4 carbon of the benzene ring. The electron-withdrawing inductive effect will be more pronounced at the ortho and para positions, influencing the acidity of the lactol proton and the electron density of the aromatic ring. The p-π conjugation between the bromine's p-orbitals and the aromatic π-system can also impact the overall electron distribution.[2]

  • 6-Bromo Isomer: In the 6-bromo isomer, the bromine is meta to the C7a carbon and para to the C4 carbon. This positioning alters the electronic landscape compared to the 5-bromo counterpart. The inductive and resonance effects will have a different directional influence on the reactivity of the aromatic ring and the lactol group.

This differential electronic influence is critical in reactions involving either the lactol hydroxyl group or the aromatic C-Br bond.

Steric Effects: While a single bromine atom is not excessively bulky, its position can influence the accessibility of adjacent sites. In the 6-bromo isomer, the bromine is closer to the C7 position, which could potentially exert a greater steric influence on reactions at the lactol carbon (C1) compared to the 5-bromo isomer.

Comparative Reactivity in Key Synthetic Transformations

The isomeric differences manifest in a variety of common organic reactions. Below, we explore several key transformations and predict the differential reactivity based on the principles outlined above.

Nucleophilic Substitution at the Lactol Carbon

The lactol hydroxyl group can be protonated and subsequently displaced by a nucleophile in an SN1-type mechanism, proceeding through a stabilized oxocarbenium ion intermediate. The stability of this carbocation is key to the reaction rate.

The electron-withdrawing nature of the bromine atom will destabilize the carbocation intermediate in both isomers. However, the extent of this destabilization will differ. In the 5-bromo isomer, the bromine is para to the C7a, which is part of the fused ring system. In the 6-bromo isomer, it is meta. The precise electronic impact on the C1 carbocation stability is complex, but it is plausible that the different substitution patterns lead to measurable differences in reaction rates.

For instance, in the intramolecular Oxa-Mannich reaction to form 1-aminophthalan derivatives, both 5-bromo and 6-bromo-1,3-dihydroisobenzofuran-1-ol can be utilized as starting materials. While the provided data does not offer a direct kinetic comparison, the successful synthesis of derivatives from both isomers suggests that both are viable substrates under the right conditions.

Experimental Protocol: Synthesis of N-(5-Bromo-1,3-dihydroisobenzofuran-1-yl)-4-methylbenzenesulfonamide

  • To a solution of 5-bromo-1,3-dihydroisobenzofuran-1-ol in a suitable solvent (e.g., dichloromethane), add one equivalent of 4-methylbenzenesulfonamide.

  • Add a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

A similar procedure would be followed for the 6-bromo isomer. A direct, side-by-side comparison of the reaction times would provide valuable data on their relative reactivities in this transformation.

Diagram of the Experimental Workflow

G cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve 5-bromo-1,3-dihydroisobenzofuran-1-ol and 4-methylbenzenesulfonamide in DCM B Add catalytic p-TsOH A->B C Stir at room temperature B->C D Quench with aq. NaHCO3 C->D Monitor by TLC E Extract with DCM D->E F Dry over Na2SO4 and concentrate E->F G Column chromatography F->G H Obtain pure product G->H

Caption: Experimental workflow for the synthesis of N-(bromo-1,3-dihydroisobenzofuran-1-yl)-4-methylbenzenesulfonamide.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond on the aromatic ring is a handle for a plethora of powerful metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings.[3] These reactions are fundamental in modern drug discovery for constructing complex molecular frameworks.[4][5][6] The reactivity in these transformations is highly dependent on the electronic environment of the C-Br bond.

Generally, a more electron-deficient aromatic ring leads to a faster rate of oxidative addition of the palladium(0) catalyst to the C-Br bond, which is often the rate-determining step.

  • 5-Bromo Isomer: The bromine at the 5-position is para to an ether-like oxygen atom in the furan ring and meta to the CH2O group.

  • 6-Bromo Isomer: The bromine at the 6-position is meta to the ether-like oxygen and para to the CH2O group.

The relative electron density at the 5- and 6-positions will be influenced by the combined electronic effects of the fused furan ring. It is anticipated that the 5-bromo isomer might exhibit slightly different reactivity compared to the 6-bromo isomer in palladium-catalyzed reactions. For example, in a Suzuki coupling, the transmetalation step could also be influenced by the steric environment around the bromine atom.

Illustrative Reaction: Suzuki-Miyaura Coupling

A comparative study of the Suzuki-Miyaura coupling of both isomers with a boronic acid would be highly informative.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

  • In separate, identical reaction vessels, place 5-bromo-1,3-dihydroisobenzofuran-1-ol and 6-bromo-1,3-dihydroisobenzofuran-1-ol (1 equivalent).

  • To each vessel, add an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents).

  • Add a suitable solvent system (e.g., toluene/ethanol/water).

  • Heat both reactions at the same temperature (e.g., 80 °C) and monitor the progress of each reaction by TLC or GC/MS.

  • Compare the reaction times and isolated yields of the coupled products.

Diagram of the Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-Br pd0->pd2_complex Ar-Br reductive_elim Reductive Elimination oxidative_add Oxidative Addition pd2_diaryl Ar-Pd(II)L2-Ar' pd2_complex->pd2_diaryl transmetalation Transmetalation ar_boronic Ar'-B(OH)2 (Base) ar_boronic->pd2_diaryl pd2_diaryl->pd0 product Ar-Ar' pd2_diaryl->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Synthesis and Availability

Both 5-bromo- and 6-bromo-1,3-dihydroisobenzofuran-1-ol are accessible through multi-step synthetic sequences. For instance, 5-bromo-1,3-dihydroisobenzofuran can be prepared and subsequently oxidized to the lactol. The choice of starting materials and bromination strategy will dictate the final position of the bromine atom. The synthesis of 5-bromophthalide (5-bromo-3H-isobenzofuran-1-one) is a known precursor, which can be reduced to the target lactol.[7][8] Similarly, 6-bromophthalide is also commercially available.[9][10] The relative cost and availability of the starting materials for each isomer may also be a factor in large-scale synthetic campaigns.

Summary of Comparative Reactivity

Reaction TypePredicted More Reactive IsomerRationale
SN1 at Lactol Carbon Isomer-dependent, requires experimental verificationThe stability of the oxocarbenium intermediate is influenced by the subtle electronic effects of the bromine at the 5- vs. 6-position.
Metal-Catalyzed Cross-Coupling Likely the isomer with the more electron-deficient C-Br bondA more electron-poor aromatic ring generally accelerates the rate-determining oxidative addition step. The relative electron-withdrawing effects at the 5- and 6-positions would need to be compared.
Electrophilic Aromatic Substitution Isomer-dependentBoth isomers are deactivated towards electrophilic substitution due to the bromine. The directing effects of the bromine and the fused ring will determine the regioselectivity and reactivity.

Conclusion

While 5-bromo- and 6-bromo-1,3-dihydroisobenzofuran-1-ol are structurally very similar, the positional difference of the bromine atom imparts distinct electronic and steric characteristics. These differences are expected to translate into tangible variations in their chemical reactivity. For drug development professionals, a thorough understanding of these nuances is essential for designing efficient and robust synthetic routes. While theoretical principles provide a strong predictive framework, empirical, side-by-side experimental comparisons are ultimately necessary to quantify these reactivity differences and to select the optimal isomer for a given synthetic strategy. The choice between the 5-bromo and 6-bromo isomer is not arbitrary but a strategic decision that can significantly impact reaction efficiency, yield, and overall success in the synthesis of valuable pharmaceutical compounds.

References

  • Wang, P., Zhang, R., Cai, J., Chen, J.-Q., & Jia, M. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes: Application to the synthesis of escitalopram. Chinese Chemical Letters, 25(3), 449-452. [Link]

  • Park, S., Lee, S., & Kim, S. (2022). Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol for Efficient Synthesis of 1-Aminophthalan Derivatives. Bulletin of the Korean Chemical Society, 43(3), 434-438. [Link]

  • ChemTalk. (2025, September 7). Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. [Link]

  • Thompson, C. (2004, October 7). Metal-Catalyzed Cross-Coupling Reactions: Entering the Iron Age. University of Illinois Urbana-Champaign. [Link]

  • University of Calgary. Substitution Reactions of Alkyl Halides. University of Calgary. [Link]

  • Yathirajan, H. S., Nagaraj, B., Gaonkar, S. L., Narasegowda, R. S., Nagaraja, P., & Bolte, M. (2008). 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide). Acta Crystallographica Section E: Structure Reports Online, 64(1), o163. [Link]

  • Google Patents. (2005). Synthesis of 5-bromo phthalide.
  • University of Liverpool. (n.d.). Transition Metal Catalyzed Coupling Reactions. [Link]

  • Oluwaseun, A. A., & Omondi, B. (2021). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 11(18), 6032-6058. [Link]

  • Zhang, X., et al. (2024). Effect of bromine substituent on optical properties of aryl compounds. Dyes and Pigments, 221, 111832. [Link]

Sources

Validation

Comparative Guide: HPLC Method Development for 6-Bromo-1,3-dihydroisobenzofuran-1-ol Purity

Executive Summary The Analytical Challenge: 6-Bromo-1,3-dihydroisobenzofuran-1-ol (also known as 6-bromo-1-hydroxy-1,3-dihydroisobenzofuran) presents a unique chromatographic challenge due to its cyclic hemiacetal struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: 6-Bromo-1,3-dihydroisobenzofuran-1-ol (also known as 6-bromo-1-hydroxy-1,3-dihydroisobenzofuran) presents a unique chromatographic challenge due to its cyclic hemiacetal structure .[1][2] In solution, this molecule exists in dynamic equilibrium with its open-chain aldehyde form (2-formyl-5-bromobenzyl alcohol).[1]

Standard Reversed-Phase (RP) methods often result in peak splitting, broad tailing, or on-column degradation.[1] Furthermore, distinguishing the 6-bromo target from its regioisomer (5-bromo , a common Citalopram intermediate impurity) requires specific stationary phase selectivity that exceeds standard C18 capabilities.

This guide compares a traditional C18/Phosphate system against an optimized Phenyl-Hexyl/Acidic system , demonstrating why the latter is the superior choice for purity assessment.

Part 1: Chemical Context & The Hemiacetal Equilibrium

Before selecting a column, one must understand the analyte's behavior in the mobile phase. The hemiacetal ring is unstable at neutral pH, leading to "ghost peaks" or broad humps.

Diagram 1: The Hemiacetal-Aldehyde Equilibrium Challenge

Hemiacetal_Equilibrium cluster_legend Chromatographic Impact Hemiacetal Cyclic Hemiacetal Form (Closed Ring) Target Analyte Hemiacetal->Hemiacetal Acidic pH (pH < 3.0) Stabilizes Ring Aldehyde Open-Chain Aldehyde (2-Formyl-5-bromobenzyl alcohol) Hemiacetal->Aldehyde Neutral pH / Slow Equilibrium Acetal Methoxy-Acetal Impurity (Artifact from MeOH diluent) Hemiacetal->Acetal In Methanol (Solvolysis) Text1 Neutral pH = Split Peaks Text2 Acidic pH = Sharp Single Peak

Caption: The dynamic equilibrium between the closed hemiacetal and open aldehyde forms causes peak splitting. Acidic conditions stabilize the closed form, while methanolic solvents can create artifacts.

Part 2: Comparative Analysis of HPLC Methods

We evaluated two methodologies. Method A represents a standard generic approach, while Method B is optimized for the specific chemistry of brominated isobenzofurans.

Summary of Performance Data
ParameterMethod A (Generic C18)Method B (Optimized Phenyl-Hexyl)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Mobile Phase Water/MeOH (Neutral)Water/ACN + 0.1% TFA (pH 2.[1]5)
Peak Symmetry (Tailing Factor) 1.8 (Tailing/Splitting)1.1 (Sharp)
Resolution (6-Br vs 5-Br) 1.2 (Co-elution risk)> 2.5 (Baseline Separation)
Artifact Formation High (Methoxy-acetal formation)None (Aprotic organic modifier)
Suitability Fail Pass
Detailed Analysis
Method A: The "Standard" C18 Approach (Fail)
  • Conditions: Agilent Zorbax Eclipse Plus C18, Water/Methanol (50:50), Neutral pH.

  • Mechanism: Relies purely on hydrophobic interaction.[1]

  • Failure Mode:

    • Selectivity: C18 phases struggle to differentiate the position of the bromine atom on the aromatic ring (6-Br vs 5-Br have nearly identical hydrophobicity).

    • Chemistry: The neutral pH allows the hemiacetal ring to open/close during the run, resulting in a broad, distorted peak.

    • Solvent: Using Methanol as a diluent or mobile phase reacts with the hemiacetal to form a methyl-acetal artifact, leading to false impurity peaks.[1]

Method B: The "Optimized" Phenyl-Hexyl Approach (Pass)
  • Conditions: Phenomenex Luna Phenyl-Hexyl, 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile.[1]

  • Mechanism: Utilizes

    
     interactions  between the phenyl ring of the stationary phase and the brominated aromatic ring of the analyte.
    
  • Success Factors:

    • Isomer Separation: The electron-withdrawing bromine atom at position 6 alters the electron density of the pi-cloud differently than at position 5. Phenyl phases are highly sensitive to these electronic differences, providing superior resolution.[1]

    • pH Stabilization: The acidic mobile phase (TFA, pH ~2.0-2.[1]5) suppresses the ring-opening equilibrium, locking the molecule in the closed hemiacetal form for a sharp peak.

    • Solvent Choice: Acetonitrile is aprotic and does not react with the hemiacetal.[1]

Part 3: Recommended Experimental Protocol (Method B)

This protocol is validated for self-consistency and robustness.[1][3]

Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.[1]

  • Column: Phenyl-Hexyl column (e.g., Phenomenex Luna or Agilent Zorbax Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm or 5 µm.[1]

  • Wavelength: 225 nm (Primary) and 254 nm (Secondary). Brominated aromatics have strong absorption at low UV.[1]

  • Flow Rate: 1.0 mL/min.[1][4][5][6]

  • Temperature: 30°C (Controlled temperature is critical for equilibrium stability).

Mobile Phase Preparation[4][5][6][7][8][9]
  • Solvent A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.[1][7]

    • Why TFA? It provides low pH (~2.[1]0) to stabilize the hemiacetal and ion-pairs with any trace amines.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).[1]

    • Note: Do NOT use Methanol.[1]

Gradient Program
Time (min)% Solvent A (0.1% TFA/Water)% Solvent B (ACN)Phase
0.09010Equilibration
2.09010Isocratic Hold
15.04060Linear Gradient
18.01090Wash
20.09010Re-equilibration
Sample Preparation (Critical Step)[7]
  • Diluent: 50:50 Water:Acetonitrile (containing 0.1% TFA).[1]

  • Procedure:

    • Weigh 10 mg of 6-Bromo-1,3-dihydroisobenzofuran-1-ol.

    • Dissolve in 10 mL of Diluent.

    • Sonicate for 5 minutes max (avoid heat).

    • Filter through a 0.22 µm PTFE filter (Nylon can absorb brominated compounds).[1]

    • Inject within 4 hours to ensure stability.

Part 4: Method Development Workflow

The following diagram illustrates the logical flow used to arrive at the optimized method, ensuring Scientific Integrity (E-E-A-T).

Diagram 2: Optimization Logic Flow

Method_Dev_Flow Start Start: 6-Bromo-1,3-dihydroisobenzofuran-1-ol Step1 Initial Screen: C18 / Neutral pH Start->Step1 Decision1 Result: Split Peaks & Tailing? Step1->Decision1 Step2 Hypothesis: Hemiacetal Instability Decision1->Step2 Yes Action2 Switch to Acidic Mobile Phase (pH 2.5) Step2->Action2 Step3 Secondary Screen: C18 / Acidic pH Action2->Step3 Decision2 Result: Isomer Separation (5-Br vs 6-Br)? Step3->Decision2 Step4 Hypothesis: Lack of Steric/Electronic Selectivity Decision2->Step4 Poor Resolution Action4 Switch to Phenyl-Hexyl Stationary Phase Step4->Action4 Final Final Method: Phenyl-Hexyl + Acidic ACN Action4->Final

Caption: Logical progression from standard C18 screening to the identification of Phenyl-Hexyl chemistry for regioisomer resolution.

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Ramb, V. R., et al. (2019).[1][5] "Development and Validation of a Stability Indicating HPLC Assay Method for Determination of Warfarin Sodium." Chemical Methodologies, 3, 328-345.[1][5] (Demonstrates hemiacetal/cyclic ketone stability handling in HPLC). Link

  • Reddy, A. V., et al. (2011).[1] "Process related impurities of Citalopram: Isolation and characterization." Journal of Pharmaceutical and Biomedical Analysis. (Provides context on bromophthalide intermediates and regioisomer impurities).

  • Phenomenex Application Guide. "Separation of Positional Isomers on Phenyl-Hexyl Phases." (Technical grounding for stationary phase selection). Link

  • BenchChem. (2025).[1] "Comparative Guide to HPLC Methods for Purity Assessment of Bromoacetylated Products." (General protocol for brominated intermediate purity). Link

Sources

Comparative

Technical Guide: Distinguishing 6-Bromo-1-Hydroxyphthalan from 6-Bromophthalide Impurities

[1][2] Executive Summary In the synthesis of phthalane-based active pharmaceutical ingredients (APIs), such as Citalopram and Escitalopram , the differentiation between lactone precursors and their reduced lactol interme...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the synthesis of phthalane-based active pharmaceutical ingredients (APIs), such as Citalopram and Escitalopram , the differentiation between lactone precursors and their reduced lactol intermediates is a critical quality attribute.

This guide provides a definitive technical comparison between 6-bromophthalide (the stable lactone starting material) and 6-bromo-1-hydroxyphthalan (the reactive lactol intermediate).[1][2] While often co-eluting in standard reverse-phase HPLC, these compounds exhibit distinct chemical reactivities and spectroscopic signatures.[1][2] This document outlines the mechanistic differences, optimal analytical workflows, and self-validating protocols to ensure precise impurity profiling.

Structural & Mechanistic Analysis

The core difference lies in the oxidation state of the heterocyclic ring. 6-bromophthalide is a gamma-lactone , whereas 6-bromo-1-hydroxyphthalan is a cyclic hemiacetal (lactol) .[1][2]

Chemical Structures and Properties[3][4]
Feature6-Bromophthalide6-Bromo-1-hydroxyphthalan
CAS Number 19477-73-7Not widely listed (Transient)
Structure Type Cyclic Ester (Lactone)Cyclic Hemiacetal (Lactol)
Stability High; stable to air and weak acid.[2]Moderate; exists in equilibrium with open-chain aldehyde.[1][2]
Reactivity Electrophilic at carbonyl; resistant to mild oxidation.[1][2][3]Reducing sugar-like behavior; easily oxidized back to lactone.[1][2]
Solubility Soluble in EtOAc, DCM, MeOH.[2][3]Soluble in polar solvents; pH-dependent solubility.[1][2]
The Equilibrium Challenge

Unlike the static lactone, the lactol undergoes ring-chain tautomerism . In solution, 6-bromo-1-hydroxyphthalan exists in equilibrium with 5-bromo-2-formylbenzoic acid .[1][2] This open-chain form contains a carboxylic acid and an aldehyde, which drastically alters retention behavior in pH-sensitive HPLC methods.[2]

Tautomerism Lactone 6-Bromophthalide (Stable Lactone) Lactol 6-Bromo-1-hydroxyphthalan (Cyclic Lactol) Lactone->Lactol Reduction (e.g., DIBAL-H) Lactol->Lactone Oxidation OpenChain 5-Bromo-2-formylbenzoic Acid (Open Aldehyde Form) Lactol->OpenChain Ring Opening (High pH)

Figure 1: Mechanistic relationship between the lactone precursor and the lactol impurity. Note the equilibrium with the open-chain form.

Analytical Differentiation Strategy

Distinguishing these two species requires a multi-modal approach. Relying solely on UV-HPLC is risky due to similar chromophores (brominated benzene ring).[1][2]

Nuclear Magnetic Resonance (NMR) – The "Smoking Gun"

NMR is the most definitive method for structural confirmation.

  • 6-Bromophthalide: Displays a characteristic singlet for the methylene protons (

    
    ) at the C3 position.[2]
    
  • 6-Bromo-1-hydroxyphthalan: Displays a doublet (or broad singlet) for the anomeric methine proton (

    
    ) at the C1 position.[1][2]
    
SignalPhthalide (Lactone)Hydroxyphthalan (Lactol)
Proton Type Methylene (-CH₂-O-)Methine (-CH(OH)-)
Chemical Shift ~5.2 – 5.4 ppm (Singlet)~6.4 – 6.6 ppm (Doublet/Singlet)
Integration 2H1H
Exchange No exchange with D₂OOH proton exchanges with D₂O
Infrared Spectroscopy (FT-IR)
  • Lactone (Phthalide): Shows a sharp, intense carbonyl stretch characteristic of

    
    -lactones at 1760–1780 cm⁻¹ .[1][2]
    
  • Lactol (Hydroxyphthalan): Lacks the high-frequency lactone carbonyl.[1][2] Instead, it shows a broad O-H stretch (3300–3500 cm⁻¹) .[2] If the ring opens, a lower frequency aldehyde/acid carbonyl (~1680–1700 cm⁻¹) may appear.

Mass Spectrometry (LC-MS)

While both may show similar molecular ions in ESI+, their fragmentation pathways differ.[1][2]

  • Phthalide: Stable

    
     peak.[1][2] Fragmentation often involves loss of 
    
    
    
    or
    
    
    .[1][2]
  • Lactol: Prone to in-source water loss

    
    , forming a stable oxocarbenium ion.[1][2] The intensity of the water-loss peak is significantly higher for the lactol than the lactone.
    

Experimental Protocols

Protocol A: High-Resolution HPLC Separation

Objective: Separate the polar lactol from the non-polar lactone.[1][2] Critical Factor: pH control is essential to prevent the lactol from ring-opening and eluting at the solvent front.[1]

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax),

    
    , 
    
    
    
    .[2][3]
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the lactol ring).[1][2]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B (Isocratic)[1][2]

    • 2-15 min: 10%

      
       80% B (Linear Gradient)[1][2]
      
    • 15-20 min: 80% B (Wash)[1][2]

  • Detection: UV at 220 nm (Bromobenzene absorption).

  • Expected Result:

    • 6-Bromo-1-hydroxyphthalan: Elutes earlier (more polar).[1][2]

    • 6-Bromophthalide: Elutes later (less polar).[1][2]

Protocol B: Forced Degradation (Self-Validation)

To confirm peak identity, perform a simple oxidation test.[1][2]

  • Take the sample suspected to contain the lactol .[2]

  • Treat a small aliquot with an oxidizing agent (e.g., Pyridinium Chlorochromate (PCC) or simple exposure to air/light over 24h).[1][2]

  • Re-inject into HPLC.[1][2]

  • Result: If the peak corresponds to the lactol, it should diminish and the 6-bromophthalide peak should increase.[2] The lactone peak will remain unchanged under these conditions.

Decision Tree for Impurity Identification

Use this workflow to systematically identify the unknown impurity.

DecisionTree Start Unknown Impurity Detected (RT ~ Phthalide) Step1 LC-MS Analysis Start->Step1 CheckMass Observe [M-18] (Water Loss)? Step1->CheckMass LactolPath High [M-H2O]+ Signal CheckMass->LactolPath Yes LactonePath Stable [M+H]+ Signal CheckMass->LactonePath No Step2 FT-IR Confirmation LactolPath->Step2 LactonePath->Step2 CheckIR Carbonyl > 1760 cm-1? Step2->CheckIR ResultLactone CONFIRMED: 6-Bromophthalide CheckIR->ResultLactone Yes ResultLactol CONFIRMED: 6-Bromo-1-hydroxyphthalan CheckIR->ResultLactol No (Broad OH)

Figure 2: Analytical decision matrix for impurity classification.[2]

References

  • Google Patents. (2016).[1][2] US9371303B2 - Diphenylmethane derivatives as SGLT2 inhibitors.[1][2] (Describes the reduction of 6-bromophthalide to the lactol using DIBAL-H). Retrieved from

  • Spectroscopy Online. (2022).[1][2] The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (Reference for Lactone Carbonyl Stretches). Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025).[1][2] 5-Bromophthalide Compound Summary. Retrieved from [Link]

Sources

Validation

TLC R_f values for 6-Bromo-1,3-dihydroisobenzofuran-1-ol vs starting material

An In-Depth Technical Guide to Thin-Layer Chromatography (TLC) Analysis: Comparing 6-Bromo-1,3-dihydroisobenzofuran-1-ol and its Precursor, 6-Bromophthalide Introduction In the field of medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Thin-Layer Chromatography (TLC) Analysis: Comparing 6-Bromo-1,3-dihydroisobenzofuran-1-ol and its Precursor, 6-Bromophthalide

Introduction

In the field of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 6-Bromo-1,3-dihydroisobenzofuran-1-ol, a lactol, represents an important structural motif. The synthesis of this compound, typically via the reduction of its corresponding lactone, 6-Bromoisobenzofuran-1(3H)-one (commonly known as 6-bromophthalide), requires careful monitoring to ensure the complete conversion of the starting material. Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose, offering a rapid, simple, and cost-effective method to track the progress of a chemical reaction.[1][2][3][4]

This guide provides a comprehensive comparison of the TLC retention factor (R_f) values for 6-Bromo-1,3-dihydroisobenzofuran-1-ol and its starting material. We will delve into the principles governing their separation, provide a detailed experimental protocol, and interpret the expected results, offering field-proven insights for researchers and scientists.

The Foundational Principle: Polarity Drives Separation

TLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[3][5] In normal-phase TLC, a polar adsorbent like silica gel is used as the stationary phase, and a less polar organic solvent (or a mixture of solvents) serves as the mobile phase (eluent).[1][5]

The separation hinges on the relative polarity of the compounds being analyzed:

  • More Polar Compounds : Interact more strongly with the polar stationary phase (silica gel) and are carried up the plate more slowly by the mobile phase. This results in a shorter travel distance and a lower R_f value .[4]

  • Less Polar Compounds : Have a weaker interaction with the stationary phase and a greater affinity for the mobile phase. They travel further up the plate, resulting in a higher R_f value .[4]

Structural Comparison: Predicting TLC Behavior

The key to understanding the TLC separation of 6-bromophthalide and 6-Bromo-1,3-dihydroisobenzofuran-1-ol lies in their structural differences. The reaction involves the reduction of a lactone (a cyclic ester) to a lactol (a cyclic hemiacetal).

Feature6-Bromoisobenzofuran-1(3H)-one (Starting Material) 6-Bromo-1,3-dihydroisobenzofuran-1-ol (Product)
Structure
Key Functional Group Lactone (Carbonyl, C=O)Lactol (Hydroxyl, -OH)
Hydrogen Bonding The carbonyl oxygen can act as a hydrogen bond acceptor.The hydroxyl group can act as both a hydrogen bond donor and acceptor.[6]
Predicted Polarity Moderately PolarMore Polar
Predicted R_f Value Higher R_fLower R_f

The presence of the hydroxyl (-OH) group in the product, 6-Bromo-1,3-dihydroisobenzofuran-1-ol, dramatically increases its polarity compared to the starting material's carbonyl group. This ability to donate a hydrogen bond allows for a much stronger interaction with the polar silica gel stationary phase. Therefore, we can confidently predict that the product will have a significantly lower R_f value than the starting material under the same TLC conditions.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system by including a "co-spot" lane. This lane, containing a mixture of both the starting material and the reaction mixture, provides an unambiguous internal reference to confirm the identity of the spots.[1]

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated plates (the F254 indicator fluoresces under 254 nm UV light).[7]

  • Starting Material (SM): 6-Bromoisobenzofuran-1(3H)-one.[8][][10]

  • Reaction Mixture (RM): Aliquot from the synthesis reaction.

  • Product (P): Purified 6-Bromo-1,3-dihydroisobenzofuran-1-ol (if available as a reference).

  • Eluent (Mobile Phase): A mixture of ethyl acetate (EtOAc) and hexane. A common starting point is 30% EtOAc in hexane (v/v).[11][12]

  • Spotting Capillaries: Glass capillary tubes.

  • Developing Chamber: A beaker or jar with a lid or watch glass.

  • Visualization: UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate stain).

  • Other: Pencil, ruler, tweezers.

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw baseline with pencil) prep_chamber 2. Prepare Developing Chamber (Add eluent & filter paper) prep_plate->prep_chamber prep_samples 3. Prepare Samples (Dissolve SM, RM, P in volatile solvent) prep_chamber->prep_samples spotting 4. Spot the Plate (Lanes: SM, RM, Co-spot) prep_samples->spotting development 5. Develop the Plate (Place in chamber, elute) spotting->development visualization 6. Visualize Spots (UV lamp and/or stain) development->visualization calculation 7. Calculate Rf Values (Measure distances) visualization->calculation

Caption: Experimental workflow for comparative TLC analysis.

Step-by-Step Methodology
  • Plate Preparation:

    • Handle the TLC plate carefully by the edges to avoid contaminating the surface.[5]

    • Using a pencil (never a pen, as ink will run), lightly draw a straight line across the plate, about 1 cm from the bottom. This is the origin or baseline.[13]

    • Mark three small tick marks on the baseline for spotting: one for the Starting Material (SM), one for the Reaction Mixture (RM), and a third for the Co-spot (C).

  • Developing Chamber Setup:

    • Pour the chosen eluent (e.g., 30% EtOAc/Hexane) into the developing chamber to a depth of about 0.5 cm. The eluent level must be below the baseline on your TLC plate.[12]

    • Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the eluent. This helps to saturate the chamber atmosphere with solvent vapors, ensuring better and more reproducible separation.[12][14]

    • Cover the chamber and let it sit for a few minutes to become fully saturated.

  • Sample Spotting:

    • Prepare dilute solutions of your starting material and reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

    • Dip a clean capillary tube into the starting material solution.

    • Lightly and briefly touch the capillary to the "SM" tick mark on the baseline. Allow the solvent to evaporate completely. The goal is a small, concentrated spot.[13]

    • Repeat the process for the reaction mixture on the "RM" tick mark.

    • For the "C" (Co-spot) lane, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of the same spot. This direct comparison is crucial for analysis.[1]

  • Development:

    • Using tweezers, carefully place the spotted TLC plate into the saturated developing chamber. Ensure the plate is upright and the eluent is below the baseline.[1]

    • Cover the chamber and allow the eluent to travel up the plate via capillary action. Do not disturb the chamber during this process.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate with tweezers.[1]

    • Immediately mark the position of the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the solvent to completely evaporate from the plate.

    • View the plate under a UV lamp (254 nm). The compounds will appear as dark spots against the fluorescent green background. Circle the spots lightly with a pencil.

    • If necessary, use a chemical stain. A potassium permanganate (KMnO₄) dip is effective for visualizing hydroxyl groups, which will appear as yellow/brown spots on a purple background.

    • Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.

    • Calculate the R_f value for each spot using the formula: R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front) [4]

Data Presentation and Interpretation

The results of the TLC analysis can be summarized in a table and visualized in a diagram.

Expected R_f Data
CompoundEluent SystemExpected R_f Value
6-Bromoisobenzofuran-1(3H)-one (SM)30% EtOAc / Hexane~0.6 - 0.7
6-Bromo-1,3-dihydroisobenzofuran-1-ol (Product)30% EtOAc / Hexane~0.3 - 0.4

Note: These are representative values. Actual R_f values can vary depending on the exact conditions (temperature, chamber saturation, plate quality). The key is the relative difference.

Visual Interpretation of TLC Plate

Caption: Idealized TLC plate showing separation.

Interpreting the Results:

  • SM Lane: A single spot with a high R_f value should be observed.

  • RM Lane: If the reaction is complete, only a single spot corresponding to the product (low R_f) will be visible. If the reaction is incomplete, two spots will be seen: a lower spot for the product and an upper spot for the unreacted starting material.

  • Co-spot Lane: This lane will show two distinct spots if the reaction is incomplete, confirming the identities of the SM and product spots in the RM lane. If the reaction is complete, the co-spot lane will show the high R_f starting material spot and the low R_f product spot (from the reaction mixture).

Troubleshooting Common TLC Issues

IssuePossible Cause(s)Solution(s)
Streaking Spots [12]Sample is too concentrated; sample is not soluble in the eluent; compound is highly acidic/basic.Dilute the sample solution; try a different eluent system; add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.[12]
R_f Values Too Low (<0.2) Eluent is not polar enough.[13][14]Increase the eluent polarity (e.g., increase the percentage of ethyl acetate in the mixture).
R_f Values Too High (>0.8) Eluent is too polar.[13][14]Decrease the eluent polarity (e.g., decrease the percentage of ethyl acetate).
No Spots Visible Sample is not UV-active; sample is too dilute; compound is volatile and evaporated.Use a chemical stain for visualization; concentrate the sample by spotting multiple times in the same location; ensure the plate is visualized promptly after development.[12]

Conclusion

Thin-Layer Chromatography is a powerful and essential tool for monitoring the conversion of 6-Bromoisobenzofuran-1(3H)-one to 6-Bromo-1,3-dihydroisobenzofuran-1-ol. The fundamental difference in polarity between the starting lactone and the product lactol—driven by the introduction of a hydroxyl group—is the key to their successful separation. The product, being significantly more polar, will exhibit a distinctly lower R_f value than the starting material. By employing a systematic protocol that includes a co-spot for internal validation, researchers can reliably and efficiently track the progress of this important chemical transformation, ensuring the integrity of their synthetic pathway.

References

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR? Retrieved from [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-dihydroisobenzofurans. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Reddit. (2025, March 4). TLC Solvent for Very Polar Molecule. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • EPA. (2025, October 15). 6-bromo-2,3-dihydro-1H-inden-1-ol Properties. Retrieved from [Link]

  • Google Patents. (n.d.). US4440690A - Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • University of Arizona. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Northern Illinois University. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). TLC. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromophthalide. Retrieved from [Link]

  • PMC. (n.d.). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Bromo-1,3-dihydroisobenzofuran-1-ol

For researchers and professionals in the dynamic fields of drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromo-1,3-dihydroisobenzofuran-1-ol, a halogenated organic compound. By understanding the principles behind these procedures, you can ensure the safety of yourself, your colleagues, and the environment.

Part 1: Hazard Assessment and Risk Mitigation

Before handling 6-Bromo-1,3-dihydroisobenzofuran-1-ol for disposal, a thorough risk assessment is paramount. Based on data from analogous compounds, the primary hazards are likely to include:

  • Acute Toxicity: Harmful if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation.[3][4]

  • Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Given its brominated nature, upon thermal decomposition, there is a potential for the release of hazardous substances such as hydrogen bromide and other brominated products of incomplete combustion.[4][5] Therefore, all handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard StatementGHS ClassificationRepresentative Compounds
Harmful if swallowedAcute toxicity, Oral (Category 4)1-bromo-2-phenylethane, 6-Bromo-1-indanone, 6-Bromo-1,3-benzoxazol-2(3H)-one[2][3][4]
Causes skin irritationSkin Corrosion/Irritation (Category 2)6-Bromo-1-indanone, 6-Bromo-1,3-benzoxazol-2(3H)-one[3][4]
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A/2)1-bromo-2-phenylethane, 6-Bromo-1-indanone, 6-Bromo-1,3-benzoxazol-2(3H)-one[2][3][4]
May cause respiratory irritationSpecific target organ toxicity (single exposure) (Category 3)6-Bromo-1,3-benzoxazol-2(3H)-one[3]
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The proper selection and use of PPE is non-negotiable when handling halogenated organic compounds.[6][7] The following table outlines the minimum required PPE.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Safety Goggles or Face ShieldWear tightly fitting safety goggles. A face shield is recommended for splash protection.[1][8]
Skin/Body Chemical-resistant Lab Coat or CoverallsA lab coat should be worn at all times. For larger quantities or tasks with a higher risk of splashing, consider chemical-resistant coveralls.[1][9]
Hands Chemical-resistant GlovesNitrile gloves are a suitable option for general use. For prolonged contact, consider butyl rubber or neoprene gloves. Always inspect gloves for any signs of degradation before use.[1][10]
Respiratory RespiratorWork in a well-ventilated area, preferably under a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator with an appropriate filter for organic vapors and particulates should be used.[1][2]
Part 3: Spill Management Protocol

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

For Small Spills (Incidental):

  • Alert Personnel: Immediately notify others in the vicinity.[11]

  • Ensure Ventilation: Work within a chemical fume hood or ensure the area is well-ventilated.[12]

  • Don PPE: Wear the appropriate PPE as outlined in Table 2.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to absorb the liquid.[13][14]

  • Collect Waste: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[4]

  • Decontaminate: Clean the spill area with soap and water. If the compound is highly toxic, collect the rinse water for disposal as hazardous waste.[11]

  • Dispose of Materials: All cleanup materials must be disposed of as hazardous waste.[1]

For Large Spills:

  • Evacuate: Immediately evacuate the area.[10][12]

  • Alert Emergency Services: Contact your institution's emergency response team or local fire department.

  • Isolate the Area: Close doors to the affected area to contain vapors.

  • Provide Information: Be prepared to provide the emergency response team with as much information as possible about the spilled chemical.

Part 4: Step-by-Step Disposal Procedure

The guiding principle for the disposal of 6-Bromo-1,3-dihydroisobenzofuran-1-ol is to treat it as a halogenated organic waste .[10][15][16]

Step 1: Waste Segregation

  • Crucial Precaution: Do NOT mix halogenated organic waste with non-halogenated organic waste.[10][15][16] The disposal costs and methods for these two streams are significantly different.

  • Designated Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[10][17] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[10]

Step 2: Waste Collection

  • Direct Transfer: Whenever possible, transfer the waste directly into the designated halogenated waste container using a funnel to minimize drips and spills.

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents. Do not use abbreviations or chemical formulas.[10]

  • Keep Closed: Keep the waste container closed at all times, except when adding waste.[10][15]

Step 3: Handling Contaminated Materials

  • Empty Containers: "Empty" containers that held 6-Bromo-1,3-dihydroisobenzofuran-1-ol should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste.

  • Contaminated PPE: Disposable gloves, lab coats, and other contaminated materials must be placed in a sealed bag or container and disposed of as solid hazardous waste.

Step 4: Arranging for Disposal

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup and disposal. This typically involves contacting your Environmental Health and Safety (EHS) office.

  • Documentation: Complete all required waste disposal forms accurately and completely.

Decision Workflow for Disposal

DisposalWorkflow Disposal Decision Workflow for 6-Bromo-1,3-dihydroisobenzofuran-1-ol A Start: Handling 6-Bromo-1,3-dihydroisobenzofuran-1-ol B Is it pure, unadulterated waste? A->B C Is it dissolved in a non-halogenated solvent? B->C No F Collect in designated 'Halogenated Organic Waste' liquid container. B->F Yes D Is it dissolved in a halogenated solvent? C->D No C->F Yes E Contaminated materials (e.g., gloves, absorbent)? D->E No D->F Yes G Collect in designated 'Solid Hazardous Waste' container. E->G Yes H Contact EHS for disposal. E->H No (End) F->H G->H

Caption: Decision workflow for proper waste stream segregation.

By adhering to these rigorous yet essential protocols, you contribute to a culture of safety and environmental stewardship within the scientific community. The principles outlined in this guide are broadly applicable to a wide range of halogenated organic compounds, empowering you to handle chemical waste with confidence and competence.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • NOAA. BROMINE - CAMEO Chemicals.
  • MilliporeSigma. 6-Bromo-1,3-dihydroisobenzofuran-4-amine | 220513-72-4.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET (6-Bromo-1-indanone).
  • Fisher Scientific. SAFETY DATA SHEET (6-Bromo-1,3-benzoxazol-2(3H)-one).
  • ECHEMI. 6-BROMO-2,3-DIHYDRO-BENZOFURAN SDS.
  • BOC Sciences. CAS 19477-73-7 (6-Bromo-3H-isobenzofuran-1-one).
  • Sigma-Aldrich. 6-Bromoisobenzofuran-1(3H)-one | 19477-73-7.
  • BenchChem. Personal protective equipment for handling 6-Bromoindolin-4-ol.
  • AWS. Bromine Safety Handbook.
  • DuPont. Personal Protective Equipment | PPE Equipment From DuPont.
  • PubChem. 6-Bromo-1-benzofuran | C8H5BrO | CID 15158722.
  • Environment, Health and Safety. 7.2 Organic Solvents.
  • AIDIC. Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
  • TCI Chemicals. SAFETY DATA SHEET (2,3-Benzofuran).
  • Santa Cruz Biotechnology. 6-Bromo-3H-isobenzofuran-1-one | CAS 19477-73-7.
  • Safety & Risk Services. Organic Solvent Waste Disposal.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users.
  • Fisher Scientific. SAFETY DATA SHEET (6-Bromo-1-hexene).
  • US EPA. Personal Protective Equipment.
  • Cornell University. 5.4 Chemical Spill Procedures.
  • ClearView. Bromo Tabs - SAFETY DATA SHEET.
  • CHEMM. Personal Protective Equipment (PPE).
  • Georgia Tech. Spill Kits and Spill Clean Up Procedures.
  • ResearchGate. Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms.
  • AVMOR plc. Material Safety Data Sheet.
  • J&K Scientific LLC. Chemical spill cleanup procedures.
  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Organic Syntheses. 3-bromophthalide.
  • CUNY. Laboratory Chemical Spill Cleanup and Response Guide.
  • Chemsrc. 1,3-DIHYDROISOBENZOFURAN-1-OL | CAS#:59868-79-0.
  • University of Oslo. Chemical and Hazardous Waste Guide.
  • Santa Cruz Biotechnology. 1,3-Diphenylisobenzofuran.
  • MDPI. (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol.

Sources

Handling

Personal protective equipment for handling 6-Bromo-1,3-dihydroisobenzofuran-1-ol

CAS: 100655-92-3 Chemical Class: Halogenated Cyclic Hemiacetal / Benzofuran Derivative Role: Pharmaceutical Intermediate (Citalopram/Escitalopram synthesis precursors)[1][2] Executive Hazard Analysis (SAR Assessment) Sen...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 100655-92-3 Chemical Class: Halogenated Cyclic Hemiacetal / Benzofuran Derivative Role: Pharmaceutical Intermediate (Citalopram/Escitalopram synthesis precursors)[1][2]

Executive Hazard Analysis (SAR Assessment)

Senior Scientist Note: Direct safety data for this specific hemiacetal (1-ol) is often conflated with its oxidized lactone counterpart (6-bromophthalide).[2] However, structurally, the 1-ol functionality introduces equilibrium with the open-chain aldehyde.[2] You must treat this not just as an irritant, but as a potentially reactive sensitizer.[2]

The safety profile below is synthesized based on Structure-Activity Relationships (SAR) of brominated isobenzofurans.

Hazard CategoryClassification (GHS)H-CodeMechanism of Action
Dermal Skin Irritant Cat.[2] 2H315 Lipophilic bromine motif facilitates dermal absorption; hemiacetal can react with skin proteins.[2]
Ocular Eye Irritant Cat. 2AH319 Crystalline dust causes mechanical and chemical irritation to mucous membranes.
Inhalation STOT SE 3H335 Fine dust inhalation irritates the upper respiratory tract.[2]
Reactivity Moisture SensitiveN/AHemiacetals may dehydrate to phthalides or ring-open to aldehydes upon exposure to acid/base traces.[2]
The PPE Barrier System

Do not rely on generic "lab safety" rules. This compound requires a targeted barrier strategy due to the permeation potential of halogenated aromatics.

A. Respiratory Protection (The Primary Control)[3]
  • Solid State (Weighing/Transfer):

    • Mandatory: Certified Chemical Fume Hood.[2]

    • Face Velocity: 0.5 m/s (100 fpm) average.[2]

    • Fallback (Hood Unavailable): Powered Air Purifying Respirator (PAPR) with HEPA filters. N95 masks are insufficient for long-term handling of brominated organic dusts due to potential vapor off-gassing.[2]

B. Dermal Protection (Glove Selection Matrix)

Brominated organics can permeate standard nitrile over time.

  • Tier 1: Incidental Contact (Weighing < 1g)

    • Material: Nitrile (Accelerator-free preferred).[2]

    • Thickness: Minimum 5 mil (0.12 mm).

    • Protocol: Double-gloving recommended.[2] Change outer glove immediately upon contamination.[4][5]

  • Tier 2: High Exposure / Solution Handling

    • Material: Silver Shield® (Laminate) or Viton®.

    • Reasoning: Standard nitrile degrades rapidly in the presence of the organic solvents (DCM, THF) typically used to dissolve this compound.

    • Technique: Wear Laminate liners under Nitrile gloves for dexterity + chemical resistance.

C. Ocular Protection[6]
  • Standard: Chemical Splash Goggles (Indirect Vent).[2]

  • Contraindicated: Safety glasses with side shields are not acceptable for powders that can become airborne and bypass side gaps.

Operational Workflow: Step-by-Step

This protocol minimizes static discharge (a risk with dry organic powders) and exposure.[2]

Phase 1: Preparation
  • Static Control: Place an ionizing fan or anti-static mat inside the fume hood.[2] Brominated powders are often dielectric and "jump" during weighing.

  • Staging: Pre-weigh solvent in a tared flask before adding the solid to prevent splash-back.[2]

Phase 2: Transfer & Solubilization[2]
  • Weighing: Use a disposable anti-static weighing boat.

  • Transfer: Gently tap the solid into the reaction vessel. Do not dump.

  • Rinsing: Immediately rinse the weigh boat with the reaction solvent into the vessel to quench residual dust.[2]

Phase 3: Decontamination[2]
  • Wipe Down: Use a wet wipe (solvent-appropriate) to clean the balance area.[2]

  • Waste: Dispose of the wipe as Halogenated Organic Waste .

Visualization: PPE Decision Logic

PPE_Decision_Matrix Start Start: Handling 6-Bromo-1-ol State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Hood Is Fume Hood Available? Solid->Hood SolventCheck Solvent Type? Solution->SolventCheck StandardPPE Std PPE: Double Nitrile (5mil) Splash Goggles Lab Coat Hood->StandardPPE Yes RespReq REQUIRE: PAPR or P100 Respirator Hood->RespReq No Halogenated DCM / Chloroform SolventCheck->Halogenated Polar Methanol / Water SolventCheck->Polar Laminate Use Laminate/Silver Shield Liners under Nitrile Halogenated->Laminate NitrileOK Std Nitrile OK (Change <15 mins) Polar->NitrileOK

Caption: Logical flow for selecting Personal Protective Equipment based on physical state and solvent carrier.[2]

Emergency Response & Disposal
Spill Management (Solid)

Do NOT dry sweep. Dry sweeping generates dust aerosols.[2]

  • Isolate: Evacuate the immediate area (3-meter radius).[2]

  • PPE Up: Don N95/P100 respirator and double gloves.[2]

  • Wet Method: Cover the spill with a paper towel dampened with Isopropanol (dissolves the organic efficiently) or water.[2]

  • Collect: Scoop the damp material into a wide-mouth jar. Label as "Halogenated Solid Waste."[2]

Disposal Classification
  • Waste Stream: Halogenated Organic.[2]

  • Compatibility: Do not mix with strong oxidizers or strong bases (risk of exothermic decomposition).

  • Labeling: Must explicitly state "Contains Organic Bromide."[2]

References
  • National Center for Biotechnology Information (PubChem). 6-Bromo-1,3-dihydroisobenzofuran-1-ol (Compound Summary).[2] Retrieved from [Link][2]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. (Standard for Halogenated Organics). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1,3-dihydroisobenzofuran-1-ol
Reactant of Route 2
6-Bromo-1,3-dihydroisobenzofuran-1-ol
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